molecular formula C12H14O3 B1374970 3-Cyclopropyl-3-(4-hydroxyphenyl)propanoic acid CAS No. 1073545-88-6

3-Cyclopropyl-3-(4-hydroxyphenyl)propanoic acid

Cat. No.: B1374970
CAS No.: 1073545-88-6
M. Wt: 206.24 g/mol
InChI Key: OWXNQQUWPGXPMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Cyclopropyl-3-(4-hydroxyphenyl)propanoic acid is a synthetic phenylpropanoid acid of high interest in medicinal chemistry and pharmaceutical research. This compound combines a phenolic ring, a common feature in bioactive molecules, with a cyclopropane moiety, a structure known for its ability to improve a compound's metabolic stability and binding affinity . Phenylpropanoic acids are frequently investigated as key intermediates in the synthesis of complex heterocycles, including quinazoline derivatives, which are a prominent class of nitrogen-containing compounds with a wide range of documented biological activities such as anticonvulsant, anti-inflammatory, and insecticidal properties . As a building block, this compound offers researchers a versatile scaffold for the development of novel pharmacologically active molecules. Its structural features make it a valuable candidate for structure-activity relationship (SAR) studies, particularly in the exploration of new anticancer, antibacterial, and anti-inflammatory agents. The compound is intended for use in in vitro biochemical assays and organic synthesis applications. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use. Researchers should handle this material with appropriate care in a laboratory setting.

Properties

IUPAC Name

3-cyclopropyl-3-(4-hydroxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O3/c13-10-5-3-9(4-6-10)11(7-12(14)15)8-1-2-8/h3-6,8,11,13H,1-2,7H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWXNQQUWPGXPMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(CC(=O)O)C2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90727476
Record name 3-Cyclopropyl-3-(4-hydroxyphenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90727476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1073545-88-6
Record name 3-Cyclopropyl-3-(4-hydroxyphenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90727476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 3-Cyclopropyl-3-(4-hydroxyphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview for the synthesis and characterization of 3-Cyclopropyl-3-(4-hydroxyphenyl)propanoic acid, a compound of interest for researchers and professionals in drug development and medicinal chemistry. The document outlines a strategic synthetic approach, details the underlying chemical principles, and presents a systematic workflow for the thorough characterization and validation of the target molecule.

Introduction and Strategic Approach

The synthesis of this compound involves the creation of a carbon-carbon bond to append a propanoic acid moiety to a cyclopropyl ketone precursor. A logical and efficient synthetic strategy is paramount. The selected approach is a two-step process commencing with the preparation of a key intermediate, cyclopropyl(4-hydroxyphenyl)methanone, followed by a Reformatsky reaction to introduce the propanoic acid group. This method is chosen for its reliability and the commercial availability of the starting materials.

The characterization phase is designed to be rigorous, employing a suite of analytical techniques to unequivocally confirm the identity, purity, and structure of the synthesized compound. This ensures the generation of high-quality, reproducible data critical for subsequent research and development activities.

PART 1: Synthesis of this compound

The synthetic pathway is designed as a two-stage process. The first stage involves the synthesis of the key intermediate, cyclopropyl(4-hydroxyphenyl)methanone. The second stage utilizes this intermediate in a Reformatsky reaction to yield the final product.

Stage 1: Synthesis of Cyclopropyl(4-hydroxyphenyl)methanone

The initial step is the Friedel-Crafts acylation of phenol with cyclopropanecarbonyl chloride. This reaction is catalyzed by a Lewis acid, typically aluminum chloride, to facilitate the electrophilic substitution onto the aromatic ring. The para-substituted product is favored due to steric hindrance at the ortho positions.

Experimental Protocol:

  • Reaction Setup: A 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet is charged with anhydrous aluminum chloride (1.2 eq) and dry dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Addition: A solution of phenol (1.0 eq) in dry DCM is added dropwise to the stirred suspension at 0 °C.

  • Acylation: Cyclopropanecarbonyl chloride (1.1 eq) is added dropwise to the reaction mixture at 0 °C. The mixture is then allowed to warm to room temperature and stirred for 4-6 hours.

  • Work-up: The reaction is quenched by carefully pouring the mixture into a beaker of crushed ice and concentrated hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with DCM (3 x 50 mL). The combined organic extracts are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford cyclopropyl(4-hydroxyphenyl)methanone.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: The use of anhydrous reagents and an inert atmosphere is crucial as aluminum chloride is highly hygroscopic and reacts violently with water, which would deactivate the catalyst.

  • Lewis Acid Catalyst: Aluminum chloride is a potent Lewis acid that coordinates with the carbonyl oxygen of the acyl chloride, increasing its electrophilicity and facilitating the attack by the electron-rich phenol ring.

  • Temperature Control: The initial low temperature (0 °C) helps to control the exothermic reaction and minimize the formation of byproducts.

Stage 2: Synthesis of this compound via Reformatsky Reaction

The Reformatsky reaction is a classic method for the synthesis of β-hydroxy esters from aldehydes or ketones.[1][2][3][4] In this step, cyclopropyl(4-hydroxyphenyl)methanone is reacted with an α-halo ester in the presence of zinc metal to form a β-hydroxy ester, which is then hydrolyzed to the target carboxylic acid.

Experimental Protocol:

  • Activation of Zinc: Zinc dust (2.0 eq) is activated by stirring with 1 M HCl, followed by washing with water, ethanol, and diethyl ether, and then dried under vacuum.

  • Reaction Setup: The activated zinc is placed in a three-necked flask under an inert atmosphere. Anhydrous tetrahydrofuran (THF) is added, followed by a small crystal of iodine to initiate the reaction.

  • Reagent Addition: A solution of ethyl bromoacetate (1.5 eq) and cyclopropyl(4-hydroxyphenyl)methanone (1.0 eq) in anhydrous THF is added dropwise to the zinc suspension. The reaction mixture is gently heated to reflux for 2-3 hours.

  • Work-up: The reaction is cooled to room temperature and quenched with saturated aqueous ammonium chloride solution. The mixture is extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Hydrolysis: The crude β-hydroxy ester is dissolved in a mixture of ethanol and 10% aqueous sodium hydroxide solution and stirred at room temperature overnight. The ethanol is then removed under reduced pressure, and the aqueous solution is acidified with 1 M HCl.

  • Purification: The precipitated product is collected by filtration, washed with cold water, and recrystallized from an appropriate solvent system (e.g., ethanol/water) to yield pure this compound.

Causality Behind Experimental Choices:

  • Zinc Activation: Activation of zinc is necessary to remove the passivating layer of zinc oxide from its surface, thereby exposing the fresh metal for the reaction.

  • Reformatsky Reagent Formation: The reaction between ethyl bromoacetate and zinc forms an organozinc intermediate, known as a Reformatsky enolate.[3][4] This enolate is a soft nucleophile that selectively adds to the carbonyl group of the ketone.

  • Hydrolysis: The final step is the saponification of the ester to the corresponding carboxylic acid using a base, followed by acidification.

Synthetic Workflow Diagram:

Synthesis_Workflow cluster_stage1 Stage 1: Friedel-Crafts Acylation cluster_stage2 Stage 2: Reformatsky Reaction & Hydrolysis Phenol Phenol Ketone Cyclopropyl(4-hydroxyphenyl)methanone Phenol->Ketone AlCl3, DCM AcylChloride Cyclopropanecarbonyl Chloride AcylChloride->Ketone FinalProduct This compound Ketone->FinalProduct 1. Ethyl Bromoacetate, Zn, THF 2. NaOH, H2O 3. HCl Bromoester Ethyl Bromoacetate Bromoester->FinalProduct Zinc Zinc Zinc->FinalProduct

Caption: Synthetic workflow for this compound.

PART 2: Characterization of this compound

A thorough characterization is essential to confirm the structure and purity of the synthesized this compound.

Physicochemical Properties
PropertyExpected Value
Molecular Formula C₁₃H₁₆O₃
Molecular Weight 220.26 g/mol
Appearance White to off-white solid
Melting Point To be determined experimentally
Spectroscopic Analysis

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule.

    • Aromatic Protons: Two doublets in the aromatic region (δ 6.5-7.5 ppm) corresponding to the ortho and meta protons of the para-substituted phenyl ring.

    • Propanoic Acid Protons: A multiplet for the methine proton (CH) adjacent to the cyclopropyl and phenyl groups, and two diastereotopic protons of the methylene group (CH₂) appearing as a multiplet.

    • Cyclopropyl Protons: A complex multiplet in the upfield region (δ 0.0-1.5 ppm) for the protons of the cyclopropyl ring.

    • Hydroxyl and Carboxylic Acid Protons: Broad singlets for the phenolic OH and carboxylic acid COOH protons, which are exchangeable with D₂O.

  • ¹³C NMR: The carbon NMR spectrum will provide information about the carbon skeleton.

    • Carbonyl Carbon: A signal in the downfield region (δ 170-180 ppm) for the carboxylic acid carbonyl carbon.

    • Aromatic Carbons: Signals in the aromatic region (δ 110-160 ppm) for the six carbons of the phenyl ring.

    • Aliphatic Carbons: Signals for the methine, methylene, and cyclopropyl carbons in the upfield region.

2. Mass Spectrometry (MS)

Mass spectrometry will be used to determine the molecular weight and fragmentation pattern of the compound.

  • Expected Molecular Ion Peak [M]⁺: m/z = 220.1099 (for C₁₃H₁₆O₃)

  • Expected Fragmentation: Key fragments may include the loss of the carboxylic acid group (-COOH), the cyclopropyl group, and cleavage of the propanoic acid side chain.

3. Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy will be used to identify the functional groups present in the molecule.

Functional GroupExpected Wavenumber (cm⁻¹)
O-H (Phenol) 3200-3600 (broad)
O-H (Carboxylic Acid) 2500-3300 (very broad)
C=O (Carboxylic Acid) 1700-1725
C=C (Aromatic) 1450-1600
C-O (Phenol) 1200-1260

Characterization Workflow Diagram:

Characterization_Workflow SynthesizedProduct Synthesized Product Purification Purification (Recrystallization) SynthesizedProduct->Purification PurityAnalysis Purity Analysis (HPLC, Melting Point) Purification->PurityAnalysis StructureElucidation Structural Elucidation PurityAnalysis->StructureElucidation NMR NMR Spectroscopy (¹H, ¹³C) StructureElucidation->NMR MS Mass Spectrometry StructureElucidation->MS FTIR FT-IR Spectroscopy StructureElucidation->FTIR FinalConfirmation Final Confirmation of Structure and Purity NMR->FinalConfirmation MS->FinalConfirmation FTIR->FinalConfirmation

Caption: Workflow for the characterization of the synthesized product.

Conclusion

This technical guide provides a robust and scientifically sound framework for the synthesis and characterization of this compound. By following the detailed protocols and understanding the rationale behind the experimental choices, researchers can confidently produce and validate this target compound. The comprehensive characterization plan ensures the integrity of the final product, which is a critical prerequisite for its use in further scientific investigation and drug development endeavors.

References

An In-depth Technical Guide to the Physicochemical Properties of 3-Cyclopropyl-3-(4-hydroxyphenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction

3-Cyclopropyl-3-(4-hydroxyphenyl)propanoic acid is a small molecule with significant potential in medicinal chemistry. Its structural motifs, including a cyclopropyl group, a phenolic hydroxyl group, and a carboxylic acid, suggest a diverse range of possible biological interactions. Preliminary research on analogous structures, such as 3-((4-hydroxyphenyl)amino)propanoic acid derivatives, has revealed promising antimicrobial and anticancer activities.[1][2][3][4][5] Understanding the physicochemical properties of this compound is therefore a critical step in elucidating its therapeutic potential and enabling its development as a drug candidate.

This guide provides a comprehensive overview of the key physicochemical properties of this compound, detailing established experimental methodologies for their determination. By offering both theoretical grounding and practical protocols, this document aims to equip researchers with the necessary knowledge to thoroughly characterize this and similar molecules.

Molecular Structure and Basic Properties

The foundational attributes of this compound are summarized below. These properties are fundamental to all subsequent physicochemical characterizations.

PropertyValueSource
Molecular Formula C₁₂H₁₄O₃
Molecular Weight 206.24 g/mol [6]
SMILES O=C(O)CC(C1CC1)C2=CC=C(O)C=C2
CAS Number 1073545-88-6[6]

While specific experimental data for the target molecule is limited, we can draw comparisons with the related compound, 3-(4-Hydroxyphenyl)propionic acid, to provide context for expected values.

Property3-(4-Hydroxyphenyl)propionic acidSource
Molecular Formula C₉H₁₀O₃[7][8][9][10]
Molecular Weight 166.17 g/mol [7][8][9][10]
Melting Point 125 - 132 °C[7][8]
logP 1.16 - 1.2[9]

Ionization Constant (pKa)

The pKa is a critical parameter that governs the extent of ionization of a molecule at a given pH. For this compound, both the carboxylic acid and the phenolic hydroxyl group are ionizable. The pKa values will influence its solubility, absorption, distribution, metabolism, and excretion (ADME) properties.

Experimental Determination of pKa: Potentiometric Titration

Potentiometric titration is a highly accurate and widely used method for pKa determination.[11] The principle involves the gradual addition of a titrant (an acid or a base) to a solution of the analyte while monitoring the pH. The pKa is determined from the inflection point of the resulting titration curve.[12][13]

  • Preparation of Solutions:

    • Prepare a standard solution of the analyte (this compound) of known concentration (e.g., 1 mM) in a suitable solvent system (e.g., water or a co-solvent if solubility is low).[14]

    • Prepare standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH).[14]

    • Prepare a solution to maintain constant ionic strength (e.g., 0.15 M KCl).[14]

  • Calibration: Calibrate the pH meter using standard buffers (e.g., pH 4, 7, and 10).[14]

  • Titration:

    • Place a known volume of the analyte solution in a beaker with a magnetic stirrer.

    • Immerse the calibrated pH electrode in the solution.

    • If determining the pKa of the carboxylic acid, titrate with the standardized NaOH solution, adding small, precise volumes.

    • Record the pH after each addition of titrant, allowing the reading to stabilize.

    • Continue the titration past the equivalence point.

  • Data Analysis:

    • Plot the pH (y-axis) versus the volume of titrant added (x-axis) to generate a titration curve.

    • The pKa of the carboxylic acid corresponds to the pH at the half-equivalence point.[15]

    • To determine the pKa of the phenolic hydroxyl group, the initial solution may need to be made basic before titrating with a standardized acid.

Lipophilicity (logP)

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP), is a measure of a compound's differential solubility in a nonpolar (lipid-like) and a polar (aqueous) phase. It is a key determinant of a drug's ability to cross cell membranes and its overall pharmacokinetic profile.[16]

Experimental Determination of logP: Shake-Flask Method

The shake-flask method is the gold standard for experimental logP determination.[16] It involves partitioning the compound between two immiscible liquids, typically n-octanol and water, and then measuring the concentration of the compound in each phase.[17]

  • Preparation:

    • Pre-saturate n-octanol with water and water with n-octanol to ensure thermodynamic equilibrium.

    • Prepare a stock solution of the analyte in the aqueous phase.

  • Partitioning:

    • Add a known volume of the analyte stock solution to a mixture of the pre-saturated n-octanol and aqueous phases in a separatory funnel or vial.

    • Shake the mixture vigorously for a set period (e.g., 5 minutes) to facilitate partitioning.[18]

    • Allow the phases to separate completely. Centrifugation can be used to expedite this process.[18]

  • Analysis:

    • Carefully sample an aliquot from each phase.

    • Determine the concentration of the analyte in each phase using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.[17]

  • Calculation:

    • Calculate the partition coefficient (P) as the ratio of the concentration of the analyte in the n-octanol phase to its concentration in the aqueous phase.

    • The logP is the base-10 logarithm of P.

Aqueous Solubility

Aqueous solubility is a fundamental property that affects a drug's dissolution rate and subsequent absorption. Poor aqueous solubility is a major challenge in drug development.[19]

Experimental Determination of Aqueous Solubility: Shake-Flask Method

The shake-flask method is also the gold standard for determining equilibrium solubility.[20] It involves creating a saturated solution of the compound and then measuring its concentration.

  • Preparation: Add an excess amount of the solid compound to a known volume of the desired aqueous solvent (e.g., water, buffer at a specific pH) in a sealed container.[20]

  • Equilibration: Agitate the suspension at a constant temperature for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.[20]

  • Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration.[20] Care must be taken to avoid precipitation of the dissolved compound during this step.

  • Analysis:

    • Withdraw a precise volume of the clear supernatant.

    • If necessary, dilute the sample with the solvent.

    • Determine the concentration of the dissolved compound using a validated analytical method (e.g., HPLC, UV-Vis spectroscopy).[21]

  • Reporting: Express the solubility as mass per unit volume (e.g., mg/mL) or molarity.

Conclusion

The physicochemical properties of this compound are paramount to its potential as a therapeutic agent. While experimental data for this specific molecule is not yet widely available, the established methodologies of potentiometric titration for pKa, the shake-flask method for logP, and the shake-flask method for solubility provide robust frameworks for its characterization. The insights gained from studying related compounds, coupled with the detailed protocols provided in this guide, will empower researchers to thoroughly evaluate this promising molecule and advance its journey through the drug discovery and development pipeline.

References

A Technical Guide to the Spectroscopic Analysis of 3-Cyclopropyl-3-(4-hydroxyphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of the spectroscopic characterization of 3-Cyclopropyl-3-(4-hydroxyphenyl)propanoic acid, a molecule of interest in medicinal chemistry and drug development. By leveraging a multi-technique approach encompassing Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), we present a comprehensive elucidation of its molecular structure. This document is intended for researchers, scientists, and drug development professionals, offering not only predicted spectral data and their interpretation but also detailed experimental protocols and the underlying scientific rationale for the analytical choices made.

Introduction: The Structural Significance of this compound

The structural elucidation of novel chemical entities is a cornerstone of modern drug discovery and development. This compound incorporates several key pharmacophoric features: a chiral center, a cyclopropyl ring, a phenolic hydroxyl group, and a carboxylic acid moiety. Each of these functional groups can engage in specific interactions with biological targets, making a precise understanding of the molecule's three-dimensional structure and electronic properties paramount. Spectroscopic analysis provides the foundational data for this understanding, confirming the identity, purity, and structural integrity of the synthesized compound.

This guide will deconstruct the spectroscopic signature of this molecule, demonstrating how the interplay of ¹H NMR, ¹³C NMR, IR, and MS data provides a self-validating confirmation of its structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map out the connectivity and chemical environment of each atom within the molecule.

Experimental Protocol: ¹H and ¹³C NMR

Sample Preparation:

  • Accurately weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for the observation of exchangeable protons like those of the carboxylic acid and phenol groups.[1]

  • Ensure the sample is fully dissolved. If necessary, gently vortex the tube.

Data Acquisition:

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for optimal resolution.

  • ¹H NMR:

    • A standard one-pulse experiment is typically sufficient.

    • The spectral width should encompass the expected chemical shift range (e.g., 0 to 13 ppm).

    • A sufficient number of scans (e.g., 16 or 32) should be acquired to achieve a good signal-to-noise ratio.

  • ¹³C NMR:

    • A proton-decoupled experiment (e.g., zgpg30) is standard to simplify the spectrum to singlets for each unique carbon.

    • A wider spectral width is required (e.g., 0 to 200 ppm).

    • Due to the low natural abundance of ¹³C, a larger number of scans is necessary.[2]

The following diagram illustrates the general workflow for NMR analysis:

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Weigh Weigh Compound Dissolve Dissolve in Deuterated Solvent Weigh->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer Insert Insert Sample into Spectrometer Transfer->Insert Shim Shim Magnetic Field Insert->Shim Acquire Acquire Spectra (1H, 13C, etc.) Shim->Acquire Process Fourier Transform & Phasing Acquire->Process Integrate Integrate Peaks (1H NMR) Process->Integrate Assign Assign Signals Integrate->Assign Structure Structure Elucidation Assign->Structure

NMR experimental workflow.
Predicted ¹H NMR Spectrum and Interpretation

The predicted ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to each unique proton environment. The chemical shifts are influenced by shielding and deshielding effects from adjacent functional groups.

Predicted Chemical Shift (ppm) Multiplicity Integration Assignment Rationale
~12.1broad singlet1H-COOHThe acidic proton of the carboxylic acid is highly deshielded and often appears as a broad signal due to hydrogen bonding and chemical exchange.[3][4]
~9.2singlet1HAr-OHThe phenolic proton signal is also exchangeable and its chemical shift can be concentration and solvent dependent.[5][6]
~7.05doublet2HAr-H (ortho to -OH)These aromatic protons are ortho to the electron-donating hydroxyl group, leading to a slight upfield shift compared to the other aromatic protons.
~6.70doublet2HAr-H (meta to -OH)These aromatic protons are meta to the hydroxyl group.
~3.15triplet1HCH (benzylic)This proton is at a chiral center, adjacent to the aromatic ring, the cyclopropyl group, and the CH₂ group. It is deshielded by the aromatic ring.
~2.60doublet2HCH₂These protons are adjacent to the chiral center and the carboxylic acid group. They are diastereotopic and may appear as a complex multiplet.
~1.05multiplet1HCH (cyclopropyl)The methine proton of the cyclopropyl group.
~0.50multiplet2HCH₂ (cyclopropyl)The methylene protons of the cyclopropyl ring are highly shielded due to the ring's anisotropy.[7][8]
~0.25multiplet2HCH₂ (cyclopropyl)These protons are also part of the cyclopropyl methylene groups and are diastereotopic.
Predicted ¹³C NMR Spectrum and Interpretation

The proton-decoupled ¹³C NMR spectrum will provide a count of the unique carbon atoms in the molecule.

Predicted Chemical Shift (ppm) Assignment Rationale
~175.0C=OThe carbonyl carbon of the carboxylic acid is significantly deshielded.[3][4]
~155.5C (Ar, attached to -OH)The aromatic carbon attached to the hydroxyl group is deshielded.
~132.0C (Ar, attached to CH)The ipso-carbon of the aromatic ring attached to the propanoic acid chain.
~129.5CH (Ar, ortho to -OH)Aromatic methine carbons.
~115.0CH (Ar, meta to -OH)Aromatic methine carbons shielded by the -OH group.
~45.0CH (benzylic)The benzylic carbon at the chiral center.
~40.0CH₂The methylene carbon of the propanoic acid chain.
~15.0CH (cyclopropyl)The methine carbon of the cyclopropyl ring.
~5.0CH₂ (cyclopropyl)The methylene carbons of the cyclopropyl ring are characteristically shifted upfield.[9]

Infrared (IR) Spectroscopy: Probing the Functional Groups

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR

ATR-IR is a common and convenient method for obtaining the IR spectrum of a solid sample.

  • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Record a background spectrum of the empty ATR accessory.

  • Place a small amount of the solid this compound sample onto the ATR crystal.

  • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Predicted IR Spectrum and Interpretation

The IR spectrum of this compound will be dominated by the absorptions of the hydroxyl and carbonyl groups.

Predicted Wavenumber (cm⁻¹) Vibration Description
3500-3200 (broad)O-H stretch (phenol)The broadness is due to intermolecular hydrogen bonding.[10][11]
3300-2500 (very broad)O-H stretch (carboxylic acid)This very broad band is characteristic of the hydrogen-bonded dimer of a carboxylic acid and often overlaps with C-H stretching vibrations.[12][13]
~3050C-H stretch (aromatic)Stretching vibrations of the C-H bonds on the benzene ring.
~3000C-H stretch (cyclopropyl)The C-H stretching in cyclopropyl rings often appears at slightly higher wavenumbers than in alkanes.
2980-2850C-H stretch (aliphatic)Stretching vibrations of the C-H bonds in the propanoic acid chain.
~1700C=O stretch (carboxylic acid)A strong, sharp absorption characteristic of the carbonyl group in a hydrogen-bonded carboxylic acid dimer.[12]
1610, 1510C=C stretch (aromatic)Characteristic absorptions for the benzene ring.[10]
~1230C-O stretch (phenol/acid)Stretching vibrations of the C-O single bonds.

Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation Pattern

Mass spectrometry provides the molecular weight of a compound and offers clues about its structure through the analysis of its fragmentation pattern upon ionization.

Experimental Protocol: Electrospray Ionization (ESI)-MS

ESI is a soft ionization technique suitable for polar molecules like carboxylic acids, often yielding a prominent molecular ion or pseudomolecular ion.

  • Prepare a dilute solution of the sample (typically in the low µg/mL to ng/mL range) in a suitable solvent such as methanol or acetonitrile, with a small amount of formic acid or ammonium acetate to promote ionization.

  • Infuse the sample solution into the ESI source of the mass spectrometer at a constant flow rate.

  • Acquire the mass spectrum in either positive or negative ion mode. For a carboxylic acid, negative ion mode is often preferred to observe the [M-H]⁻ ion.

Predicted Mass Spectrum and Interpretation

The molecular formula of this compound is C₁₂H₁₄O₃, with a molecular weight of 206.24 g/mol .

  • Molecular Ion: In ESI-MS, we would expect to observe the pseudomolecular ions:

    • Negative Ion Mode: [M-H]⁻ at m/z 205.

    • Positive Ion Mode: [M+H]⁺ at m/z 207 or [M+Na]⁺ at m/z 229.

  • Key Fragmentation Pathways: In a higher-energy fragmentation experiment (MS/MS), several characteristic losses are anticipated:

    • Loss of H₂O (18 Da): From the carboxylic acid and/or phenol group.

    • Loss of CO₂ (44 Da): Decarboxylation of the carboxylic acid is a common fragmentation pathway.

    • Loss of COOH (45 Da): Cleavage of the carboxylic acid group.

    • Cleavage of the cyclopropyl ring: This can lead to a series of smaller fragments.

    • Benzylic cleavage: Fragmentation at the bond between the chiral center and the aromatic ring.

The following diagram illustrates a plausible fragmentation pathway:

MS_Fragmentation M [M-H]⁻ m/z 205 M_minus_CO2 [M-H-CO₂]⁻ m/z 161 M->M_minus_CO2 - CO₂ M_minus_C3H5 [M-H-C₃H₅]⁻ m/z 164 M->M_minus_C3H5 - C₃H₅ (cyclopropyl radical) Aryl_fragment Hydroxyphenyl fragment m/z 107 M_minus_CO2->Aryl_fragment - C₃H₆

Plausible MS fragmentation pathway.

Conclusion: A Cohesive Structural Portrait

The combination of NMR, IR, and MS provides a robust and self-validating analytical framework for the structural confirmation of this compound. ¹H and ¹³C NMR spectroscopy meticulously map the carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups, and mass spectrometry provides the molecular weight and insights into the molecule's stability and fragmentation. The predicted data presented in this guide, grounded in the established principles of spectroscopic interpretation, serves as a reliable reference for researchers working with this and structurally related compounds.

References

Unlocking Therapeutic Potential: A Technical Guide to Identifying Targets of 3-Cyclopropyl-3-(4-hydroxyphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Rationale for a Novel Scaffold

In the landscape of modern drug discovery, the rational design of small molecules with optimized pharmacological properties is paramount. The compound 3-Cyclopropyl-3-(4-hydroxyphenyl)propanoic acid represents a strategic amalgamation of chemical moieties, each contributing to its potential as a therapeutic agent. The inclusion of a cyclopropyl ring is a deliberate choice aimed at enhancing metabolic stability, improving receptor binding affinity, and potentially reducing off-target effects by constraining the molecule into a favorable bioactive conformation.[1][2][3] This three-membered carbocycle is a feature of numerous successful clinical drugs across a range of therapeutic areas, including oncology and infectious diseases.[1][4][5]

The 4-hydroxyphenylpropanoic acid core is also of significant interest, as derivatives of this scaffold have demonstrated promising anticancer, antioxidant, and antimicrobial activities.[6][7][8][9][10][11][12] Furthermore, related hydroxyphenylpropanoic acid metabolites have been shown to modulate pathways involved in cardiovascular health, such as the suppression of macrophage foam cell formation and the activation of endothelial nitric oxide synthase (eNOS).[13][14][15]

This guide provides a comprehensive framework for researchers and drug development professionals to systematically identify and validate the therapeutic targets of this compound. We will delve into hypothesized target classes based on its structural alerts and provide detailed, field-proven experimental protocols for target deconvolution and validation.

Hypothesized Therapeutic Areas and Potential Target Classes

Based on the known biological activities of structurally related compounds, we can postulate several promising therapeutic avenues for this compound.

1. Oncology: The demonstrated anticancer and antioxidant properties of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives suggest that our lead compound may target proteins involved in cancer cell proliferation, survival, or migration.[6][7][9][10] Potential target classes include:

  • Kinases: Many cyclopropyl-containing drugs are potent kinase inhibitors.[1]
  • Enzymes involved in redox homeostasis: The antioxidant activity points towards targets that modulate cellular oxidative stress.

2. Infectious Diseases: The antimicrobial and antifungal efficacy of similar scaffolds indicates that this compound could inhibit essential microbial enzymes or cellular processes.[8][11][12]

3. Cardiovascular Diseases: The ability of related hydroxyphenylpropanoic acids to influence macrophage function and nitric oxide production suggests potential applications in atherosclerosis and hypertension.[13][14][15] Potential targets could be involved in:

  • Lipid metabolism and transport in macrophages.
  • Endothelial cell signaling pathways.

Target Deconvolution Strategy: A Multi-pronged Approach

Identifying the specific molecular targets of a bioactive compound is a critical step in drug development.[16][17][18][19] A robust target deconvolution strategy should employ multiple orthogonal approaches to increase the confidence in putative targets. We advocate for a parallel workflow utilizing both affinity-based and label-free methods.

G cluster_0 Target Deconvolution Workflow cluster_1 Affinity-Based Methods cluster_2 Label-Free Methods cluster_3 Hit Identification & Prioritization cluster_4 Target Validation start Bioactive Compound This compound affinity_probe Synthesize Affinity Probe (e.g., Biotinylated Compound) start->affinity_probe cetsa Cellular Thermal Shift Assay (CETSA)/ Thermal Proteome Profiling (TPP) start->cetsa darts Drug Affinity Responsive Target Stability (DARTS) start->darts pull_down Affinity Chromatography Pull-down Assay affinity_probe->pull_down ms1 LC-MS/MS Analysis pull_down->ms1 bioinformatics Bioinformatic Analysis (Pathway & Network Analysis) ms1->bioinformatics ms2 LC-MS/MS Analysis cetsa->ms2 darts->ms2 ms2->bioinformatics hit_list Prioritized Hit List bioinformatics->hit_list biochemical_assays Biochemical/Enzymatic Assays hit_list->biochemical_assays cellular_assays Cell-Based Target Engagement Assays (e.g., NanoBRET, CETSA) hit_list->cellular_assays genetic_approaches Genetic Validation (e.g., CRISPR, siRNA) hit_list->genetic_approaches validated_target Validated Therapeutic Target biochemical_assays->validated_target cellular_assays->validated_target genetic_approaches->validated_target

Caption: A multi-pronged workflow for target deconvolution and validation.

Experimental Protocols

Part 1: Affinity-Based Target Identification

The cornerstone of this approach is the synthesis of a chemical probe by attaching an affinity tag (e.g., biotin) to the parent compound.[17][20] This allows for the selective capture of binding partners from a complex biological mixture.

Protocol 1: Synthesis of a Biotinylated Affinity Probe

  • Structure-Activity Relationship (SAR) Analysis: Before synthesis, it is crucial to understand which parts of this compound are essential for its biological activity. This can be achieved by synthesizing and testing a small library of analogs with modifications at different positions. The goal is to identify a non-essential position for linker attachment that preserves the compound's activity.

  • Linker Attachment: A flexible linker (e.g., a polyethylene glycol chain) should be attached to the identified non-essential position. The other end of the linker will be conjugated to biotin.

  • Synthesis and Purification: Standard organic synthesis protocols will be used to create the biotinylated probe. The final product must be purified by HPLC and its structure confirmed by NMR and mass spectrometry.

  • Activity Confirmation: The biological activity of the biotinylated probe should be tested in a relevant phenotypic assay to ensure that the modification has not significantly altered its function.

Protocol 2: Affinity Chromatography Pull-down Assay

  • Immobilization of the Probe: The biotinylated probe is incubated with streptavidin-coated magnetic beads or agarose resin to immobilize it.[17]

  • Cell Lysate Preparation: Prepare a cell lysate from a relevant cell line (e.g., a cancer cell line if investigating anticancer effects). Ensure the lysis buffer contains protease and phosphatase inhibitors.

  • Incubation: Incubate the cell lysate with the probe-immobilized beads. A control experiment using beads without the probe or with a non-biotinylated compound should be run in parallel.

  • Washing: Wash the beads extensively with lysis buffer to remove non-specific binding proteins.

  • Elution: Elute the bound proteins from the beads. This can be done by competitive elution with an excess of the free, non-biotinylated compound, or by using a denaturing elution buffer.

  • Protein Identification: The eluted proteins are then identified using mass spectrometry.[21]

Part 2: Label-Free Target Identification

Label-free methods offer the advantage of studying drug-target interactions in a more native-like environment, without the need for chemical modification of the compound.[17][22]

Protocol 3: Cellular Thermal Shift Assay (CETSA) and Thermal Proteome Profiling (TPP)

This method is based on the principle that the binding of a small molecule can stabilize its target protein against thermal denaturation.[17][19][23]

  • Cell Treatment: Treat intact cells or cell lysates with this compound or a vehicle control.

  • Heating: Heat the treated samples across a range of temperatures.

  • Protein Extraction and Analysis: For CETSA, the soluble fraction of a specific protein of interest is analyzed at different temperatures by Western blotting. For TPP, the entire soluble proteome is analyzed by mass spectrometry to identify proteins with increased thermal stability in the presence of the compound.[22]

Protocol 4: Drug Affinity Responsive Target Stability (DARTS)

DARTS leverages the principle that a small molecule binding to its target protein can protect it from proteolytic degradation.[17][20]

  • Lysate Treatment: Incubate a cell lysate with the compound or a vehicle control.

  • Protease Digestion: Add a protease (e.g., thermolysin) to the lysates and incubate for a specific time.

  • Analysis: The reaction is stopped, and the samples are analyzed by SDS-PAGE and Coomassie staining or by mass spectrometry to identify proteins that are protected from degradation in the compound-treated sample compared to the control.

Data Analysis and Hit Prioritization

The output from the mass spectrometry analyses will be a list of potential protein "hits" for each method.

Method Primary Output Strengths Potential Weaknesses
Affinity Chromatography List of proteins that bind to the immobilized probe.Can identify both direct and indirect binding partners.Risk of false positives from non-specific binding; probe synthesis can be challenging.
CETSA/TPP List of proteins with increased thermal stability upon compound binding.Can be performed in live cells; provides evidence of direct target engagement.May not detect targets that are not stabilized by ligand binding.
DARTS List of proteins protected from proteolysis by compound binding.Does not require compound modification; relatively simple to perform.May not be suitable for all proteins; protease choice is critical.

Bioinformatic Analysis: The lists of putative targets from each method should be compared and analyzed using bioinformatics tools.[24] This includes:

  • Pathway Analysis: To determine if the identified proteins are enriched in specific signaling or metabolic pathways.

  • Protein-Protein Interaction Network Analysis: To identify potential protein complexes that may be targeted.

  • Literature Mining: To see if any of the identified proteins are known targets for similar compounds or are implicated in the diseases of interest.

Hit Prioritization: Based on the convergence of data from multiple methods and the bioinformatic analysis, a prioritized list of the most promising target candidates should be generated for further validation.

Target Validation

Once a list of high-confidence targets has been established, it is essential to validate that they are indeed responsible for the observed biological effects of the compound.

Protocol 5: In Vitro Biochemical/Enzymatic Assays

If the putative target is an enzyme, its activity should be measured in the presence and absence of this compound to determine if the compound has a direct inhibitory or activating effect.

Protocol 6: Cell-Based Target Engagement Assays

Techniques like the NanoBRET™ assay can be used to quantify the engagement of the compound with its target protein in living cells, providing a more physiologically relevant confirmation of the interaction. A dose-response CETSA can also be used to confirm target engagement in a cellular context.

Protocol 7: Genetic Validation

The role of the identified target in mediating the compound's effects can be confirmed using genetic approaches.

  • Gene Knockdown/Knockout: Use siRNA or CRISPR/Cas9 to reduce or eliminate the expression of the target protein.

  • Phenotypic Rescue: If the knockdown/knockout of the target protein phenocopies the effect of the compound, and if the compound's effect is diminished in the knockdown/knockout cells, this provides strong evidence that the protein is the relevant target.

G cluster_0 Genetic Validation Workflow start Prioritized Target crispr CRISPR/Cas9 Knockout of Target Gene start->crispr sirna siRNA Knockdown of Target Gene start->sirna phenotype_assay Phenotypic Assay (e.g., Cell Viability, Migration) crispr->phenotype_assay sirna->phenotype_assay comparison Compare Phenotypes phenotype_assay->comparison compound_treatment Treat Cells with This compound compound_treatment->comparison conclusion Target is Validated comparison->conclusion Phenotype is recapitulated and/or compound effect is abrogated

Caption: Workflow for genetic validation of a potential therapeutic target.

Conclusion

This compound is a promising scaffold with the potential for therapeutic applications in oncology, infectious diseases, and cardiovascular disorders. This guide has outlined a systematic and rigorous approach to identifying and validating its molecular targets. By combining affinity-based and label-free target deconvolution methods with robust validation strategies, researchers can confidently elucidate the mechanism of action of this novel compound and accelerate its journey towards clinical development.

References

An In-Depth Technical Guide to Evaluating the In Vitro Cytotoxicity of 3-Cyclopropyl-3-(4-hydroxyphenyl)propanoic Acid on Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The exploration of novel chemical entities for anticancer activity is a cornerstone of modern drug discovery. This guide provides a comprehensive technical framework for assessing the in vitro cytotoxicity of 3-Cyclopropyl-3-(4-hydroxyphenyl)propanoic acid, a compound of interest with potential therapeutic applications. While direct studies on this specific molecule are emerging, we draw upon established methodologies and data from structurally similar compounds, such as 3-((4-hydroxyphenyl)amino)propanoic acid derivatives, to present a robust investigational strategy.[1][2][3] This document is intended for researchers, scientists, and drug development professionals, offering detailed protocols for key cytotoxicity assays, guidance on cell line selection, and insights into mechanistic studies.

Introduction: The Rationale for Cytotoxicity Profiling

The preliminary assessment of any potential anticancer agent involves a thorough evaluation of its cytotoxic effects against a panel of cancer cell lines. Cytotoxicity assays are fundamental in determining a compound's ability to inhibit cell growth or induce cell death, providing essential data on its potency and selectivity. The compound this compound belongs to a class of compounds that has demonstrated interesting biological activities. Recent studies on derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid have shown promising, structure-dependent anticancer activity against non-small cell lung cancer cells (A549), highlighting the potential of this chemical scaffold.[1][2][3]

This guide will delineate a logical, multi-faceted approach to characterizing the cytotoxic profile of this compound, moving from broad viability screening to more detailed mechanistic investigations.

Strategic Selection of Cancer Cell Lines

The choice of cancer cell lines is critical for obtaining meaningful and translatable results. A well-selected panel should represent a variety of cancer types to assess the breadth of the compound's activity.

Recommended Initial Panel:

  • A549 (Non-Small Cell Lung Carcinoma): Given the observed activity of similar compounds against this cell line, it serves as a primary model.[1][2]

  • MCF-7 (Breast Adenocarcinoma): A well-characterized, estrogen receptor-positive cell line widely used in breast cancer research.[4][5]

  • HeLa (Cervical Cancer): A robust and widely used cell line for general cytotoxicity screening.[4]

  • HepG2 (Hepatocellular Carcinoma): Represents a liver cancer model and can provide insights into potential hepatotoxicity.[6][7]

  • K562 (Chronic Myelogenous Leukemia): A suspension cell line to evaluate activity against hematological malignancies.[8]

Inclusion of a Non-Cancerous Control Cell Line:

To assess the selectivity of the compound, a non-cancerous cell line should be included in the screening panel.

  • Vero (Kidney epithelial cells from an African green monkey): Studies on similar compounds have shown favorable cytotoxicity profiles against Vero cells, indicating potential for cancer cell-specific activity.[1][2][9]

Methodologies for Assessing Cytotoxicity

A multi-parametric approach employing a combination of assays is recommended to build a comprehensive understanding of the compound's cytotoxic effects.

Cell Viability Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[4] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product.[10]

Experimental Protocol: MTT Assay [4][11]

  • Cell Seeding: Seed cancer cells in a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compound at various concentrations. Include untreated and vehicle controls.

  • Incubation: Incubate the plates for 24, 48, and 72 hours to assess time-dependent effects.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well.[4]

  • Formazan Formation: Incubate the plate for 4 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[4]

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[4]

Cell Membrane Integrity Assessment: The LDH Assay

The Lactate Dehydrogenase (LDH) assay quantifies the release of LDH, a cytosolic enzyme, into the culture medium upon damage to the plasma membrane.[12][13][14] This assay is a reliable indicator of cell lysis and necrosis.[13][15]

Experimental Protocol: LDH Assay [14][16][17]

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

  • Supernatant Collection: After the desired incubation period, centrifuge the plate at a low speed (e.g., 250 x g for 5 minutes) to pellet the cells.[8]

  • Assay Plate Preparation: Carefully transfer a portion of the supernatant (e.g., 50 µL) to a new 96-well plate.[8]

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions and add it to each well containing the supernatant.[12][14]

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[14]

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 490 nm) using a microplate reader.[14][16]

Apoptosis Induction Assessment: Caspase-3/7 Assay

To determine if the compound induces programmed cell death (apoptosis), a Caspase-Glo® 3/7 assay can be employed. Caspases-3 and -7 are key executioner caspases in the apoptotic pathway.[18][19][20] This luminescent assay measures their activity.[18][21]

Experimental Protocol: Caspase-Glo® 3/7 Assay [18][21][22][23]

  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate suitable for luminescence measurements and treat with the compound as previously described.[8][19]

  • Reagent Addition: After the incubation period (typically shorter, e.g., 6, 12, or 24 hours), add an equal volume of the Caspase-Glo® 3/7 reagent to each well.[8][21]

  • Incubation: Mix the contents by gentle shaking and incubate at room temperature for 1 to 3 hours.[8]

  • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.[21]

Data Presentation and Interpretation

Quantitative data from the cytotoxicity assays should be summarized in clearly structured tables for easy comparison. The half-maximal inhibitory concentration (IC₅₀) value, which is the concentration of the compound that inhibits 50% of cell growth or viability, should be calculated for each cell line and time point.

Table 1: Hypothetical IC₅₀ Values of this compound on Various Cell Lines after 48-hour exposure.

Cell LineDescriptionIC₅₀ (µM) - MTT AssayIC₅₀ (µM) - LDH Assay
A549Human Lung Carcinoma28.7 ± 3.235.4 ± 4.1
MCF-7Human Breast Adenocarcinoma42.1 ± 5.551.9 ± 6.3
HeLaHuman Cervical Cancer35.6 ± 4.844.0 ± 5.9
HepG2Human Hepatocellular Carcinoma65.3 ± 7.178.2 ± 8.5
K562Human Chronic Myelogenous Leukemia19.8 ± 2.525.1 ± 3.0
VeroNormal Kidney Epithelial> 100> 100

Figure 1: Experimental Workflow for In Vitro Cytotoxicity Assessment

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Cytotoxicity Assays cluster_2 Phase 3: Data Analysis A Cell Line Seeding (A549, MCF-7, HeLa, HepG2, K562, Vero) B Compound Treatment (Serial Dilutions of Test Compound) A->B C Incubation (24, 48, 72 hours) B->C D MTT Assay (Metabolic Activity) C->D Perform Assays E LDH Assay (Membrane Integrity) C->E Perform Assays F Caspase-3/7 Assay (Apoptosis) C->F Perform Assays G Absorbance/Luminescence Measurement D->G E->G F->G H IC50 Calculation G->H I Data Interpretation & Reporting H->I

Caption: A streamlined workflow for the comprehensive in vitro cytotoxicity evaluation of a test compound.

Mechanistic Insights: Elucidating the Mode of Action

A significant decrease in cell viability (MTT assay) coupled with a corresponding increase in LDH release and caspase activity suggests that this compound may induce cytotoxic effects through apoptosis and necrosis. Anticancer drugs often exert their effects by interfering with cell division or inducing DNA damage, which can trigger programmed cell death.[24] The activation of executioner caspases like caspase-3 and -7 is a hallmark of apoptosis.[19][20]

Figure 2: Simplified Overview of Potential Cytotoxicity Pathways

G cluster_0 Cellular Interactions cluster_1 Cellular Responses Compound This compound Target Intracellular Target(s) Compound->Target Apoptosis Apoptosis (Caspase-3/7 Activation) Target->Apoptosis Necrosis Necrosis (Membrane Damage) Target->Necrosis Viability Decreased Cell Viability Apoptosis->Viability Necrosis->Viability

References

A Technical Guide to the Preliminary ADME/Tox Profiling of 3-Cyclopropyl-3-(4-hydroxyphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The journey of a drug candidate from discovery to clinical approval is fraught with challenges, with a significant percentage of failures attributed to suboptimal pharmacokinetic properties or unforeseen toxicity.[1][2] Addressing these liabilities in the earliest stages of research is paramount for efficient and cost-effective drug development. This guide provides a comprehensive framework for the preliminary Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) assessment of a novel small molecule, 3-Cyclopropyl-3-(4-hydroxyphenyl)propanoic acid. By integrating in silico predictions with foundational in vitro assays, this document serves as a technical manual for researchers, scientists, and drug development professionals. We will explore the rationale behind key experimental choices, provide detailed, self-validating protocols, and interpret hypothetical data to construct a holistic preliminary risk profile for this compound, thereby enabling informed, data-driven decisions in the lead optimization process.

Introduction: The Imperative of Early Assessment

In modern drug discovery, the "fail early, fail cheap" paradigm is a guiding principle. Historically, ADME/Tox properties were evaluated late in the development pipeline, leading to costly late-stage attrition. Today, it is recognized that a thorough understanding of a compound's behavior in a biological system is as critical as its potency and selectivity.[2][3] This guide focuses on this compound, a compound with several structural features that warrant careful ADME/Tox consideration:

  • Carboxylic Acid Moiety: This acidic group significantly influences solubility, pKa, and potential interactions with transporters.

  • Phenolic Hydroxyl Group: A common site for Phase II metabolic conjugation (e.g., glucuronidation or sulfation), which can heavily impact clearance rates.

  • Cyclopropyl Ring: This strained three-membered ring is often incorporated into drug candidates to enhance potency or improve metabolic stability by making adjacent C-H bonds less susceptible to oxidative metabolism by Cytochrome P450 enzymes.[4][5][6] However, it can also sometimes be a liability, leading to mechanism-based inactivation of enzymes.[6]

This document outlines a logical, tiered approach to characterize these features, moving from rapid computational predictions to robust laboratory-based assays.

Foundational Assessment: In Silico and Physicochemical Profiling

Causality of Experimental Choice: Before committing to resource-intensive in vitro experiments, we leverage computational tools. In silico ADME/Tox prediction offers a rapid, cost-effective method to forecast a compound's drug-like properties based solely on its chemical structure.[7][8] These predictions are not definitive but are invaluable for identifying potential red flags and for guiding the design of subsequent wet lab experiments.

The initial workflow involves calculating key physicochemical properties and assessing compliance with established drug-likeness guidelines, such as Lipinski's Rule of Five.

cluster_0 In Silico & Physicochemical Workflow Structure Structure In_Silico_Tools Computational Models (e.g., SwissADME, pkCSM) Structure->In_Silico_Tools Input Physicochem_Properties Predicted Physicochemical Properties (Table 1) In_Silico_Tools->Physicochem_Properties Calculate Drug_Likeness Drug-Likeness Assessment (e.g., Lipinski's Rule of 5) Physicochem_Properties->Drug_Likeness Evaluate Risk_Assessment Initial Liability Identification Drug_Likeness->Risk_Assessment Assess Guide_Experiments Inform In Vitro Assay Design Risk_Assessment->Guide_Experiments Prioritize

Caption: Workflow for initial in silico compound assessment.

Table 1: Predicted Physicochemical Properties (Note: As this compound is a novel compound, these are hypothetical values based on its structure and comparison to similar known molecules like Phloretic acid[9].)

ParameterPredicted ValueImplication for ADME/ToxSource
Molecular Weight~206 g/mol Excellent (<500 Da), favorable for absorption.[10][11]
logP (Lipophilicity)~1.9Moderate lipophilicity, balanced for permeability and solubility.[10][11]
pKa (Acidic)~4.5Will be ionized at physiological pH 7.4, impacting cell permeability.
Aqueous SolubilityModerate to HighFavorable for formulation and dissolution in the GI tract.
H-Bond Donors2Good (<5), favorable for permeability.[10][11]
H-Bond Acceptors3Good (<10), favorable for permeability.[10][11]
Polar Surface Area~57 ŲGood (<140 Ų), suggests potential for good oral absorption.[9]

Absorption: Will It Enter the System?

Causality of Experimental Choice: For orally administered drugs, absorption across the intestinal wall is the first major hurdle. We use the Caco-2 permeability assay because it is the gold standard in vitro model for predicting human intestinal absorption.[12][13] Caco-2 cells are a human colon adenocarcinoma cell line that, when cultured on a semi-permeable membrane, differentiate to form a polarized monolayer of cells with tight junctions and transporters that mimic the intestinal epithelium.[13] This assay not only predicts passive diffusion but can also identify if the compound is a substrate of efflux transporters like P-glycoprotein (P-gp), a common cause of poor bioavailability.[11][13]

Table 2: Caco-2 Permeability Assay Results (Hypothetical)

CompoundPapp (A→B) (10⁻⁶ cm/s)Papp (B→A) (10⁻⁶ cm/s)Efflux Ratio (B→A / A→B)Predicted Human Absorption
Test Compound 8.59.11.07High
Antipyrine (High Perm.)>15>15~1.0High (>90%)
Atenolol (Low Perm.)<1.0<1.0~1.0Low (<50%)
Talinolol (P-gp Substrate)1.512.08.0Moderate (Efflux Limited)

Interpretation: The hypothetical data, with a high apparent permeability (Papp) in the absorptive (A→B) direction and an efflux ratio near 1, suggests that this compound is likely well-absorbed and is not a significant substrate for efflux transporters like P-gp.[13]

Experimental Protocol: Bidirectional Caco-2 Permeability Assay
  • Cell Culture: Caco-2 cells are seeded onto 96-well Transwell® plates and cultured for approximately 21 days to allow for differentiation and formation of a confluent, polarized monolayer.[14]

  • Monolayer Integrity Check: The integrity of each cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER). Wells with TEER values ≥ 200 Ω·cm² are deemed suitable for the assay.[15]

  • Buffer Preparation: A transport buffer (e.g., Hanks' Balanced Salt Solution with 25 mM glucose) is prepared and warmed to 37°C.

  • Dosing Solution Preparation: The test compound is dissolved in the transport buffer to a final concentration (e.g., 10 µM).

  • Assay Initiation (A→B):

    • The culture medium is removed from both apical (A) and basolateral (B) chambers.

    • The apical side is filled with the dosing solution.

    • The basolateral side is filled with fresh transport buffer.

  • Assay Initiation (B→A):

    • The basolateral side is filled with the dosing solution.

    • The apical side is filled with fresh transport buffer.

  • Incubation: The plate is incubated at 37°C with gentle shaking for a defined period (e.g., 2 hours).

  • Sampling: At the end of the incubation, samples are collected from both the donor and receiver chambers.

  • Quantification: The concentration of the test compound in all samples is determined using a sensitive analytical method, typically LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry).

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated for both directions. An efflux ratio >2 is indicative of active efflux.[13]

Distribution: Where Does It Go?

Causality of Experimental Choice: Once a drug enters systemic circulation, it can bind to plasma proteins, primarily albumin. This binding is reversible, but only the unbound fraction of the drug is free to distribute into tissues, interact with its target, be metabolized, and be excreted.[16] High plasma protein binding (>99%) can limit a drug's efficacy and complicate its pharmacokinetics. We measure plasma protein binding (PPB) using equilibrium dialysis, a method widely considered the gold standard for its accuracy and minimal experimental artifacts.[16][17]

Table 3: Plasma Protein Binding Results (Hypothetical)

SpeciesTest Compound (% Bound)Test Compound (Fraction Unbound, fu)Warfarin (Control) (% Bound)
Human94.5%0.055>99%

Interpretation: The hypothetical result of 94.5% bound indicates that the compound is moderately to highly bound to human plasma proteins. While not extreme, this level of binding must be considered when interpreting potency data and predicting in vivo dosing.

Experimental Protocol: Plasma Protein Binding by Equilibrium Dialysis
  • Apparatus Setup: A Rapid Equilibrium Dialysis (RED) device is used. This device consists of inserts with two chambers separated by a semipermeable membrane with an 8 kDa molecular weight cutoff, which retains proteins but allows small molecules to pass freely.[18]

  • Sample Preparation: The test compound is added to pooled human plasma at a specific concentration (e.g., 1 µM).

  • Loading the Device:

    • The plasma containing the test compound is added to one chamber (the plasma chamber).

    • An equal volume of phosphate-buffered saline (PBS) is added to the other chamber (the buffer chamber).

  • Equilibration: The sealed device is incubated at 37°C on an orbital shaker for 4-6 hours to allow the unbound fraction of the compound to reach equilibrium across the membrane.[18]

  • Sampling: After incubation, aliquots are removed from both the plasma and buffer chambers.

  • Matrix Matching & Extraction: To ensure accurate comparison, the plasma sample is diluted with PBS, and the buffer sample is diluted with control plasma. Proteins are then precipitated by adding an organic solvent (e.g., acetonitrile) containing an internal standard.

  • Quantification: Samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to determine the concentration of the test compound in each chamber. The concentration in the buffer chamber represents the free (unbound) drug concentration.

  • Calculation: The percentage bound is calculated from the concentrations in the plasma (C_plasma) and buffer (C_buffer) chambers.

Metabolism: How Is It Cleared?

Causality of Experimental Choice: Drug metabolism is a primary determinant of a compound's half-life and a major source of drug-drug interactions (DDIs).[19] We perform two key assays using human liver microsomes (HLM), which are vesicles of the endoplasmic reticulum containing a high concentration of drug-metabolizing enzymes, particularly the Cytochrome P450 (CYP) superfamily.

  • Metabolic Stability: This assay measures the rate at which the compound is metabolized by HLM. It provides an estimate of intrinsic clearance, which is critical for predicting hepatic clearance and in vivo half-life.[20]

  • CYP Inhibition: This assay determines if the compound inhibits the activity of major CYP isoforms (e.g., 1A2, 2C9, 2C19, 2D6, and 3A4).[19][21] Inhibition of these enzymes can cause dangerous DDIs by slowing the metabolism of co-administered drugs.[21][22]

cluster_1 CYP450 Inhibition Assay Workflow HLM_CYP Human Liver Microsomes (Source of CYP Enzymes) Incubation Incubate at 37°C with NADPH (Cofactor) HLM_CYP->Incubation Probe_Substrate CYP Isoform-Specific Probe Substrate Probe_Substrate->Incubation Test_Compound Test Compound (Potential Inhibitor) Test_Compound->Incubation Reaction Probe Substrate -> Metabolite Incubation->Reaction LCMS Quantify Metabolite Formation via LC-MS/MS Reaction->LCMS IC50 Calculate IC50 Value (Concentration for 50% Inhibition) LCMS->IC50

Caption: Workflow for determining CYP450 inhibition potential.

Table 4: Metabolic Stability & CYP Inhibition Profile (Hypothetical)

AssayParameterResultInterpretation
Metabolic Stability Half-life (t½) in HLM45 minModerately stable; suggests moderate hepatic clearance.
Intrinsic Clearance (CLint)35 µL/min/mgModerate clearance predicted.
CYP Inhibition CYP1A2 IC₅₀> 50 µMLow risk of DDI.
CYP2C9 IC₅₀> 50 µMLow risk of DDI.
CYP2C19 IC₅₀> 50 µMLow risk of DDI.
CYP2D6 IC₅₀12 µMModerate risk; warrants further investigation.
CYP3A4 IC₅₀> 50 µMLow risk of DDI.

Interpretation: The compound shows moderate metabolic stability. The key finding is the moderate inhibition of CYP2D6, an important enzyme for metabolizing many common drugs. An IC₅₀ value between 1 and 20 µM is a potential flag that requires follow-up, such as determining the mechanism of inhibition (e.g., reversible or time-dependent).

Experimental Protocols: Metabolism Assays

Metabolic Stability Assay:

  • Preparation: Human liver microsomes are thawed and diluted in phosphate buffer. The test compound is added to this mixture.

  • Initiation: The reaction is started by adding a pre-warmed NADPH-regenerating system (cofactor).

  • Time-Course Sampling: Aliquots are taken at several time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is immediately stopped by adding cold acetonitrile.

  • Analysis: The concentration of the parent compound remaining at each time point is measured by LC-MS/MS.

  • Calculation: The half-life (t½) is determined from the slope of the natural log of the percent remaining versus time.

CYP Inhibition (IC₅₀) Assay:

  • Preparation: A reaction mixture containing HLM, phosphate buffer, and a specific probe substrate for a single CYP isoform is prepared.[19]

  • Incubation: The test compound is added at a range of concentrations (e.g., 0.1 to 50 µM) and pre-incubated with the HLM mixture.

  • Reaction Initiation: The reaction is started by adding NADPH.

  • Quenching: After a short incubation (e.g., 10 minutes), the reaction is stopped with cold acetonitrile.

  • Analysis: The amount of the specific metabolite formed from the probe substrate is quantified by LC-MS/MS.

  • Calculation: The percent inhibition at each concentration is calculated relative to a vehicle control. The IC₅₀ value is determined by fitting the data to a dose-response curve. This process is repeated for each major CYP isoform.[19]

Preliminary Toxicity Assessment

Causality of Experimental Choice: Identifying potential toxicity is a critical step to de-risk a compound. Early in vitro screens can highlight liabilities such as general cytotoxicity, cardiotoxicity, and mutagenicity, which are common reasons for drug failure.

  • In Vitro Cytotoxicity: A baseline assessment using a relevant cell line (e.g., HepG2, a human liver carcinoma line) to determine if the compound causes general cell death.

  • hERG Inhibition: The hERG potassium ion channel is critical for cardiac repolarization. Blockade of this channel can lead to fatal arrhythmias (Torsades de Pointes). Regulatory agencies mandate hERG testing due to its critical safety importance.

  • Bacterial Reverse Mutation (Ames) Test: This assay is a well-established screen for mutagenic potential (the ability to cause genetic mutations), which is a strong indicator of carcinogenic risk.

Table 5: Preliminary Toxicity Screen (Hypothetical)

AssayEndpointResultInterpretation
Cytotoxicity (HepG2)CC₅₀> 100 µMNot cytotoxic at relevant concentrations.
hERG InhibitionIC₅₀> 30 µMLow risk of cardiac arrhythmia.
Ames Test (TA98, TA100)MutagenicityNegativeNo evidence of mutagenic potential.

Interpretation: The hypothetical toxicity profile is clean. The lack of cytotoxicity, a low potential for hERG blockade, and a negative Ames test result are all highly favorable indicators for the compound's safety profile.

Synthesis and Interpretation: A Holistic Profile

The ultimate goal of preliminary profiling is to synthesize disparate data points into a coherent risk-benefit assessment. This allows the project team to make an informed " go/no-go " decision or to identify specific properties that require optimization.

cluster_2 ADME/Tox Summary Profile for this compound ADME_Profile Absorption Distribution Metabolism Toxicity Absorption_Data High Permeability (Caco-2) |  No P-gp Efflux ADME_Profile:f0->Absorption_Data Distribution_Data High PPB (~95%) ADME_Profile:f1->Distribution_Data Metabolism_Data Moderate Stability (HLM) |  Moderate CYP2D6 Inhibition (IC50 ~12 µM) ADME_Profile:f2->Metabolism_Data Toxicity_Data Low Cytotoxicity |  Low hERG Risk |  Non-Mutagenic (Ames) ADME_Profile:f3->Toxicity_Data Decision Proceed with Caution and Focused Optimization Absorption_Data->Decision Distribution_Data->Decision Metabolism_Data->Decision Toxicity_Data->Decision

Caption: Integrated risk assessment based on preliminary ADME/Tox data.

Overall Assessment and Next Steps:

Based on this hypothetical preliminary profile, this compound presents as a promising, but not perfect, candidate.

  • Strengths: The compound exhibits excellent absorption characteristics and a clean preliminary safety profile. These are significant assets for any drug candidate.

  • Potential Liabilities:

    • Moderate CYP2D6 Inhibition: This is the most significant flag. It poses a risk for drug-drug interactions in patients taking other medications metabolized by this enzyme.

    • High Plasma Protein Binding: While not a fatal flaw, the high binding means that a larger total dose may be required to achieve a therapeutic concentration of free drug. It also means that small changes in binding (e.g., due to disease state or co-administered drugs) could have a large effect on the free fraction.

  • Recommended Next Steps:

    • Medicinal Chemistry: Synthesize a small set of analogs to understand the structure-activity relationship for CYP2D6 inhibition. The goal would be to reduce or eliminate this off-target activity while maintaining potency.

    • Further In Vitro DMPK: Conduct a time-dependent inhibition (TDI) study for CYP2D6 to see if the compound is a mechanism-based inactivator, which is a more serious liability.

    • Metabolite Identification: Identify the major metabolites formed in human liver microsomes to understand the primary clearance pathways and to check if any metabolites are pharmacologically active or reactive.

By following this structured approach, potential roadblocks are identified early, allowing resources to be focused on the most promising candidates and guiding the rational design of better, safer medicines.

References

"discovery and novelty of 3-Cyclopropyl-3-(4-hydroxyphenyl)propanoic acid"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Discovery and Novelty of the 3-((4-Hydroxyphenyl)amino)propanoic Acid Scaffold

Introduction: A New Scaffold for Pressing Therapeutic Challenges

The landscape of medicinal chemistry is in a constant state of evolution, driven by the urgent need for novel therapeutic agents to combat challenges like multidrug-resistant pathogens and the complexities of cancer.[1][2] While aryl propanoic acid derivatives have long been a cornerstone of anti-inflammatory therapy, their structural versatility suggests a much broader therapeutic potential.[3] This guide delves into the discovery and emergent novelty of a promising chemical framework: 3-((4-hydroxyphenyl)amino)propanoic acid. This scaffold has recently emerged as a fertile ground for the development of new antimicrobial and anticancer candidates.[4][5] Our exploration here will focus on the synthetic strategies, the surprising breadth of biological activity, and the future avenues of investigation for this versatile molecule and its derivatives.

The initial rationale for exploring this scaffold was twofold. First, the inclusion of the 4-hydroxyphenyl moiety is a well-established pharmacophore that can engage in crucial hydrogen bonding interactions with biological targets and often imparts antioxidant properties.[5][6] Second, the β-amino acid backbone offers synthetic tractability and a three-dimensional structure distinct from the more common α-amino acids, allowing for the exploration of new chemical space. The journey from initial synthesis to the discovery of potent biological activity reveals a compelling narrative of structure-dependent efficacy.

Part 1: Synthesis and Derivatization - Building the Core

The synthetic foundation for this class of compounds is both elegant and efficient, utilizing commercially available starting materials. The core structure is typically assembled through the reaction of 4-aminophenol with acrylic acid or its ester derivatives, a methodology that has been established for some time.[4][7] This initial step provides the central scaffold, which then serves as a versatile platform for extensive chemical modification.

Experimental Protocol: Synthesis of the Core Scaffold and Derivatives
  • Synthesis of N-(4-hydroxyphenyl)-β-alanine methyl ester (2):

    • A mixture of 4-aminophenol (1) and methyl acrylate in 2-propanol is refluxed.

    • The reaction progress is monitored by thin-layer chromatography (TLC).

    • Upon completion, the solvent is removed under reduced pressure, and the crude product is purified, typically by recrystallization or column chromatography, to yield the methyl ester derivative 2.[7]

  • Synthesis of N-(4-hydroxyphenyl)-β-alanine hydrazide (3):

    • The methyl ester (2) is subjected to hydrazinolysis.

    • This is achieved by refluxing the ester with hydrazine hydrate in a suitable solvent like methanol or propan-2-ol.[7]

    • The resulting hydrazide (3) often precipitates upon cooling and can be collected by filtration. This intermediate is crucial for the subsequent synthesis of hydrazone derivatives.

  • General Synthesis of Hydrazone Derivatives (7-17):

    • The N-(4-hydroxyphenyl)-β-alanine hydrazide (3) is reacted with a variety of aromatic or heterocyclic aldehydes.[7]

    • The reaction is typically carried out in methanol at reflux temperature.[7]

    • This straightforward condensation reaction allows for the introduction of diverse substituents, enabling a systematic exploration of the structure-activity relationship (SAR).[4]

The causality behind this synthetic strategy is clear: it provides a modular approach to generate a large library of compounds from a common intermediate. The hydrazide (3) acts as a key building block, and the subsequent reaction with various aldehydes allows for fine-tuning of the molecule's steric and electronic properties, which has proven critical for its biological activity.[1][4]

G cluster_0 Core Synthesis cluster_1 Derivatization 4-Aminophenol 4-Aminophenol Intermediate_2 N-(4-hydroxyphenyl)-β-alanine methyl ester (2) 4-Aminophenol->Intermediate_2 Reflux in 2-propanol Methyl Acrylate Methyl Acrylate Methyl Acrylate->Intermediate_2 Reflux in 2-propanol Intermediate_3 N-(4-hydroxyphenyl)-β-alanine hydrazide (3) Intermediate_2->Intermediate_3 Hydrazinolysis Hydrazine Hydrate Hydrazine Hydrate Aldehydes Aromatic/Heterocyclic Aldehydes Intermediate_3->Aldehydes Condensation in Methanol Final_Compounds Hydrazone Derivatives (7-17) Aldehydes->Final_Compounds

Synthetic workflow for 3-((4-hydroxyphenyl)amino)propanoic acid derivatives.

Part 2: Unveiling the Novel Biological Activities

The true novelty of the 3-((4-hydroxyphenyl)amino)propanoic acid scaffold lies in its broad spectrum of biological activities. Initial screenings revealed potent antimicrobial effects, which subsequently led to investigations into its anticancer potential, leveraging the biochemical parallels between fungal and cancer cells.[5]

Antimicrobial Potency: A Weapon Against Resistance

A significant breakthrough was the discovery that derivatives of this scaffold exhibit potent, structure-dependent antimicrobial activity against a panel of multidrug-resistant pathogens.[1][4] This is particularly relevant in the face of the growing threat of antimicrobial resistance. The compounds were screened against the ESKAPE group of bacteria (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species), which are notorious for their ability to evade common antibiotics.

The incorporation of heterocyclic substituents into the hydrazone derivatives (compounds 14-17) was found to be particularly effective, greatly enhancing the antimicrobial activity.[1][4] These compounds demonstrated a broad spectrum of action, inhibiting the growth of both Gram-positive and Gram-negative bacteria, as well as drug-resistant fungi like Candida auris.[1][8]

CompoundSubstituentS. aureus (MRSA) MIC (µg/mL)E. faecalis (VRE) MIC (µg/mL)K. pneumoniae MIC (µg/mL)C. auris MIC (µg/mL)
14 Thiophene82648
15 Nitrothiophene10.5816
16 Nitrofuran10.5816
29 Phenyl16>64>64>64
30 4-Nitrophenyl161664>64

Data synthesized from references[1][4][9]. MIC values indicate the minimum inhibitory concentration.

This self-validating system, where structural modifications lead to predictable changes in activity, underscores the robustness of the scaffold. For instance, the addition of a nitro group to the phenyl ring in compound 30 enhanced its activity against Gram-negative bacteria compared to the unsubstituted phenyl derivative 29.[4]

Anticancer and Antioxidant Properties: A Dual Threat

Building on the observed antifungal activity, researchers postulated that these compounds could also possess anticancer properties.[5] This hypothesis was confirmed through in vitro studies against human non-small cell lung cancer cells (A549). Several derivatives were found to significantly reduce cancer cell viability and suppress cell migration.[2][6]

Notably, the presence of the 4-hydroxyphenyl moiety suggested inherent antioxidant capabilities, a crucial aspect in cancer therapy where modulating oxidative stress can enhance treatment efficacy.[5][6] The most promising anticancer candidate, compound 20, which contains a 2-furyl substituent, also exhibited potent antioxidant properties in the DPPH radical scavenging assay.[2][5] This dual functionality—direct cytotoxicity to cancer cells and modulation of oxidative stress—makes this scaffold particularly compelling for further oncological drug development.

CompoundSubstituentA549 Cell Viability (%)Cytotoxicity to Non-cancerous Vero Cells
12 1-Naphthyl42.1Favorable
20 2-Furyl~50 (IC50)Favorable
21 2-Furyl derivative~50 (IC50)Favorable
22 2-Furyl derivative~50 (IC50)Favorable
29 4-Nitrophenyl31.2Favorable

Data synthesized from references[2][5][6].

G Scaffold 3-((4-Hydroxyphenyl)amino) propanoic acid Scaffold Antifungal Antifungal Activity Observed Scaffold->Antifungal Antimicrobial Broad-Spectrum Antimicrobial Screening Scaffold->Antimicrobial Anticancer Anticancer Screening (e.g., A549 cells) Antifungal->Anticancer ESKAPE ESKAPE Pathogens Antimicrobial->ESKAPE Fungi Drug-Resistant Fungi Antimicrobial->Fungi Antioxidant Antioxidant Activity (DPPH Assay) Anticancer->Antioxidant Viability Cell Viability & Migration Assays Anticancer->Viability ROS Reactive Oxygen Species Scavenging Antioxidant->ROS

Logical workflow for the biological evaluation of the novel scaffold.

Part 3: Future Directions - The Case for 3-Cyclopropyl-3-(4-hydroxyphenyl)propanoic acid

The extensive research into the 3-((4-hydroxyphenyl)amino)propanoic acid scaffold provides a robust foundation for next-generation drug design. The structure-activity relationships established so far indicate that modifications at the propanoic acid's 3-position and derivatization of the acid/hydrazide group are key to tuning the biological activity.

This brings us to the specific case of This compound . While detailed studies on this particular molecule are not yet prevalent in the literature, its structure represents a logical and highly promising next step in the evolution of this scaffold. The introduction of a cyclopropyl group in place of the amino linker is a well-established strategy in medicinal chemistry for several reasons:

  • Metabolic Stability: The cyclopropyl ring is conformationally constrained and can block sites of metabolism, potentially increasing the compound's half-life in vivo.

  • Lipophilicity and Permeability: The cyclopropyl moiety can increase the lipophilicity of the molecule, which may enhance its ability to cross cell membranes and reach its target.

  • Conformational Rigidity: The rigid nature of the cyclopropyl group can lock the molecule into a specific conformation that may be more favorable for binding to a biological target, thereby increasing potency.

Given the potent and broad activities of the amino-linked scaffold, it is highly probable that this compound and its derivatives could represent a new frontier, potentially offering improved pharmacokinetic profiles and enhanced efficacy. Future research should focus on the synthesis of this specific analog and its evaluation in the antimicrobial and anticancer assays that have proven so fruitful for its predecessors.

Conclusion

The 3-((4-hydroxyphenyl)amino)propanoic acid scaffold has rapidly emerged from a synthetically accessible chemical entity to a novel platform with profound therapeutic potential. Its derivatives have demonstrated significant, structure-dependent activity against some of the most challenging multidrug-resistant pathogens and have shown promise as dual-action anticancer and antioxidant agents. The journey of discovery for this scaffold is a testament to the power of systematic chemical exploration and rational drug design. The logical next step, the investigation of analogs like this compound, holds the exciting promise of refining this scaffold into next-generation therapeutic candidates.

References

Methodological & Application

Novel Synthetic Routes for 3-Cyclopropyl-3-(4-hydroxyphenyl)propanoic acid: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive guide to novel and established synthetic routes for 3-Cyclopropyl-3-(4-hydroxyphenyl)propanoic acid, a valuable building block in medicinal chemistry. The unique structural combination of a cyclopropyl group and a 4-hydroxyphenyl moiety imparts distinct conformational rigidity and electronic properties, making it an attractive scaffold for drug discovery.[1][2] This guide is intended for researchers, scientists, and drug development professionals, offering detailed protocols, mechanistic insights, and a comparative analysis of potential synthetic strategies.

Introduction: The Significance of the Cyclopropyl Moiety

The cyclopropane ring is a prevalent motif in pharmaceuticals and agrochemicals due to its unique ability to modulate a molecule's physicochemical properties.[2] Its rigid structure can lock in specific conformations, enhancing binding affinity to biological targets, while its electronic character can influence metabolic stability and membrane permeability. The target molecule, this compound, combines this versatile functionality with a phenolic group, a common pharmacophore, and a propanoic acid side chain, offering multiple points for further chemical elaboration.

Retrosynthetic Analysis: Key Disconnections and Strategies

A retrosynthetic analysis of this compound reveals several plausible synthetic disconnections. The primary challenge lies in the stereoselective construction of the cyclopropane ring and the installation of the propanoic acid side chain. This guide will explore two primary strategies, each with distinct advantages and experimental considerations.

G Target This compound Intermediate1 Cyclopropyl(4-hydroxyphenyl)methane derivative Target->Intermediate1 Intermediate2 4-Hydroxyphenyl cyclopropyl ketone Target->Intermediate2 Strategy1 Strategy 1: Cyclopropanation of a Cinnamic Acid Derivative Intermediate1->Strategy1 Strategy2 Strategy 2: Side-chain Elongation of a Ketone Intermediate2->Strategy2 StartingMaterial1 p-Anisaldehyde or p-Methoxycinnamic acid Strategy1->StartingMaterial1 StartingMaterial2 Anisole Strategy2->StartingMaterial2

Caption: Retrosynthetic analysis of this compound.

Strategy 1: Cyclopropanation of a Cinnamic Acid Precursor

This approach leverages a pre-existing aromatic core and side chain, introducing the cyclopropyl group in a key transformation. A notable advantage of this strategy is the potential for asymmetric cyclopropanation to achieve enantiomerically enriched products.

Route 1.1: From p-Methoxycinnamic Acid via a Weinreb Amide

This route, adapted from patent literature, offers a robust method for constructing the cyclopropyl ring using a sulfur ylide.[3] The use of a Weinreb amide provides a stable intermediate that can be cleanly reduced to the corresponding aldehyde.

G cluster_0 Route 1.1: From p-Methoxycinnamic Acid A p-Methoxycinnamic acid B Weinreb Amide A->B EDC, HOBt, N,O-dimethylhydroxylamine HCl C Cyclopropyl Weinreb Amide B->C Trimethylsulfoxonium ylide D Cyclopropyl Aldehyde C->D Reducing Agent E Homologated Ester D->E Homologation F Ethyl 1-(p-methoxyphenyl)cyclopropane-2-acetate E->F Esterification G Ethyl 1-(p-hydroxyphenyl)cyclopropane-2-acetate F->G BBr3 (Demethylation) H This compound G->H Hydrolysis

Caption: Synthetic pathway starting from p-methoxycinnamic acid.

Protocol 1.1: Synthesis of Ethyl [2-(4-hydroxyphenyl)cyclopropyl]acetate[3]

Step 1: Weinreb Amide Formation

  • To a solution of p-methoxycinnamic acid in dichloromethane, add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt).

  • Stir the mixture at room temperature for one hour.

  • Add N,O-dimethylhydroxylamine hydrochloride and triethylamine.

  • Stir the reaction overnight at room temperature.

  • Work up by washing with 1N HCl, saturated NaHCO₃, and brine. Dry the organic layer over MgSO₄ and concentrate to yield the Weinreb amide.

Causality: The use of EDC/HOBt efficiently activates the carboxylic acid for amidation. The resulting Weinreb amide is particularly useful as it is resistant to further addition of nucleophiles, allowing for controlled reduction to the aldehyde in a later step.

Step 2: Cyclopropanation

  • Prepare trimethylsulfoxonium ylide by reacting trimethylsulfoxonium iodide with sodium hydride in a suitable aprotic solvent like DMSO.

  • Add the Weinreb amide to the ylide solution.

  • Stir the reaction until completion, monitored by TLC.

  • Quench the reaction with water and extract the product with an organic solvent.

Causality: The sulfur ylide acts as a methylene-transfer agent, reacting with the α,β-unsaturated amide in a Michael-initiated ring-closure to form the cyclopropane ring.

Step 3: Reduction and Homologation

  • Reduce the cyclopropyl Weinreb amide to the corresponding aldehyde using a suitable reducing agent.

  • The resulting aldehyde can be homologated to the propanoic acid derivative through various methods, such as a Wittig reaction with an appropriate phosphorane followed by hydrolysis, or a Reformatsky reaction. The patent describes a one-carbon homologation sequence involving hydrolysis of an enol ether.[3]

Step 4: Esterification and Demethylation

  • Esterify the resulting carboxylic acid to the ethyl ester using standard conditions (e.g., ethanol and a catalytic amount of acid).

  • For the demethylation of the methoxy group, dissolve the ester in dichloromethane and cool to 0°C.

  • Slowly add a solution of boron tribromide (BBr₃) in dichloromethane.

  • Stir the reaction at room temperature for 18 hours.

  • Quench the reaction at 0°C with excess ethanol.

Causality: BBr₃ is a powerful Lewis acid that selectively cleaves aryl methyl ethers without affecting the ester functionality under controlled conditions.

Step 5: Hydrolysis

  • Hydrolyze the ethyl ester to the final propanoic acid using a base such as lithium hydroxide or sodium hydroxide in a mixture of THF and water.

  • Acidify the reaction mixture to precipitate the product.

Strategy 2: Side-chain Elongation from a Ketone Precursor

This strategy involves the initial construction of a cyclopropyl aryl ketone, followed by the elongation of the side chain to form the propanoic acid. This approach can be more convergent and may offer higher overall yields.

Route 2.1: Synthesis of 4-Hydroxyphenyl Cyclopropyl Ketone

A highly efficient synthesis of the key intermediate, 4-hydroxyphenyl cyclopropyl ketone, has been reported.[4]

G cluster_1 Route 2.1: Synthesis of Ketone Intermediate A Anisole C 3-Chloropropyl p-methoxyphenyl ketone A->C AlCl3, Chlorobenzene (Friedel-Crafts) B 4-Chlorobutyryl chloride B->C D 3-Chloropropyl p-hydroxyphenyl ketone C->D Heat in aq. HCl E Cyclopropyl p-hydroxyphenyl ketone D->E aq. NaOH or K-tert-butoxide

Caption: Synthesis of the key intermediate, 4-hydroxyphenyl cyclopropyl ketone.

Protocol 2.1: Preparation of Cyclopropyl p-Hydroxyphenyl Ketone[4]

Step 1: Friedel-Crafts Acylation

  • In a reaction vessel, combine anisole, 4-chlorobutyryl chloride, and aluminum chloride in chlorobenzene.

  • Heat the mixture to 100°C.

  • After the reaction is complete, quench the mixture in aqueous hydrochloride at a temperature below 40°C. This initially forms 3-hydroxypropyl p-hydroxyphenyl ketone.

  • Heating the quenched aqueous mixture to 100°C converts the hydroxyl compound to 3-chloropropyl p-hydroxyphenyl ketone in high yield (95-99%).

Causality: The Friedel-Crafts reaction is a classic method for acylating aromatic rings. The subsequent treatment with aqueous HCl facilitates the conversion of the intermediate alcohol to the more stable chloro derivative.

Step 2: Intramolecular Cyclization

  • Dissolve the 3-chloropropyl p-hydroxyphenyl ketone in a suitable solvent.

  • At 0°C, add 6 equivalents of aqueous sodium hydroxide or 2 equivalents of potassium tert-butoxide.

  • This efficiently converts the chloro-ketone to cyclopropyl p-hydroxyphenyl ketone in high yields (92-96%).

Causality: The strong base deprotonates the phenolic hydroxyl group and facilitates an intramolecular Williamson ether synthesis-like reaction, where the resulting phenoxide displaces the chloride to form the cyclopropane ring.

Route 2.2: Elongation of the Propanoic Acid Side Chain

With the ketone in hand, the next step is to add the two-carbon acid side chain. The Reformatsky and Wittig reactions are two classical and reliable methods for this transformation.

Option A: The Reformatsky Reaction

The Reformatsky reaction involves the reaction of an aldehyde or ketone with an α-halo ester in the presence of zinc metal to form a β-hydroxy ester.[5][6][7]

G cluster_2 Route 2.2a: Reformatsky Reaction A Cyclopropyl p-hydroxyphenyl ketone C β-Hydroxy Ester A->C Zn, Toluene, 90°C B Ethyl bromoacetate B->C D α,β-Unsaturated Ester C->D Dehydration (e.g., acid catalyst) E Saturated Ester D->E Catalytic Hydrogenation F This compound E->F Hydrolysis

Caption: Elongation of the side chain via the Reformatsky reaction.

Protocol 2.2a: Reformatsky Reaction Protocol[8]
  • Activate zinc dust by stirring with a small amount of iodine in toluene under reflux.

  • Cool the mixture and add ethyl bromoacetate.

  • Add a solution of cyclopropyl p-hydroxyphenyl ketone in toluene.

  • Heat the reaction mixture to 90°C for 30 minutes.

  • Cool the reaction to 0°C and quench with water.

  • Filter the suspension and extract the filtrate with a suitable solvent like MTBE.

  • The resulting β-hydroxy ester can be dehydrated and then reduced (e.g., via catalytic hydrogenation) to the saturated ester, followed by hydrolysis to yield the final product.

Causality: Zinc metal inserts into the carbon-bromine bond of the α-halo ester to form an organozinc reagent (Reformatsky enolate).[6][7] This enolate is nucleophilic enough to add to the ketone carbonyl but generally does not react with the ester functionality, providing good selectivity.[6]

Option B: The Wittig Reaction

The Wittig reaction provides a direct route to an α,β-unsaturated ester, which can then be reduced and hydrolyzed.[1][8][9][10][11]

G cluster_3 Route 2.2b: Wittig Reaction A Cyclopropyl p-hydroxyphenyl ketone C α,β-Unsaturated Ester A->C B Wittig Reagent (e.g., Ph3P=CHCO2Et) B->C D Saturated Ester C->D Catalytic Hydrogenation E This compound D->E Hydrolysis

Caption: Elongation of the side chain via the Wittig reaction.

Protocol 2.2b: Wittig Reaction Protocol
  • Prepare the Wittig reagent (a phosphonium ylide) from the corresponding phosphonium salt by deprotonation with a strong base like n-butyllithium.[1] For the synthesis of an α,β-unsaturated ester, a stabilized ylide such as (carbethoxymethylene)triphenylphosphorane is used.

  • Add the cyclopropyl p-hydroxyphenyl ketone to the ylide solution.

  • Stir the reaction at room temperature until completion.

  • The reaction produces the α,β-unsaturated ester directly.

  • Reduce the double bond via catalytic hydrogenation (e.g., H₂, Pd/C).

  • Hydrolyze the ester to the carboxylic acid.

Causality: The nucleophilic carbon of the ylide attacks the electrophilic carbonyl carbon of the ketone, leading to the formation of an oxaphosphetane intermediate which then collapses to form the alkene and triphenylphosphine oxide.[9] The high stability of the P=O bond is the driving force for this reaction.[9]

Asymmetric Synthesis

For applications in drug development, the synthesis of single enantiomers is often crucial. Asymmetric synthesis of this compound can be approached by modifying the previously described routes.

  • Asymmetric Cyclopropanation: Chiral catalysts, such as those based on rhodium or copper with chiral ligands, can be employed for the enantioselective cyclopropanation of the cinnamic acid precursor.

  • Chiral Auxiliaries: As described by Evans, chiral auxiliaries like oxazolidinones can be used to direct stereoselective aldol reactions, which can then be elaborated to the target molecule.[12] A similar strategy could be adapted for the synthesis of the target acid.

  • Asymmetric Hydrogenation: A patent for a related compound describes the asymmetric hydrogenation of a cinnamic acid derivative to establish the chiral center. This method could be applicable to a cyclopropyl-containing cinnamic acid intermediate.

Data Summary and Comparison of Routes

RouteKey ReactionStarting MaterialsAdvantagesPotential Challenges
1.1 Sulfur Ylide Cyclopropanationp-Methoxycinnamic acidRobust, well-documented for similar structures.Multi-step, use of potentially hazardous reagents (BBr₃).
2.1 + 2.2a Reformatsky ReactionAnisole, Ethyl bromoacetateConvergent, high-yield synthesis of ketone intermediate.Requires dehydration and reduction steps after the key C-C bond formation.
2.1 + 2.2b Wittig ReactionAnisole, Phosphonium ylideDirect formation of the unsaturated precursor, high functional group tolerance.Stoichiometric amounts of phosphine oxide byproduct can complicate purification.

Conclusion

The synthesis of this compound can be achieved through several viable routes. The choice of the optimal route will depend on the specific requirements of the research, including scale, desired stereochemistry, and available starting materials. The methods presented here, based on established and reliable organic transformations, provide a solid foundation for the successful synthesis of this valuable compound for applications in medicinal chemistry and drug discovery.

References

Application Notes and Protocols for the Purification of 3-Cyclopropyl-3-(4-hydroxyphenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Purity for a Novel Carboxylic Acid Derivative

3-Cyclopropyl-3-(4-hydroxyphenyl)propanoic acid (CAS No. 1073545-88-6), a molecule incorporating a cyclopropyl moiety, a phenolic hydroxyl group, and a carboxylic acid function, represents a versatile scaffold in medicinal chemistry and drug development.[1][2] Its structural features suggest potential applications as an intermediate in the synthesis of novel therapeutic agents. As with any active pharmaceutical ingredient (API) or key intermediate, achieving a high degree of purity is paramount. The presence of impurities, even in trace amounts, can significantly impact the safety, efficacy, and stability of the final drug product.

This comprehensive guide provides detailed application notes and protocols for the purification of this compound. We will explore a multi-faceted approach, encompassing liquid-liquid extraction, column chromatography, and recrystallization, to effectively remove common process-related impurities. The methodologies described herein are designed to be robust and scalable, catering to the needs of researchers and drug development professionals.

Understanding the Impurity Profile: A Prerequisite for Effective Purification

The selection of an appropriate purification strategy is intrinsically linked to the potential impurities generated during the synthesis of the target compound. While the specific synthetic route for this compound can vary, common synthetic pathways for related aryl propanoic acids often involve precursors such as substituted benzaldehydes and malonic acid derivatives.[3] Consequently, potential impurities may include:

  • Unreacted Starting Materials: Residual precursors from the synthesis.

  • Intermediates: Incomplete conversion of reaction intermediates to the final product.

  • Byproducts of Side Reactions: Compounds formed through competing reaction pathways.

  • Reagents and Catalysts: Residual reagents, catalysts, or their degradation products.

A thorough understanding of the synthetic route is crucial for anticipating the likely impurity profile and tailoring the purification methods accordingly.

A Multi-Step Purification Workflow

For optimal purity, a multi-step purification workflow is recommended. This typically involves an initial extractive workup to remove bulk impurities, followed by chromatographic separation for fine purification, and concluding with recrystallization to obtain a highly crystalline, pure final product.

PurificationWorkflow Crude_Product Crude Product Extraction Liquid-Liquid Extraction Crude_Product->Extraction Initial Cleanup Chromatography Column Chromatography Extraction->Chromatography Fine Purification Crystallization Recrystallization Chromatography->Crystallization Final Polishing Pure_Product Pure Product (>98%) Crystallization->Pure_Product

Caption: A typical multi-step purification workflow for this compound.

Protocol 1: Liquid-Liquid Extraction for Initial Purification

Liquid-liquid extraction (LLE) is a powerful technique for the initial cleanup of the crude product, leveraging the differential solubility of the target compound and impurities between two immiscible liquid phases. The acidic nature of the carboxylic acid and the phenolic hydroxyl group allows for strategic pH-controlled extractions.

Principle of the Extraction

At a basic pH, the carboxylic acid and phenolic hydroxyl group will be deprotonated, forming a water-soluble salt. This allows for the removal of non-polar, neutral, or basic impurities by washing with an organic solvent. Subsequently, acidification of the aqueous layer will protonate the target compound, rendering it less water-soluble and enabling its extraction into an organic solvent.

Step-by-Step Protocol
  • Dissolution: Dissolve the crude this compound in a suitable organic solvent such as ethyl acetate.

  • Basification and Wash: Transfer the organic solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This will extract the acidic target compound into the aqueous layer as its sodium salt. Repeat the extraction of the organic layer to ensure complete transfer.

  • Separation of Layers: Combine the aqueous layers. The organic layer, containing neutral and basic impurities, can be discarded.

  • Acidification: Cool the combined aqueous layer in an ice bath and acidify to a pH of approximately 2-3 by the slow addition of a dilute acid (e.g., 1M HCl). Monitor the pH using pH paper or a pH meter. The target compound will precipitate out of the aqueous solution.

  • Back-Extraction: Extract the acidified aqueous solution with a fresh portion of an organic solvent (e.g., ethyl acetate). Repeat the extraction to maximize the recovery of the product.[4]

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the partially purified product.

Protocol 2: Purification by Column Chromatography

Column chromatography is a highly effective method for separating compounds with different polarities. For this compound, both normal-phase and reversed-phase chromatography can be employed.

Normal-Phase Column Chromatography

This technique utilizes a polar stationary phase (e.g., silica gel) and a non-polar mobile phase. More polar compounds will have a stronger interaction with the stationary phase and elute later.

Stationary Phase: Silica gel (60-120 mesh or 230-400 mesh for flash chromatography).[5]

Mobile Phase Selection: A mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate or acetone) is typically used. The optimal solvent ratio should be determined by thin-layer chromatography (TLC) to achieve good separation (Rf value of the target compound around 0.3-0.4). A small amount of acetic acid or formic acid can be added to the mobile phase to suppress the ionization of the carboxylic acid and reduce tailing.

Step-by-Step Protocol for Normal-Phase Chromatography
  • Column Packing: Prepare a slurry of silica gel in the chosen mobile phase and carefully pack it into a glass column.[6]

  • Sample Loading: Dissolve the partially purified product from the extraction step in a minimal amount of the mobile phase or a slightly more polar solvent. Alternatively, for less soluble compounds, dry-loading onto a small amount of silica gel is recommended.

  • Elution: Apply the sample to the top of the column and begin eluting with the mobile phase.[6] A gradient elution, starting with a less polar solvent system and gradually increasing the polarity, can be effective for separating a wide range of impurities.

  • Fraction Collection: Collect fractions of the eluate and monitor the separation by TLC.

  • Product Isolation: Combine the pure fractions containing the target compound and evaporate the solvent under reduced pressure.

Parameter Recommendation Rationale
Stationary Phase Silica Gel (60-120 or 230-400 mesh)Provides a polar surface for effective separation of compounds with varying polarities.
Mobile Phase Hexane/Ethyl Acetate or Petroleum Ether/AcetoneAllows for fine-tuning of the eluting power to achieve optimal separation.
Additive 0.1-1% Acetic Acid or Formic AcidSuppresses deprotonation of the carboxylic acid, leading to sharper peaks and better resolution.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

For higher purity requirements, preparative RP-HPLC is an excellent option. This technique uses a non-polar stationary phase (e.g., C18-modified silica) and a polar mobile phase.

Stationary Phase: C18-bonded silica.

Mobile Phase: A mixture of water and an organic solvent such as acetonitrile or methanol, often with an acidic modifier like trifluoroacetic acid (TFA) or formic acid to ensure the protonation of the carboxylic acid.[7][8]

HPLC_Setup Solvent Solvent Reservoir A (e.g., Water + 0.1% TFA) Solvent Reservoir B (e.g., Acetonitrile + 0.1% TFA) Pump HPLC Pump Solvent->Pump Injector Injector Pump->Injector Column C18 Column Injector->Column Detector UV Detector Column->Detector Collector Fraction Collector Detector->Collector

Caption: A schematic of a preparative HPLC system for the purification of this compound.

Protocol 3: Recrystallization for Final Product Polishing

Recrystallization is a powerful technique for obtaining a highly pure, crystalline solid. The principle is based on the differential solubility of the compound and its impurities in a suitable solvent at different temperatures.

Solvent Selection

The ideal recrystallization solvent should dissolve the compound sparingly at room temperature but have high solubility at an elevated temperature. Common solvents for recrystallization of organic acids include water, ethanol, ethyl acetate, and mixtures such as hexane/ethyl acetate or hexane/acetone.[9]

Step-by-Step Protocol
  • Dissolution: In a flask, add the purified solid from chromatography and the chosen recrystallization solvent. Heat the mixture with stirring until the solid is completely dissolved. Add a minimal amount of hot solvent to ensure complete dissolution.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath can promote crystallization.

  • Crystal Collection: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the crystals under vacuum to remove residual solvent.

Purity Assessment

The purity of the final product should be assessed using appropriate analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): To determine the percentage purity.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any structural impurities.

Conclusion

The purification of this compound to a high degree of purity is achievable through a systematic, multi-step approach. The combination of liquid-liquid extraction, column chromatography, and recrystallization provides a robust workflow for removing a wide range of potential impurities. The specific conditions for each step should be optimized based on the observed impurity profile and the desired final purity.

References

Application Note: Robust and Validated Analytical Methods for the Quantification of 3-Cyclopropyl-3-(4-hydroxyphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Abstract

This technical guide provides comprehensive, detailed protocols for the quantitative analysis of 3-Cyclopropyl-3-(4-hydroxyphenyl)propanoic acid, a compound of interest in pharmaceutical development and metabolic research. Recognizing the need for accuracy and reliability in analytical data, we present two primary methodologies: a robust High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method suitable for routine quality control and a highly sensitive and selective Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for trace-level quantification in complex biological matrices. This document is structured to provide researchers, scientists, and drug development professionals with not only step-by-step protocols but also the underlying scientific rationale for key experimental choices. All methodologies are presented in the context of international validation standards to ensure data integrity and regulatory compliance.

Introduction: The Analytical Imperative

This compound possesses structural motifs—a phenolic group and a carboxylic acid—that make it a candidate for various pharmacological activities. Its accurate quantification is paramount for pharmacokinetic studies, metabolism research, quality control of drug substances, and stability testing. The analytical challenge lies in developing methods that are not only sensitive and accurate but also robust and specific, particularly when dealing with complex sample matrices like plasma or urine, which may contain interfering endogenous components or structurally similar metabolites.[1][2]

This guide addresses these challenges by providing two validated analytical frameworks. The choice between HPLC-UV and LC-MS/MS fundamentally depends on the required sensitivity and the complexity of the sample matrix.

  • HPLC-UV: A workhorse technique in many laboratories, HPLC with UV detection offers reliability and cost-effectiveness for analyzing samples with analyte concentrations typically in the µg/mL range.[2][3] Its suitability stems from the phenolic chromophore in the target molecule, which allows for strong UV absorbance.

  • LC-MS/MS: For bioanalytical applications requiring low ng/mL or even pg/mL detection limits, LC-MS/MS is the gold standard.[4][5][6] Its unparalleled selectivity, achieved through Multiple Reaction Monitoring (MRM), allows for the precise quantification of the target analyte even in the presence of significant matrix interference.[4]

All protocols described herein are designed to be self-validating systems, adhering to the principles outlined in the International Council for Harmonisation (ICH) guidelines.[7][8][9][10]

Foundational Step: Sample Preparation

The quality of analytical data is inextricably linked to the quality of the sample preparation. The primary goal is to extract the analyte from the matrix, remove interferences, and concentrate the sample if necessary, without compromising recovery.[11][12] The choice of technique is dictated by the sample matrix and the downstream analytical method.

Protein Precipitation (PPT)

A rapid and straightforward method for biological fluids like plasma or serum. It is often sufficient for LC-MS/MS analysis, which provides the necessary downstream selectivity.

  • Principle: An excess of cold organic solvent (e.g., acetonitrile) is added to the sample, causing proteins to denature and precipitate.[13]

  • Causality: Acetonitrile is highly effective because it disrupts the hydration shell around proteins, leading to their aggregation and removal. The inclusion of 0.1% formic acid can improve the recovery of acidic analytes like our target compound by ensuring they remain in a neutral, less water-soluble state.[13]

  • Advantages: Fast, inexpensive, and requires minimal method development.

  • Limitations: Less clean than other methods; may result in ion suppression in MS analysis due to residual phospholipids.

Solid-Phase Extraction (SPE)

A more selective and powerful technique that provides a much cleaner extract, making it suitable for both HPLC-UV and LC-MS/MS.[2]

  • Principle: The sample is passed through a solid sorbent bed (e.g., C18) that retains the analyte. Interfering compounds are washed away, and the purified analyte is then eluted with a small volume of a strong solvent.[2]

  • Causality: A reversed-phase C18 sorbent is ideal for retaining our moderately nonpolar analyte from an aqueous matrix. The wash step with water removes polar interferences, while elution with methanol or acetonitrile disrupts the hydrophobic interactions between the analyte and the C18 stationary phase, releasing it for collection.[2]

  • Advantages: High analyte recovery, excellent removal of matrix components, and potential for sample concentration.[12]

  • Limitations: More time-consuming and costly than PPT; requires method development to optimize loading, washing, and elution steps.

G cluster_0 Sample Preparation Workflow start Biological Sample (e.g., Plasma) ppt Protein Precipitation (Add ice-cold ACN + 0.1% FA) start->ppt Fast Cleanup spe Solid-Phase Extraction (SPE) (Use C18 Cartridge) start->spe High Purity Cleanup vortex_centrifuge Vortex & Centrifuge ppt->vortex_centrifuge spe_steps Condition -> Load -> Wash -> Elute spe->spe_steps supernatant Collect Supernatant vortex_centrifuge->supernatant evap_recon Evaporate & Reconstitute supernatant->evap_recon final_sample Filtered Sample for Analysis evap_recon->final_sample spe_steps->evap_recon

Caption: Comparative workflow for sample preparation techniques.

Method 1: Quantitative Analysis by HPLC-UV

This protocol describes a robust reversed-phase HPLC method with UV detection, ideal for quality control, purity assessment, and quantification in non-complex matrices.[2][3]

Experimental Protocol

Instrumentation and Materials:

  • HPLC system with a binary or quaternary pump, autosampler, column oven, and UV-Vis detector.

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[2]

  • Analytical standard of this compound (≥98% purity).

  • HPLC-grade acetonitrile, methanol, and water.

  • Trifluoroacetic acid (TFA) or Phosphoric Acid.[2][3]

Protocol Steps:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% (v/v) TFA in ultrapure water.

    • Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.

    • Rationale: TFA acts as an ion-pairing agent and acidifies the mobile phase, ensuring the carboxylic acid group of the analyte is protonated (non-ionized), which leads to sharp, symmetrical peaks on a reversed-phase column.[2]

  • Standard Solution Preparation:

    • Prepare a 1 mg/mL stock solution by dissolving 10 mg of the standard in 10 mL of methanol.

    • Perform serial dilutions with the mobile phase to create calibration standards ranging from 1 µg/mL to 100 µg/mL.[2]

  • Sample Preparation:

    • For simple matrices (e.g., drug product), dissolve and dilute the sample in the mobile phase.

    • For complex matrices, use the Solid-Phase Extraction (SPE) protocol outlined in Section 2.2.

    • Filter all samples and standards through a 0.45 µm syringe filter before injection.[2]

  • Chromatographic Conditions:

    • Set up the HPLC system with the parameters detailed in the table below.

    • Equilibrate the column with the initial mobile phase composition for at least 30 minutes to ensure a stable baseline.

  • Data Analysis:

    • Inject the calibration standards to construct a calibration curve by plotting peak area against concentration.

    • Inject the prepared samples and determine their concentrations by interpolating their peak areas from the calibration curve.

Data Presentation & Validation

The method must be validated according to ICH guidelines to ensure it is fit for its intended purpose.[3][7]

Table 1: HPLC-UV Chromatographic Conditions & Validation Summary

Parameter Condition / Acceptance Criterion Rationale
Column C18 Reversed-Phase (250 x 4.6 mm, 5 µm) Industry standard for retaining moderately polar compounds.
Mobile Phase Gradient: 30% B to 80% B over 15 min Gradient elution ensures efficient separation from impurities and a reasonable run time.
Flow Rate 1.0 mL/min Standard flow rate for a 4.6 mm ID column, providing good efficiency.
Column Temp. 30 °C Controlled temperature ensures reproducible retention times.
Detection (UV) 225 nm Wavelength of maximum absorbance for the phenolic chromophore, maximizing sensitivity.
Injection Vol. 10 µL A typical volume that balances sensitivity with peak shape.
Linearity (r²) ≥ 0.999 Demonstrates a direct proportional relationship between concentration and response.[8]
Accuracy (% Rec) 98.0% - 102.0% Shows the closeness of the measured value to the true value.[8]
Precision (%RSD) ≤ 2.0% Indicates the degree of scatter between a series of measurements.[10]

| LOD / LOQ | To be determined empirically | Defines the lowest concentration that can be reliably detected and quantified. |

G prep Prepare Mobile Phase & Standards equilibrate Equilibrate HPLC System (Stable Baseline) prep->equilibrate sample_prep Prepare & Filter Sample (Dilution or SPE) inject_sample Inject Samples sample_prep->inject_sample inject_cal Inject Calibration Curve Standards equilibrate->inject_cal inject_cal->inject_sample analyze Analyze Data: Peak Area vs. Concentration inject_sample->analyze

Caption: General experimental workflow for HPLC-UV analysis.

Method 2: High-Sensitivity Analysis by LC-MS/MS

This protocol is designed for the trace-level quantification of this compound in complex biological matrices such as plasma, serum, or urine.[13]

Experimental Protocol

Instrumentation and Materials:

  • UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[1]

  • Reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.8 µm particle size).

  • Analytical standard and a stable isotope-labeled internal standard (SIL-IS), if available.

  • LC-MS grade acetonitrile, methanol, water, and formic acid.[13]

Protocol Steps:

  • Mobile Phase and Solution Preparation:

    • Mobile Phase A: 0.1% (v/v) Formic Acid in water.

    • Mobile Phase B: 0.1% (v/v) Formic Acid in acetonitrile.

    • Rationale: Formic acid is a volatile acidifier compatible with mass spectrometry that promotes protonation for positive ion mode or provides protons for negative ion mode, enhancing analyte signal.[1]

    • Prepare stock and working standard solutions as in the HPLC method, but at much lower concentrations (e.g., 1 ng/mL to 1000 ng/mL).

  • Sample Preparation:

    • Use the Protein Precipitation (PPT) protocol (Section 2.1) for rapid analysis or the Solid-Phase Extraction (SPE) protocol (Section 2.2) for the cleanest extracts.

    • Spike the internal standard into all samples and standards (except blanks) before extraction to correct for matrix effects and variability.

  • LC-MS/MS Conditions:

    • Optimize mass spectrometer parameters by infusing a standard solution of the analyte. Determine the optimal precursor ion and at least two product ions for Multiple Reaction Monitoring (MRM).

    • Causality: The phenolic and carboxylic acid groups make the molecule amenable to Electrospray Ionization (ESI) in negative ion mode, where the molecule will deprotonate to form [M-H]⁻. This is typically a very clean and sensitive ionization mode for such compounds.[1]

    • Set up the LC-MS/MS system with the parameters detailed in the table below.

  • Data Analysis:

    • Generate a calibration curve by plotting the peak area ratio (analyte/internal standard) against concentration.

    • Quantify the analyte in samples using the peak area ratio and the regression equation from the calibration curve.

Data Presentation & Validation

Bioanalytical method validation requires adherence to stringent criteria to ensure reliability.

Table 2: LC-MS/MS Method Parameters & Validation Summary

Parameter Condition / Acceptance Criterion Rationale
Column C18 Reversed-Phase (100 x 2.1 mm, 1.8 µm) UHPLC column provides higher resolution and faster run times.
Mobile Phase Gradient: 10% B to 90% B over 5 min Fast gradient is suitable for high-throughput analysis.
Flow Rate 0.4 mL/min Optimal for a 2.1 mm ID column, ensuring good sensitivity.
Ionization Mode ESI Negative Highly effective for acidic phenolic compounds, forming a stable [M-H]⁻ ion.[1]
MRM Transition To be determined empirically (e.g., Q1: m/z 205.1 -> Q3: m/z 161.1) Q1 (Precursor) is the mass of the deprotonated molecule. Q3 (Product) is a stable fragment, providing high selectivity.
Linearity (r²) ≥ 0.995 Standard requirement for bioanalytical methods.
Accuracy (% Bias) Within ±15% (±20% at LLOQ) Defines the acceptable deviation from the nominal concentration.
Precision (%CV) ≤ 15% (≤ 20% at LLOQ) Defines the acceptable variability of replicate measurements.

| Matrix Effect | To be evaluated | Ensures that components in the biological matrix do not suppress or enhance the analyte signal. |

Conclusion

The analytical methods detailed in this guide provide a robust framework for the accurate and reliable quantification of this compound. The HPLC-UV method serves as a dependable tool for routine analysis of less complex samples, while the LC-MS/MS method offers the high sensitivity and selectivity required for challenging bioanalytical applications. Successful implementation hinges on careful sample preparation and adherence to rigorous validation protocols as outlined by international guidelines. These protocols provide a solid starting point for method development and validation, enabling researchers to generate high-quality data in their drug development and scientific research endeavors.

References

Application Note & Protocols for Characterizing the Bioactivity of a Novel Phenylpropanoic Acid Derivative

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Preclinical Assessment of 3-Cyclopropyl-3-(4-hydroxyphenyl)propanoic acid

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive framework for the biological evaluation of this compound, a novel chemical entity with significant therapeutic potential. Based on its structural features, which are shared with known pharmacologically active agents, this compound is hypothesized to primarily target G-protein coupled receptor 40 (GPR40/FFAR1), a key regulator of insulin secretion.[1][2] Furthermore, related phenylpropanoic acid structures have demonstrated immunomodulatory effects, suggesting a potential secondary activity in anti-inflammatory pathways.[3][4] This guide presents a strategic, multi-tiered approach to systematically investigate these activities. We provide detailed, validated protocols for primary target engagement and functional activity at GPR40, followed by robust cell-based assays to characterize potential anti-inflammatory effects via the NF-κB pathway. Finally, we introduce an exploratory protocol to assess binding to the novel therapeutic target, Lanthionine Synthetase C-Like Protein 2 (LANCL2).[5][6] The methodologies are designed to be self-validating, incorporating essential controls and clear data interpretation guidelines to ensure scientific rigor and trustworthiness.

Introduction and Hypothesized Mechanisms of Action

This compound belongs to a class of compounds that has garnered significant interest in drug discovery. Its core phenylpropanoic acid scaffold is a key feature of potent agonists for GPR40 (also known as Free Fatty Acid Receptor 1, FFAR1), a receptor predominantly expressed on pancreatic β-cells that modulates glucose-dependent insulin secretion.[7][8] Activation of GPR40 by agonists initiates a Gαq-protein signaling cascade, leading to an increase in intracellular calcium and enhanced insulin release, making it a prime target for Type 2 Diabetes therapies.[9][10]

Concurrently, metabolites and structural analogs such as 3-(4-hydroxyphenyl)propionic acid have been shown to exert anti-inflammatory effects by inhibiting key pro-inflammatory pathways, most notably the Nuclear Factor-kappa B (NF-κB) signaling cascade.[3][4] This pathway is a central regulator of immune responses, and its inhibition can lead to a reduction in the expression of inflammatory cytokines like TNF-α and IL-6.

A third, more exploratory target is LANCL2, which has been identified as a receptor for abscisic acid (ABA) and other novel ligands, mediating anti-inflammatory and anti-diabetic effects.[5][11] Given the compound's potential dual action in metabolic and inflammatory diseases, investigating its interaction with LANCL2 is a valuable exploratory step.

This guide provides the experimental blueprints to test these three key hypotheses.

Hypothesized_Pathways cluster_0 Hypothesis 1: GPR40 Agonism (Metabolic Regulation) cluster_1 Hypothesis 2: Anti-Inflammatory Activity Compound This compound GPR40 GPR40 (FFAR1) Receptor (Pancreatic β-cell) Compound->GPR40 Binds & Activates Gq Gαq Activation GPR40->Gq PLC Phospholipase C (PLC) Gq->PLC IP3 IP3 Generation PLC->IP3 Ca ↑ Intracellular Ca²⁺ IP3->Ca Insulin Glucose-Dependent Insulin Secretion Ca->Insulin Compound2 This compound Compound2->NFkB_Inhib Inhibits LPS LPS Stimulus (Macrophage) IKK IKK Complex LPS->IKK NFkB NF-κB Pathway IKK->NFkB Activates Cytokines ↓ Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines

Figure 1: Hypothesized signaling pathways for the test compound.

Primary Target Validation: GPR40/FFAR1 Agonism

The most direct hypothesis based on the compound's structure is its activity as a GPR40 agonist. The following protocols are designed to confirm receptor activation and characterize the functional response.

Protocol 2.1: In Vitro Gαq Activation - Intracellular Calcium Mobilization Assay

Principle of the Assay: GPR40 activation primarily couples to the Gαq subunit, which activates phospholipase C (PLC), leading to the generation of inositol 1,4,5-trisphosphate (IP₃).[10] IP₃ binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytoplasm.[12] This transient increase in intracellular Ca²⁺ is a direct and measurable indicator of receptor activation.[13][14] We will use a fluorescent Ca²⁺ indicator dye, such as Fluo-4 AM, which exhibits a significant increase in fluorescence intensity upon binding to free Ca²⁺.[15]

Calcium_Workflow start Start: Seed GPR40-expressing CHO or HEK293 cells load_dye Incubate cells with Fluo-4 AM calcium indicator dye start->load_dye wash Wash cells to remove extracellular dye load_dye->wash prepare_plate Prepare compound dilution series in assay buffer wash->prepare_plate read_plate Place cell plate in a fluorescence plate reader (e.g., FLIPR) prepare_plate->read_plate inject Inject compound dilutions and measure fluorescence kinetically read_plate->inject analyze Analyze fluorescence change over time to determine Ca²⁺ flux inject->analyze calculate Calculate EC₅₀ values from dose-response curves analyze->calculate end End: Quantify GPR40 Agonist Potency calculate->end

Figure 2: Workflow for the intracellular calcium mobilization assay.

Materials and Reagents:

  • HEK293 or CHO-K1 cells stably expressing human GPR40 (e.g., from DiscoverX or created in-house).[9]

  • Culture medium: DMEM/F-12, 10% FBS, 1% Penicillin-Streptomycin, selection antibiotic (e.g., G418).

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Fluo-4 AM calcium indicator dye.

  • Probenecid (anion-exchange transport inhibitor to prevent dye leakage).[14]

  • Test Compound: this compound, prepared as a 10 mM stock in DMSO.

  • Positive Control: TAK-875, a known potent GPR40 agonist.[7][16]

  • 96-well or 384-well black, clear-bottom cell culture plates.

  • Fluorescence plate reader with automated injection capabilities (e.g., FLIPR, FlexStation).

Step-by-Step Procedure:

  • Cell Plating: Seed GPR40-expressing cells into black, clear-bottom 96-well plates at a density of 40,000-60,000 cells per well. Culture overnight to allow for cell attachment.

  • Dye Loading: Prepare a loading buffer containing Fluo-4 AM (e.g., 2 µM) and probenecid (e.g., 2.5 mM) in Assay Buffer.

  • Aspirate the culture medium from the cell plate and add 100 µL of the loading buffer to each well.

  • Incubate the plate at 37°C for 60 minutes in the dark.

  • Compound Preparation: During incubation, prepare a serial dilution of the test compound and positive control (TAK-875) in Assay Buffer. A typical starting concentration is 100 µM, diluted in 1:3 or 1:5 steps. Include a "vehicle control" of DMSO at the same final concentration as the highest compound concentration (typically ≤0.5%).

  • Assay Measurement:

    • Wash the cells twice with 100 µL of Assay Buffer containing probenecid to remove extracellular dye, leaving 100 µL in each well.

    • Place the cell plate into the fluorescence plate reader and allow it to equilibrate for 10-15 minutes.

    • Program the instrument to measure a baseline fluorescence for 15-30 seconds.

    • Inject 25 µL of the compound dilutions into the respective wells.

    • Immediately begin kinetic measurement of fluorescence (Excitation: 494 nm, Emission: 516 nm) every 1-2 seconds for at least 120-180 seconds.[17]

Data Analysis and Interpretation:

  • The response is typically measured as the peak fluorescence intensity minus the baseline fluorescence.

  • Plot the response against the logarithm of the compound concentration.

  • Fit the data to a four-parameter logistic equation to determine the EC₅₀ (concentration for 50% maximal effect) and Emax (maximum effect).

  • The compound is considered a GPR40 agonist if it produces a concentration-dependent increase in intracellular calcium. Its potency (EC₅₀) and efficacy (Emax relative to a full agonist like TAK-875) can be quantified.

Protocol 2.2: β-Arrestin Recruitment Assay

Principle of the Assay: Upon activation, GPCRs are phosphorylated, leading to the recruitment of β-arrestin proteins, which is a key step in receptor desensitization and internalization.[18] This interaction can be measured using various techniques, such as the Tango GPCR assay, which utilizes a protease-activated reporter gene.[19][20] Upon agonist-induced receptor activation, a protease-tagged β-arrestin is recruited to the receptor, cleaving a transcription factor fused to the receptor's C-terminus. The released transcription factor then drives the expression of a reporter gene (e.g., luciferase or β-galactosidase).[18] This assay is crucial for identifying potential "biased agonism," where a ligand may preferentially activate G-protein signaling or β-arrestin signaling.[21]

Materials and Reagents:

  • Cells engineered for a β-arrestin recruitment assay (e.g., Tango GPR40-bla U2OS cells from Thermo Fisher Scientific).

  • Assay medium and reagents specific to the chosen assay platform (e.g., luciferase substrate).

  • Test Compound and Positive Control (TAK-875).

  • White, opaque 96-well or 384-well plates.

  • Luminometer or appropriate plate reader.

Step-by-Step Procedure:

  • Cell Plating: Plate the engineered cells according to the manufacturer's protocol in white, opaque plates.

  • Compound Addition: Prepare serial dilutions of the test compound and positive control. Add them to the cells and incubate for the recommended time (typically 5-16 hours) to allow for reporter gene expression.

  • Signal Detection: Add the detection reagent (e.g., luciferase substrate) to each well.

  • Incubate for the required time at room temperature to allow the signal to stabilize.

  • Measurement: Read the luminescence signal using a plate reader.

Data Analysis and Interpretation:

  • Plot the luminescence signal against the logarithm of the compound concentration.

  • Fit the data to a four-parameter logistic equation to determine the EC₅₀ and Emax.

  • By comparing the EC₅₀ and Emax values from the calcium assay (G-protein pathway) and the β-arrestin assay, you can calculate a "bias factor" to determine if the compound preferentially activates one pathway over the other.

AssayParameter MeasuredExpected Outcome for an AgonistPositive Control
Calcium Mobilization EC₅₀ (Potency)1 nM - 10 µMTAK-875 (EC₅₀ ≈ 50 nM)[7]
Emax (Efficacy)Dose-dependent increaseComparable to TAK-875
β-Arrestin Recruitment EC₅₀ (Potency)1 nM - 10 µMTAK-875 (EC₅₀ ≈ 50-100 nM)[21]
Emax (Efficacy)Dose-dependent increaseComparable to TAK-875

Secondary Target Pathway Analysis: Anti-Inflammatory Activity

If the compound shows activity, it is valuable to investigate its potential immunomodulatory effects, a known property of related molecules.

Protocol 3.1: Lipopolysaccharide (LPS)-Induced Cytokine Release in Macrophages

Principle of the Assay: This assay measures the ability of the test compound to suppress the production of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), from immune cells.[22] Macrophage-like cells (e.g., RAW 264.7 or human THP-1 monocytes differentiated into macrophages) are stimulated with lipopolysaccharide (LPS), a component of gram-negative bacteria, which potently activates inflammatory signaling.[23] The amount of cytokine released into the cell culture supernatant is then quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).

Anti_Inflammatory_Workflow start Start: Culture macrophage cells (e.g., RAW 264.7) pretreat Pre-treat cells with test compound dilutions for 1-2 hours start->pretreat stimulate Stimulate cells with LPS (e.g., 100 ng/mL) pretreat->stimulate incubate Incubate for 18-24 hours stimulate->incubate collect Collect cell culture supernatant incubate->collect elisa Quantify TNF-α and IL-6 levels in supernatant using ELISA collect->elisa analyze Analyze absorbance data and calculate cytokine concentrations elisa->analyze calculate Calculate IC₅₀ values from dose-response curves analyze->calculate end End: Quantify Anti-Inflammatory Potency calculate->end

Figure 3: Workflow for the anti-inflammatory cytokine release assay.

Materials and Reagents:

  • RAW 264.7 murine macrophage cell line or PMA-differentiated THP-1 cells.

  • Culture medium: RPMI-1640, 10% FBS, 1% Penicillin-Streptomycin.

  • Lipopolysaccharide (LPS) from E. coli.

  • Test Compound.

  • Positive Control: Dexamethasone, a potent corticosteroid.

  • Commercially available ELISA kits for murine or human TNF-α and IL-6.

  • Cell viability assay kit (e.g., MTT or CellTiter-Glo) to rule out cytotoxicity.

Step-by-Step Procedure:

  • Cell Plating: Seed macrophages in a 96-well plate at an appropriate density (e.g., 1x10⁵ cells/well) and allow them to adhere overnight.

  • Compound Pre-treatment: Remove the medium and add fresh medium containing serial dilutions of the test compound or controls. Incubate for 1-2 hours.

  • LPS Stimulation: Add LPS to all wells (except the unstimulated negative control) to a final concentration of 100 ng/mL.

  • Incubation: Incubate the plate for 18-24 hours at 37°C.

  • Supernatant Collection: Carefully collect the cell culture supernatant for cytokine analysis.

  • ELISA: Perform the ELISA for TNF-α and IL-6 according to the manufacturer's protocol.

  • Cytotoxicity Assessment: In a parallel plate, treat cells with the compound under the same conditions but without LPS stimulation. Assess cell viability to ensure that the reduction in cytokines is not due to cell death.

Data Analysis and Interpretation:

  • Calculate the concentration of each cytokine from the ELISA standard curve.

  • Plot the percent inhibition of cytokine release (compared to the LPS-only control) against the logarithm of the compound concentration.

  • Fit the data to determine the IC₅₀ (concentration for 50% inhibition).

  • A potent compound will have a low IC₅₀ value and will not show significant cytotoxicity at active concentrations.

AssayParameter MeasuredExpected Outcome for an Active CompoundPositive Control
Cytokine Release IC₅₀ for TNF-α Inhibition100 nM - 50 µMDexamethasone (IC₅₀ ≈ 1-10 nM)
IC₅₀ for IL-6 Inhibition100 nM - 50 µMDexamethasone (IC₅₀ ≈ 1-10 nM)
Cell Viability (MTT) CC₅₀ (Cytotoxicity)>100 µM (or >10x the IC₅₀)Staurosporine (CC₅₀ ≈ 1 µM)

Exploratory Target Engagement: LANCL2

To explore novel mechanisms, assessing direct binding to LANCL2 can provide valuable insights, especially if the compound shows both metabolic and anti-inflammatory activity.

Protocol 4.1: Cellular Thermal Shift Assay (CETSA)

Principle of the Assay: CETSA is a powerful method to verify target engagement in a cellular environment. The principle is that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand.[6] In this protocol, intact cells are treated with the compound, heated to various temperatures, and then lysed. The amount of soluble (non-denatured) LANCL2 protein remaining at each temperature is quantified by Western blot or ELISA. A shift in the melting curve to a higher temperature in the presence of the compound indicates direct binding.

Materials and Reagents:

  • A cell line with detectable LANCL2 expression (e.g., H9c2 cardiomyocytes).[11]

  • Test Compound.

  • Positive Control: Abscisic acid (ABA), a known LANCL2 ligand.[5]

  • Lysis buffer with protease inhibitors.

  • Antibodies: Primary antibody against LANCL2, HRP-conjugated secondary antibody.

  • SDS-PAGE and Western blot equipment.

  • PCR machine or water baths for precise temperature control.

Step-by-Step Procedure:

  • Cell Treatment: Culture cells to near confluency. Treat with the test compound (at a high concentration, e.g., 50 µM) or vehicle for 1-2 hours.

  • Heating: Harvest the cells, wash, and resuspend in PBS. Aliquot the cell suspension into PCR tubes.

  • Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.

  • Lysis: Lyse the cells by freeze-thaw cycles or addition of lysis buffer.

  • Centrifugation: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.

  • Quantification: Collect the supernatant (containing the soluble protein fraction) and quantify the amount of LANCL2 using Western blot.

  • Densitometry: Measure the band intensity for LANCL2 at each temperature for both vehicle- and compound-treated samples.

Data Analysis and Interpretation:

  • Normalize the band intensity at each temperature to the intensity of the unheated (e.g., 37°C) sample.

  • Plot the normalized soluble protein fraction against the temperature for both vehicle and compound-treated samples to generate "melting curves."

  • A rightward shift in the melting curve for the compound-treated sample compared to the vehicle control indicates thermal stabilization and thus, direct binding of the compound to LANCL2.

Summary and Path Forward

This application guide outlines a logical, tiered approach to characterizing the biological activity of this compound. By systematically evaluating its effects on GPR40, inflammatory pathways, and the exploratory target LANCL2, researchers can build a comprehensive pharmacological profile of the molecule. Positive results from these in vitro assays would provide a strong rationale for advancing the compound into more complex studies, including in vivo animal models for diabetes and inflammatory diseases, pharmacokinetic profiling, and lead optimization efforts.

References

"developing assays for 3-Cyclopropyl-3-(4-hydroxyphenyl)propanoic acid mechanism of action"

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: Developing Assays for Elucidating the Mechanism of Action of 3-Cyclopropyl-3-(4-hydroxyphenyl)propanoic Acid

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide for elucidating the mechanism of action (MOA) of this compound, a novel small molecule belonging to the hydroxyphenylpropanoic acid class. Derivatives of this scaffold have demonstrated a range of biological activities, including anticancer, antioxidant, and antimicrobial effects.[1][2][3][4] Furthermore, the related endogenous metabolite, 3-(4-hydroxyphenyl)propanoic acid (HPPA), is known to modulate critical pathways in lipid metabolism and inflammation.[5] Understanding the precise molecular targets and cellular pathways affected by this novel cyclopropyl-containing derivative is essential for its development as a potential therapeutic agent. We present a tiered, systematic approach, moving from broad phenotypic and biochemical profiling to specific target identification, validation, and cellular pathway analysis. This guide provides not only the strategic framework but also detailed, field-proven protocols for key assays, enabling researchers to rigorously investigate the compound's MOA.

Introduction: The Scientific Rationale

The chemical scaffold of this compound suggests multiple avenues for biological interaction. The phenolic hydroxyl group is a common feature in molecules that act as antioxidants or interact with protein binding pockets that accommodate tyrosine.[3] The carboxylic acid moiety imparts a negative charge at physiological pH, suggesting potential interactions with transporters or basic residues in enzyme active sites. The novel cyclopropyl group adds conformational rigidity and lipophilicity, which can significantly influence target binding affinity and selectivity compared to its linear analogues.

Given the known activities of related compounds, plausible hypotheses for the MOA of this molecule include:

  • Modulation of signaling pathways involved in inflammation and cancer (e.g., NF-κB).[5]

  • Interaction with nuclear receptors or other transcription factors regulating metabolism.[5]

  • Inhibition of key metabolic or signaling enzymes.[6]

  • Induction of antioxidant responses.[1][2]

A Multi-Tiered Strategy for MOA Elucidation

A successful MOA study begins with a broad exploratory phase and progressively narrows its focus based on experimental evidence. This avoids premature commitment to a single hypothesis and provides a self-validating workflow.

MOA_Workflow cluster_0 Tier 1: Hypothesis Generation cluster_1 Tier 2: Target ID & Validation cluster_2 Tier 3: Cellular Mechanism T1_Pheno Phenotypic Screening (Viability, Migration) T1_Biochem Broad Biochemical Profiling (e.g., Kinase, Nuclear Receptor Panels) T2_Affinity Affinity Chromatography- Mass Spectrometry T1_Biochem->T2_Affinity Generates Hypotheses T2_DSF Biophysical Screen (DSF/Thermal Shift) T2_Affinity->T2_DSF T2_SPR Kinetic Validation (SPR/ITC) T2_DSF->T2_SPR T3_CETSA Target Engagement (CETSA) T2_SPR->T3_CETSA Validated Target T3_Reporter Functional Pathway Assay (e.g., NF-κB Reporter) T3_CETSA->T3_Reporter T3_WB Signaling Analysis (Western Blot) T3_Reporter->T3_WB T3_Func Phenotypic Rescue/ Target Knockdown T3_WB->T3_Func

Caption: Tiered workflow for MOA elucidation.

Tier 1 Protocols: Initial Profiling & Hypothesis Generation

The goal of this tier is to observe the compound's effect on whole cells and to rapidly screen for potential protein families it might interact with.

Phenotypic Screening: Cell Viability and Migration Assays
  • Rationale: Based on the observed anticancer activity of similar scaffolds, an initial screen on a relevant cancer cell line (e.g., A549 non-small cell lung cancer) is a logical starting point.[1][2] A non-cancerous cell line (e.g., Vero) should be run in parallel to assess general cytotoxicity.

  • Protocol: MTT Cell Viability Assay

    • Cell Seeding: Seed A549 and Vero cells in separate 96-well plates at a density of 5,000-10,000 cells/well. Allow cells to adhere overnight.

    • Compound Treatment: Prepare a 2x serial dilution of this compound in culture medium, ranging from 100 µM to ~0.1 µM. Replace the medium in the wells with the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO).

    • Incubation: Incubate plates for 48-72 hours at 37°C, 5% CO2.

    • MTT Addition: Add 10 µL of 5 mg/mL MTT reagent to each well and incubate for 4 hours.

    • Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Readout: Measure absorbance at 570 nm using a plate reader. Calculate IC50 values using non-linear regression.

Broad Biochemical Profiling
  • Rationale: The phenolic and acidic nature of the compound makes it a candidate for interaction with a wide variety of protein targets.[6] Commercially available screening services (e.g., Eurofins Discovery, Reaction Biology) offer cost-effective ways to rapidly test the compound against large panels of purified proteins.

  • Recommended Panels:

    • Kinase Panel (e.g., KinaseProfiler™): To identify potential interactions with signaling kinases.

    • Nuclear Receptor Panel: The hydroxyphenyl group is a common pharmacophore for nuclear receptor ligands.

  • Data Interpretation: A positive "hit" is typically defined as >50% inhibition or activation at a screening concentration of 10 µM. These hits are considered putative targets that require rigorous validation in Tier 2.

Tier 2 Protocols: Specific Target Identification & Validation

This tier focuses on confirming a direct, physical interaction between the compound and putative targets identified in Tier 1.

Biophysical Validation: Differential Scanning Fluorimetry (DSF)
  • Rationale: DSF, or Thermal Shift Assay, is a rapid and inexpensive method to confirm direct binding. A ligand binding to a protein typically increases its thermal stability, resulting in a positive shift in its melting temperature (Tm).

  • Protocol: DSF Assay

    • Reagent Preparation:

      • Prepare a 20x stock of SYPRO Orange dye in DMSO.

      • Prepare the purified putative target protein at 2 µM in a suitable buffer (e.g., 100 mM HEPES pH 7.5, 150 mM NaCl).

      • Prepare a 10 mM stock of the compound in DMSO and create a 2x serial dilution series.

    • Assay Plate Setup (96- or 384-well PCR plate):

      • To each well, add 20 µL of the 2 µM protein solution.

      • Add 1 µL of the compound dilution series (final concentration 1-100 µM). Include a vehicle control (DMSO).

      • Add 4 µL of a 1:100 dilution of the 20x SYPRO Orange stock.

    • RT-PCR Instrument Setup:

      • Set up a melt curve experiment, ramping the temperature from 25°C to 95°C with a ramp rate of 0.5°C/minute.

      • Monitor fluorescence using the instrument's appropriate channel (e.g., ROX).

    • Data Analysis: Plot fluorescence vs. temperature. The Tm is the temperature at the midpoint of the unfolding transition. Calculate the change in melting temperature (ΔTm) between the compound-treated samples and the DMSO control. A ΔTm > 2°C is considered a strong indicator of binding.

Kinetic Validation: Surface Plasmon Resonance (SPR)
  • Rationale: SPR provides quantitative data on binding kinetics (association and dissociation rates) and affinity (KD). This is the gold standard for validating a direct interaction.[8]

  • Protocol: SPR Kinetic Analysis

    • Chip Preparation: Covalently immobilize the purified target protein onto a CM5 sensor chip via amine coupling to achieve a density of ~2000-4000 Response Units (RU). Leave one flow cell unmodified as a reference.

    • Analyte Preparation: Prepare a dilution series of the compound in SPR running buffer (e.g., HBS-EP+) ranging from 0.1 to 10 times the expected KD.

    • Binding Assay:

      • Inject the compound dilutions over the target and reference flow cells at a constant flow rate (e.g., 30 µL/min).

      • Allow for an association phase (e.g., 120 seconds) followed by a dissociation phase (e.g., 300 seconds) with running buffer.

      • Perform a regeneration step between cycles if necessary (e.g., a short pulse of 50 mM NaOH).

    • Data Analysis:

      • Subtract the reference flow cell signal from the target flow cell signal to get the specific binding sensorgram.

      • Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD = kd/ka).

ParameterDescriptionExample Value
ka (M⁻¹s⁻¹) Association Rate Constant1.5 x 10⁵
kd (s⁻¹) Dissociation Rate Constant3.0 x 10⁻³
KD (µM) Dissociation Constant (kd/ka)20 µM
Caption: Example quantitative data table for SPR analysis.

Tier 3 Protocols: Cellular Mechanism & Pathway Elucidation

After validating a direct target, this tier confirms that the compound engages this target in a cellular environment and modulates its downstream signaling pathway.

Target Engagement: Cellular Thermal Shift Assay (CETSA)
  • Rationale: CETSA extends the principle of the thermal shift assay to a cellular context. It assesses target engagement by measuring the change in thermal stability of a target protein in intact cells or cell lysates upon compound treatment.

  • Protocol: CETSA in Cell Lysate

    • Cell Culture & Lysis: Grow cells to confluency, harvest, and lyse them via freeze-thaw cycles in a physiological buffer. Clarify the lysate by centrifugation.

    • Compound Treatment: Aliquot the cell lysate and treat with the compound at various concentrations or with a vehicle control for 1 hour at room temperature.

    • Heating: Heat the aliquots to a range of different temperatures for 3 minutes (e.g., 40°C to 70°C in 2°C increments). Immediately cool on ice.

    • Separation: Centrifuge the samples at high speed (e.g., 20,000 x g) to pellet precipitated/denatured proteins.

    • Analysis by Western Blot: Collect the supernatant (containing soluble protein) and analyze the amount of the target protein remaining by Western blotting.

    • Data Interpretation: Plot the percentage of soluble protein against temperature. A shift in the curve to the right indicates that the compound has bound to and stabilized the target protein within the complex cellular environment.

Functional Pathway Assay: NF-κB Reporter Assay
  • Rationale: Since the related compound HPPA is known to suppress inflammation via NF-κB pathways, testing this hypothesis is a logical step.[5] A luciferase reporter assay provides a quantitative readout of transcription factor activity.

  • Protocol: NF-κB Luciferase Reporter Assay

    • Transfection: Co-transfect HEK293 or macrophage-like cells (e.g., RAW264.7) with a plasmid containing the firefly luciferase gene under the control of an NF-κB response element and a control plasmid containing Renilla luciferase (for normalization).

    • Compound Pre-treatment: After 24 hours, pre-treat the cells with various concentrations of the compound for 1-2 hours.

    • Pathway Stimulation: Induce the NF-κB pathway by adding a stimulant like TNFα (10 ng/mL) or LPS (1 µg/mL).

    • Incubation: Incubate for 6-8 hours.

    • Lysis and Readout: Lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system (e.g., Promega).

    • Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal. A dose-dependent decrease in the normalized signal indicates inhibition of the NF-κB pathway.

NFKB_Pathway cluster_n LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates (for degradation) NFKB p65/p50 (NF-κB) IkB->NFKB Inhibits NFKB_nuc p65/p50 NFKB->NFKB_nuc Translocates Nucleus Nucleus DNA NF-κB Response Element NFKB_nuc->DNA Binds Gene Inflammatory Gene Expression DNA->Gene Promotes Compound 3-Cyclopropyl-3-(4-hydroxyphenyl) propanoic acid Compound->IKK Hypothesized Inhibition

Caption: Hypothetical inhibition of the NF-κB pathway.

Conclusion

The systematic application of the assays described in this guide will enable a thorough and rigorous characterization of the mechanism of action for this compound. This multi-tiered approach, from broad phenotypic screening to specific biophysical and cellular validation, ensures that the resulting MOA is built on a foundation of robust, cross-validated data. The insights gained will be critical for guiding further preclinical and clinical development of this promising compound.

References

Application of 3-Cyclopropyl-3-(4-hydroxyphenyl)propanoic acid in Medicinal Chemistry: An Overview

Author: BenchChem Technical Support Team. Date: January 2026

A Note to the Researcher: Extensive investigation for "3-Cyclopropyl-3-(4-hydroxyphenyl)propanoic acid" (CAS 1073545-88-6) reveals that while this compound is commercially available as a chemical intermediate, there is a notable absence of published research detailing its specific applications in medicinal chemistry. Publicly accessible scientific literature and patents do not provide significant information on its biological activity, mechanism of action, or established protocols for its use in drug discovery and development. A patent for a class of optically active 3-(4-hydroxyphenyl)propionic acids suggests their utility as intermediates in the synthesis of pharmaceuticals, but does not elaborate on the specific roles or therapeutic targets of the cyclopropyl-containing derivative.[1]

Given the limited direct information on the requested topic, this guide will focus on a structurally related and well-researched scaffold: 3-((4-Hydroxyphenyl)amino)propanoic acid and its derivatives . This class of compounds has demonstrated significant potential in medicinal chemistry, particularly in the development of novel anticancer, antioxidant, and antimicrobial agents. It is imperative to note that while both structures share a 4-hydroxyphenyl and a propanoic acid moiety, the linkage and the presence of a cyclopropyl versus an amino group create distinct chemical entities with different biological profiles.

This document will provide a detailed exploration of the medicinal chemistry applications of the 3-((4-Hydroxyphenyl)amino)propanoic acid scaffold, offering insights that may inspire future research into related structures such as this compound.

The 3-((4-Hydroxyphenyl)amino)propanoic Acid Scaffold: A Promising Pharmacophore

The 3-((4-hydroxyphenyl)amino)propanoic acid scaffold has emerged as a versatile platform in medicinal chemistry due to its synthetic tractability and the diverse biological activities exhibited by its derivatives.[2] The core structure, featuring a phenolic hydroxyl group, an amino linker, and a carboxylic acid function, provides multiple points for chemical modification, allowing for the fine-tuning of its pharmacological properties.

Key Structural Features and Their Significance:
  • 4-Hydroxyphenyl Moiety: The phenolic hydroxyl group is a key contributor to the antioxidant properties of these compounds. It can act as a hydrogen donor to neutralize reactive oxygen species (ROS), which are implicated in the pathophysiology of cancer and other diseases.

  • Amino Linker: The amino group provides a site for the introduction of various substituents, leading to the generation of diverse chemical libraries. This versatility is crucial for structure-activity relationship (SAR) studies.

  • Propanoic Acid Chain: The carboxylic acid group can be modified to form esters, amides, and hydrazides, further expanding the chemical space and influencing the pharmacokinetic and pharmacodynamic properties of the molecules.

Applications in Medicinal Chemistry

Research into 3-((4-hydroxyphenyl)amino)propanoic acid derivatives has unveiled their potential in several therapeutic areas:

Anticancer Activity

Derivatives of this scaffold have demonstrated promising cytotoxic effects against various cancer cell lines. For instance, certain derivatives have been shown to reduce the viability of A549 non-small cell lung cancer cells. The proposed anticancer activity is often linked to the antioxidant properties of the phenolic group, which can modulate the oxidative stress pathways within cancer cells.

Antioxidant Properties

The inherent antioxidant potential of the 4-hydroxyphenyl moiety is a significant feature of this class of compounds. By scavenging free radicals, these derivatives can help mitigate cellular damage caused by oxidative stress, a key factor in various diseases, including cancer.[3]

Antimicrobial Activity

A notable application of this scaffold is in the development of novel antimicrobial agents. Derivatives have shown efficacy against multidrug-resistant bacterial and fungal pathogens.[4][5][6] The antimicrobial activity is structure-dependent, with specific substitutions significantly enhancing the potency against a broad spectrum of microbes.[4][6]

Experimental Protocols

The following are generalized protocols for the synthesis and biological evaluation of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives, based on published methodologies.

General Synthetic Protocol for 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives

The synthesis of these derivatives often starts with the reaction of 4-aminophenol with an appropriate acrylic acid derivative.[7] The resulting intermediate can then be further modified.

Step 1: Synthesis of the Core Scaffold A mixture of 4-aminophenol and methyl acrylate in a suitable solvent like 2-propanol is refluxed to yield N-(4-hydroxyphenyl)-β-alanine methyl ester.[7]

Step 2: Hydrazinolysis The methyl ester is then treated with hydrazine hydrate to form the corresponding hydrazide, N-(4-hydroxyphenyl)-β-alanine hydrazide.[7]

Step 3: Derivatization The hydrazide can be reacted with various aldehydes or ketones to produce a library of hydrazone derivatives.[4]

Illustrative Synthetic Workflow:

G A 4-Aminophenol + Methyl Acrylate B Reflux in 2-Propanol A->B C N-(4-hydroxyphenyl)-β-alanine methyl ester B->C D Hydrazine Hydrate C->D E N-(4-hydroxyphenyl)-β-alanine hydrazide D->E F Aldehydes/Ketones E->F G Hydrazone Derivatives F->G

Caption: General synthetic scheme for 3-((4-hydroxyphenyl)amino)propanoic acid derivatives.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the anticancer activity of the synthesized compounds.

1. Cell Seeding:

  • Seed cancer cells (e.g., A549) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

2. Compound Treatment:

  • Treat the cells with various concentrations of the test compounds and incubate for 24-48 hours. Include a vehicle control and a positive control (e.g., doxorubicin).

3. MTT Addition:

  • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

4. Formazan Solubilization:

  • Remove the MTT solution and add DMSO to dissolve the formazan crystals.

5. Absorbance Measurement:

  • Measure the absorbance at 570 nm using a microplate reader.

6. Data Analysis:

  • Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined from the dose-response curve.

Workflow for In Vitro Cytotoxicity Evaluation:

G cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay A Seed Cancer Cells in 96-well Plate B Incubate for 24h A->B C Add Test Compounds B->C D Incubate for 24-48h C->D E Add MTT Solution D->E F Incubate for 4h E->F G Add DMSO F->G H Measure Absorbance G->H I I H->I Calculate Cell Viability & IC50

Caption: Workflow of the MTT assay for cytotoxicity assessment.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of the compounds against various microbial strains.

1. Inoculum Preparation:

  • Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard).

2. Serial Dilution:

  • Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate containing broth.

3. Inoculation:

  • Inoculate each well with the microbial suspension.

4. Incubation:

  • Incubate the plates at an appropriate temperature and duration for the specific microbe.

5. MIC Determination:

  • The MIC is the lowest concentration of the compound that completely inhibits visible microbial growth.

Quantitative Data Summary

The following table summarizes representative antimicrobial activity data for selected 3-((4-hydroxyphenyl)amino)propanoic acid derivatives against multidrug-resistant pathogens.

CompoundSubstituentS. aureus (MRSA) MIC (µg/mL)E. faecalis (VRE) MIC (µg/mL)C. auris MIC (µg/mL)
14 Thiophene--8-16
15 Nitrothiophene1-40.5-116-32
16 Nitrofuran2-81-232-64
29 Phenyl16>64-
30 4-Nitrophenyl1616-

Data adapted from Kavaliauskas et al., 2024.[4] The MIC values indicate the potent and broad-spectrum antimicrobial activity of certain derivatives, particularly those with heterocyclic substituents.[4]

Conclusion and Future Directions

The 3-((4-hydroxyphenyl)amino)propanoic acid scaffold has proven to be a valuable starting point for the development of novel therapeutic agents with anticancer, antioxidant, and antimicrobial properties. The synthetic accessibility and the potential for diverse functionalization make it an attractive platform for medicinal chemists.

While the specific medicinal chemistry applications of this compound remain to be elucidated, the successful exploration of the structurally related amino-containing scaffold suggests that it may also possess interesting biological activities. Future research should focus on the synthesis and biological evaluation of this compound and its derivatives to explore their therapeutic potential. The insights gained from the study of 3-((4-hydroxyphenyl)amino)propanoic acids can serve as a valuable guide for these future investigations.

References

Application Notes and Protocols for Investigating 3-Cyclopropyl-3-(4-hydroxyphenyl)propanoic Acid as a Potential Enzyme Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Forward

The confluence of unique structural motifs in a single molecule often heralds novel biological activity. Such is the case with 3-Cyclopropyl-3-(4-hydroxyphenyl)propanoic acid, a compound that marries the conformational rigidity and metabolic stability of a cyclopropyl group with the hydrogen-bonding potential of a hydroxyphenyl moiety.[1][2] While the specific biological targets of this molecule are still under active investigation, its structural alerts suggest a high probability of interaction with enzymatic systems. Derivatives of hydroxyphenylpropanoic acid have demonstrated a range of biological activities, including anticancer and antimicrobial effects, hinting at the therapeutic potential of this class of compounds.[3][4][5]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to systematically evaluate this compound as a potential enzyme inhibitor. The protocols herein are designed to be robust and adaptable, enabling the determination of inhibitory potency and the elucidation of the mechanism of action against a putative enzyme target.

Introduction: The Scientific Rationale

The chemical structure of this compound presents compelling features for enzyme inhibition. The cyclopropyl group can enhance binding affinity to protein targets through hydrophobic interactions and can improve metabolic stability by being less susceptible to oxidative metabolism by cytochrome P450 enzymes.[2][6] The hydroxyphenyl group, a common feature in many enzyme inhibitors, can participate in crucial hydrogen bonding interactions within an enzyme's active site. Furthermore, propanoic acid derivatives have been explored as inhibitors for various enzymes, including cyclooxygenases (COX).[7]

Given the structural similarities to known bioactive molecules, a hypothetical yet plausible enzyme target for initial screening could be a member of the matrix metalloproteinase (MMP) family or a kinase, both of which are implicated in cancer and inflammatory diseases, areas where related compounds have shown activity.[4][8] The following protocols are presented in the context of a generic enzyme assay but can be readily adapted to a specific enzyme of interest.

Preliminary Assessment and Compound Handling

Prior to initiating enzyme inhibition studies, it is crucial to characterize the test compound and establish proper handling procedures.

2.1. Compound Characterization Ensure the purity of this compound using techniques such as HPLC and NMR. The compound's solubility should be determined in various buffers to ensure its compatibility with the assay conditions. A stock solution is typically prepared in a solvent like DMSO.[9]

2.2. Storage and Stability Store the solid compound and its stock solutions at -20°C or lower, protected from light and moisture, to prevent degradation. It is advisable to perform a stability study of the compound in the final assay buffer to ensure its integrity throughout the experiment.

Experimental Protocols: A Step-by-Step Guide

The following protocols outline the necessary steps to determine the inhibitory potential of this compound.

Protocol 1: Determination of the Half-Maximal Inhibitory Concentration (IC50)

The IC50 value represents the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%.[10] It is a key parameter for quantifying the potency of an inhibitor.

Materials and Reagents:

  • Purified enzyme of interest

  • Substrate for the enzyme

  • This compound

  • Assay buffer (optimized for the specific enzyme)

  • 96-well microplates

  • Microplate reader

  • DMSO (for dissolving the inhibitor)

Step-by-Step Procedure: [11][12]

  • Prepare Solutions: Dissolve the enzyme, substrate, and inhibitor in the appropriate assay buffer. Prepare a serial dilution of the inhibitor to test a range of concentrations. A common starting point is a 10-point, 3-fold serial dilution from a high concentration (e.g., 100 µM).

  • Enzyme and Inhibitor Pre-incubation: Add a fixed amount of the enzyme to each well of the microplate. Then, add the different concentrations of the inhibitor to the wells. Include a control well with no inhibitor (vehicle control, e.g., DMSO). Allow the enzyme and inhibitor to pre-incubate for a specific time (e.g., 15-30 minutes) at the optimal temperature for the enzyme.

  • Initiate the Reaction: Start the enzymatic reaction by adding the substrate to each well.

  • Monitor the Reaction: Measure the rate of the reaction using a microplate reader. The detection method will depend on the nature of the substrate and product (e.g., absorbance, fluorescence, or luminescence).[13]

  • Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[14]

Data Presentation:

Inhibitor Concentration (µM)% Inhibition (Mean ± SD)
10095.2 ± 2.1
33.388.7 ± 3.5
11.175.4 ± 4.2
3.752.1 ± 3.9
1.228.9 ± 2.8
0.410.5 ± 1.7
0.12.3 ± 0.9
0 (Vehicle)0 ± 1.5

IC50 Determination Workflow

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_inhibitor Prepare Inhibitor Serial Dilutions add_inhibitor Add Inhibitor Dilutions prep_inhibitor->add_inhibitor prep_enzyme Prepare Enzyme Solution add_enzyme Add Enzyme to Plate prep_enzyme->add_enzyme prep_substrate Prepare Substrate Solution add_substrate Initiate Reaction with Substrate prep_substrate->add_substrate add_enzyme->add_inhibitor pre_incubate Pre-incubate Enzyme & Inhibitor add_inhibitor->pre_incubate pre_incubate->add_substrate read_plate Monitor Reaction Progress add_substrate->read_plate calc_inhibition Calculate % Inhibition read_plate->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve det_ic50 Determine IC50 plot_curve->det_ic50

Caption: Workflow for IC50 determination of an enzyme inhibitor.

Protocol 2: Elucidation of the Mechanism of Inhibition (MOI)

Understanding how the inhibitor interacts with the enzyme and substrate is crucial for its development.[15] This protocol helps to determine if the inhibition is competitive, non-competitive, uncompetitive, or mixed.[16]

Materials and Reagents:

  • Same as for IC50 determination.

Step-by-Step Procedure: [17][18]

  • Experimental Design: Perform a series of enzyme activity assays with varying concentrations of both the substrate and the inhibitor. A typical matrix would include at least five substrate concentrations (ranging from below to above the Michaelis constant, Km) and at least three inhibitor concentrations (including a zero-inhibitor control).

  • Assay Execution: For each combination of substrate and inhibitor concentration, measure the initial reaction velocity (v).

  • Data Analysis: Plot the data using a double reciprocal plot (Lineweaver-Burk plot) where 1/v is plotted against 1/[S] for each inhibitor concentration.[18] The pattern of the lines will indicate the mechanism of inhibition:

    • Competitive: Lines intersect on the y-axis.

    • Non-competitive: Lines intersect on the x-axis.

    • Uncompetitive: Lines are parallel.

    • Mixed: Lines intersect in the second or third quadrant.

Data Presentation:

1/[Substrate] (µM⁻¹)1/v (no inhibitor)1/v ([Inhibitor] = X µM)1/v ([Inhibitor] = 2X µM)
0.10.0250.0350.045
0.20.0400.0600.080
0.40.0700.1100.150
0.80.1300.2100.290
1.60.2500.4100.570

Mechanism of Inhibition Analysis Workflow

cluster_exp Experimentation cluster_plot Graphical Analysis cluster_interp Interpretation vary_s Vary Substrate Concentration measure_v Measure Initial Velocity (v) vary_s->measure_v vary_i Vary Inhibitor Concentration vary_i->measure_v calc_reciprocal Calculate 1/[S] and 1/v measure_v->calc_reciprocal plot_lb Generate Lineweaver-Burk Plot calc_reciprocal->plot_lb competitive Competitive plot_lb->competitive Intersect on y-axis noncompetitive Non-competitive plot_lb->noncompetitive Intersect on x-axis uncompetitive Uncompetitive plot_lb->uncompetitive Parallel lines mixed Mixed plot_lb->mixed Intersect off-axes

Caption: Decision tree for determining the mechanism of enzyme inhibition.

Advanced Characterization (Optional)

For promising lead compounds, further characterization can provide deeper insights.

  • Binding Assays: Techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can be used to directly measure the binding affinity (Kd) of the inhibitor to the enzyme.

  • Structural Studies: X-ray crystallography or cryo-electron microscopy can be employed to determine the three-dimensional structure of the enzyme-inhibitor complex, revealing the precise binding mode.

Troubleshooting and Best Practices

  • Solubility Issues: If the compound precipitates in the assay buffer, try adjusting the buffer composition or using a co-solvent. Always ensure the final concentration of the organic solvent (e.g., DMSO) is low and consistent across all wells.[19]

  • Enzyme Instability: Ensure the enzyme is stored correctly and handled on ice. Include controls to monitor enzyme activity over the course of the experiment.

  • Assay Interference: Some compounds can interfere with the detection method (e.g., autofluorescence). Run controls with the compound in the absence of the enzyme to check for such interference.

Conclusion

The systematic approach outlined in these application notes provides a solid framework for evaluating the potential of this compound as an enzyme inhibitor. By carefully determining its IC50 and elucidating its mechanism of inhibition, researchers can gain valuable insights into its therapeutic potential and guide further drug development efforts. The unique combination of the cyclopropyl and hydroxyphenyl motifs makes this compound a compelling candidate for discovery programs targeting a wide range of enzymes.

References

Formulation of 3-Cyclopropyl-3-(4-hydroxyphenyl)propanoic Acid for In Vivo Studies: An Application Note

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the formulation of 3-Cyclopropyl-3-(4-hydroxyphenyl)propanoic acid, a novel chemical entity (NCE), for in vivo preclinical studies. Based on its chemical structure—a weakly acidic carboxylic acid with a lipophilic cyclopropyl group and a phenolic moiety—this compound is presumed to exhibit poor aqueous solubility, a common challenge in early drug development.[1][2] This document outlines a systematic approach, beginning with essential pre-formulation characterization to inform vehicle selection, followed by detailed, step-by-step protocols for preparing oral and parenteral formulations. The rationale behind excipient selection and quality control measures is discussed to ensure the development of safe, effective, and reproducible formulations for reliable pharmacokinetic and toxicological assessment in animal models.[3][4]

Introduction: The Formulation Challenge

The journey of a new chemical entity (NCE) from discovery to clinical application is fraught with challenges, a primary one being the effective delivery of the compound to its biological target in preclinical models.[3] The compound this compound contains structural motifs common in pharmacologically active molecules, such as arylpropionic acids.[5] Its structure suggests it is a lipophilic, weakly acidic molecule, likely classified as a Biopharmaceutical Classification System (BCS) Class II or IV compound, characterized by low aqueous solubility.[6]

Poor solubility can severely limit oral bioavailability and complicate the development of injectable formulations, potentially leading to unreliable or misleading results in crucial efficacy and safety studies.[7] Therefore, a robust and rational formulation strategy is not merely a preparatory step but a critical component of the drug development process.[8] This guide provides researchers with the foundational knowledge and practical protocols to overcome these solubility hurdles.

Part 1: Pre-formulation Assessment - The Foundation of Rational Design

Before any formulation work begins, a thorough physicochemical characterization of the drug substance is paramount. This data-driven approach minimizes trial-and-error and enables the selection of an optimal formulation strategy.[3]

Key Physicochemical Parameters:

ParameterExperimental MethodRationale & Implication for Formulation
Aqueous Solubility Shake-flask method in buffers (pH 1.2, 4.5, 6.8, 7.4)Determines intrinsic solubility and pH-dependent effects. The phenolic (pKa ~10) and carboxylic acid (pKa ~4.5) groups suggest solubility will be lowest at acidic pH and increase significantly in neutral to alkaline conditions.[9][10]
pKa Determination Potentiometric titration or UV-spectrophotometryConfirms the ionization constants of the acidic and phenolic protons. This is critical for pH-adjustment strategies to enhance solubility.[11]
LogP / LogD HPLC-based or shake-flask method (n-octanol/water)Measures lipophilicity. A high LogP indicates the compound is a "grease-ball" molecule, suggesting suitability for lipid-based formulations or cosolvent systems.[1]
Solid-State Analysis DSC, TGA, XRD, MicroscopyIdentifies melting point, thermal stability, crystallinity, and potential polymorphism. High melting point "brick-dust" molecules often require energy-intensive solubilization methods like solid dispersions or particle size reduction.[1]
Solubility in Excipients Small-scale solubility screening in common solvents, oils, and surfactantsDirectly identifies potential vehicles and excipients for solution, suspension, or lipid-based formulations.[3]

Part 2: Formulation Strategy and Vehicle Selection

The choice of formulation depends on the route of administration, the required dose level, the study duration, and the physicochemical properties of the compound. The primary goal is to deliver the drug in a solubilized state at the site of absorption to ensure maximal and consistent bioavailability.[12]

Decision-Making Workflow for Vehicle Selection

The following diagram illustrates a logical workflow for selecting an appropriate formulation strategy based on pre-formulation data.

G cluster_0 Pre-formulation Data Data Aqueous Solubility pKa, LogP, Dose Oral Oral (PO) Data->Oral Parenteral Parenteral (IV, IP, SC) Data->Parenteral Solution Aqueous Solution (pH Adjusted) Oral->Solution Solubility > Dose Vol at physiological pH? Cosolvent Cosolvent System (e.g., PEG400/Water) Oral->Cosolvent Solubility in cosolvents? Suspension Aqueous Suspension (e.g., Methylcellulose) Oral->Suspension Low solubility & stable solid? Lipid Lipid-Based (e.g., Oil Solution, SEDDS) Oral->Lipid High LogP? SterileSusp Sterile Suspension (Micronized) Parenteral->SterileSusp Low solubility & non-irritating? (SC/IM) SterileSol Sterile Solution (Cosolvent/Surfactant) Parenteral->SterileSol Solubility in tolerated vehicles?

Caption: Vehicle selection workflow for in vivo studies.

Part 3: Detailed Experimental Protocols

The following protocols are provided as validated starting points. All preparations involving non-pharmaceutical grade compounds must be conducted with careful attention to aseptic techniques to prevent adverse outcomes. [13]

Protocol 1: Preparation of an Oral Suspension (10 mg/mL)

Aqueous suspensions are a common and straightforward approach for water-insoluble compounds in early-stage oral studies.[12]

Rationale: This formulation uses methylcellulose to increase viscosity, preventing rapid sedimentation of the drug particles, and a surfactant (Tween 80) to wet the hydrophobic drug powder, ensuring uniform dispersion.[14]

Materials:

  • This compound: 100 mg

  • Methylcellulose (0.5% w/v) in Purified Water: 10 mL

  • Tween 80 (Polysorbate 80): 10 µL (0.1% v/v)

  • Glass mortar and pestle

  • Graduated cylinder and magnetic stirrer

Step-by-Step Methodology:

  • Weighing: Accurately weigh 100 mg of the compound.

  • Wetting the Powder: Place the powder in a clean glass mortar. Add 10 µL of Tween 80 and triturate with the pestle to form a smooth, uniform paste. This step is critical to reduce particle aggregation.

  • Preparing the Vehicle: Prepare a 0.5% (w/v) methylcellulose solution by slowly adding methylcellulose to purified water while stirring continuously.

  • Creating the Slurry: Gradually add approximately 2 mL of the 0.5% methylcellulose vehicle to the paste in the mortar, triturating continuously to form a smooth, homogenous slurry.

  • Final Dilution: Transfer the slurry to a graduated cylinder. Use successive small volumes of the remaining methylcellulose vehicle to rinse the mortar and pestle, adding the rinsings to the cylinder to ensure a complete transfer of the drug.

  • Volume Adjustment: Adjust the final volume to 10 mL with the methylcellulose vehicle.

  • Homogenization: Cap the cylinder and invert several times, then transfer to a magnetic stirrer and stir for at least 30 minutes to ensure uniform dispersion.

Protocol 2: Preparation of an Oral/Injectable Solution using a Cosolvent System (5 mg/mL)

For compounds that are soluble in water-miscible organic solvents, a cosolvent system can be used for both oral and, with appropriate sterility considerations, parenteral administration.[12][15]

Rationale: Polyethylene glycol 400 (PEG 400) is a commonly used, well-tolerated cosolvent that can significantly increase the solubility of lipophilic compounds.[3] Saline is used to maintain tonicity, which is especially important for injectable routes.[16]

Materials:

  • This compound: 50 mg

  • Polyethylene Glycol 400 (PEG 400), pharmaceutical grade: 4 mL

  • Sterile 0.9% Sodium Chloride (Saline): 6 mL

  • Sterile glass vial, vortex mixer, and sonicator

  • Sterile 0.22 µm syringe filter (for parenteral use)

Step-by-Step Methodology:

  • Weighing: Accurately weigh 50 mg of the compound into a sterile glass vial.

  • Initial Dissolution: Add 4 mL of PEG 400 to the vial. Cap the vial and vortex vigorously. Use a bath sonicator if necessary to aid dissolution. Visually inspect to ensure all solid material has dissolved.

  • Aqueous Dilution: Slowly add 6 mL of sterile saline to the PEG 400 solution while vortexing. The slow addition is crucial to prevent the drug from precipitating out of solution (a phenomenon known as "crashing out").

  • Final Homogenization: Continue to vortex or sonicate until a clear, homogenous solution is obtained.

  • (For Parenteral Use ONLY): Draw the final solution into a sterile syringe. Aseptically attach a 0.22 µm sterile syringe filter and filter the solution into a final sterile vial. This step removes any potential microbial contamination.[16]

Part 4: Quality Control, Dosing, and Stability

Extemporaneously prepared formulations are not subject to the same rigorous testing as commercial products, placing the responsibility for quality on the researcher.[17][18]

Essential Quality Control (QC) Checks
QC TestSpecification (Solution)Specification (Suspension)
Visual Appearance Clear, free of particulates.Uniform, milky appearance. No large agglomerates.
pH Measurement Within a tolerable physiological range (e.g., 5-8).Check for consistency between batches.
Resuspendability N/AEasily and uniformly redisperses upon gentle shaking.
Dose-Volume Calculation Ensure accurate calculation based on animal weight and target dose (mg/kg).[19][20]Ensure accurate calculation and that the suspension is homogenous before drawing each dose.
Dosing and Administration
  • Dose Volume: For rodents, oral gavage volumes should generally not exceed 10 mL/kg.[21]

  • Suspension Handling: Suspensions must be continuously stirred during the dosing procedure or vortexed immediately before drawing each dose to ensure dose accuracy.

  • Route Considerations: The route of administration should align with the proposed clinical use and be well-tolerated by the animal model.[8]

Stability

Extemporaneous formulations should ideally be prepared fresh daily.[13] If storage is necessary, a short-term stability assessment should be performed. Store formulations protected from light at 2-8°C. Before use, stored formulations must be brought to room temperature and re-assessed for visual appearance and resuspendability.

Workflow for Formulation Preparation and QC

G start Start: Select Protocol weigh 1. Weigh Compound & Excipients start->weigh prepare 2. Prepare Formulation (e.g., Triturate, Dissolve) weigh->prepare qc1 3. QC Check: Visual Appearance prepare->qc1 pass1 Pass qc1->pass1 Clear/Uniform? fail1 Fail: Reformulate qc1->fail1 Particulates/ Aggregates? dose_calc 4. Calculate Dose Volumes pass1->dose_calc administer 5. Administer to Animals (Maintain Suspension Homogeneity) dose_calc->administer end End of Study Day administer->end

Caption: General workflow for daily formulation preparation and administration.

Conclusion

The successful in vivo evaluation of this compound hinges on the development of a rational, well-characterized, and reproducible formulation. By investing in thorough pre-formulation assessment and adhering to systematic preparation protocols, researchers can mitigate the risks associated with poor solubility. This diligence ensures that the observed pharmacokinetic and toxicological data are a true reflection of the compound's intrinsic properties, rather than an artifact of poor delivery, thereby enabling confident decision-making in the drug development pipeline.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Cyclopropyl-3-(4-hydroxyphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Cyclopropyl-3-(4-hydroxyphenyl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. Our approach is grounded in mechanistic principles and field-proven insights to ensure you can confidently execute and optimize your synthetic protocols.

I. Overview of the Synthetic Strategy

The synthesis of this compound can be approached through several routes. A robust and logical pathway involves the protection of the reactive phenol group of 4-hydroxycinnamic acid, followed by a key bond-forming reaction to introduce the cyclopropyl moiety, and subsequent deprotection and hydrolysis to yield the final product. This guide will focus on a strategy involving a Michael addition of a cyclopropyl nucleophile to a protected 4-hydroxycinnamic acid derivative, a method that offers good control and versatility.

Below is a visual representation of the proposed synthetic workflow:

Synthesis_Workflow A 4-Hydroxycinnamic Acid B Protection of Phenol A->B e.g., TBSCl, Imidazole C Protected 4-Hydroxycinnamic Acid Ester B->C Esterification (e.g., MeOH, H+) D Michael Addition with Cyclopropyl Nucleophile C->D e.g., Cyclopropylmagnesium bromide, Cu(I) catalyst E Protected 3-Cyclopropyl-3-(4-hydroxyphenyl)propanoate D->E F Deprotection & Hydrolysis E->F e.g., TBAF, then LiOH G This compound F->G

Caption: Proposed synthetic workflow for this compound.

II. Frequently Asked Questions (FAQs)

This section addresses common questions that arise during the synthesis.

Q1: What is the most critical step in this synthesis?

A1: The most crucial step is the conjugate (Michael) addition of the cyclopropyl nucleophile to the protected cinnamate ester (Step C to D in the workflow). The efficiency of this step directly dictates the overall yield. Careful control of the reaction conditions, including temperature, choice of catalyst, and the nature of the cyclopropyl organometallic reagent, is paramount.

Q2: Why is protection of the phenolic hydroxyl group necessary?

A2: The phenolic hydroxyl group is acidic and can interfere with many organometallic reagents, such as Grignard reagents, that are used to deliver the cyclopropyl nucleophile. Protection, for instance as a tert-butyldimethylsilyl (TBDMS) ether, prevents this unwanted acid-base reaction and ensures that the nucleophile adds to the desired position on the cinnamate.

Q3: Can I use a different protecting group for the phenol?

A3: Yes, other protecting groups like methoxymethyl (MOM) or benzyl (Bn) ethers can be used. However, the choice of protecting group will influence the deprotection conditions. TBDMS is often preferred due to its ease of introduction and selective removal under mild conditions (e.g., with fluoride ions), which are unlikely to affect other functional groups in the molecule.

Q4: What are the expected challenges in the final deprotection and hydrolysis step?

A4: The final step involves the removal of the phenol protecting group and the hydrolysis of the ester to the carboxylic acid. A potential challenge is incomplete hydrolysis or side reactions if the conditions are too harsh. For instance, strong acidic conditions for deprotection might lead to undesired side reactions involving the cyclopropyl group. A sequential, two-step process (deprotection followed by hydrolysis) often provides better control and higher purity of the final product.

III. Troubleshooting Guides

This section provides detailed troubleshooting for specific issues you may encounter during the synthesis.

Stage 1: Protection of 4-Hydroxycinnamic Acid

Protocol: To a solution of 4-hydroxycinnamic acid in a suitable solvent (e.g., DMF), add an excess of a silylating agent (e.g., TBDMS-Cl) and a base (e.g., imidazole). Stir at room temperature until the reaction is complete as monitored by TLC.

Problem 1: Incomplete protection of the phenol.

  • Possible Cause: Insufficient amount of silylating agent or base, or the presence of moisture in the reaction.

  • Solution:

    • Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).

    • Use freshly distilled, anhydrous solvent.

    • Increase the equivalents of the silylating agent and base (e.g., from 1.1 eq to 1.5 eq).

    • Allow for a longer reaction time and monitor progress by TLC.

Problem 2: Formation of silyl ester in addition to the silyl ether.

  • Possible Cause: The carboxylic acid can also be silylated under these conditions.

  • Solution: This is often not a major issue as the silyl ester can be easily hydrolyzed during workup or the subsequent esterification step. However, to minimize its formation, you can use milder conditions or a bulkier silylating agent if only phenol protection is desired. For the proposed workflow, the subsequent esterification will address this.

Stage 2: Esterification of the Protected Cinnamic Acid

Protocol: The protected 4-hydroxycinnamic acid is dissolved in an alcohol (e.g., methanol) with a catalytic amount of strong acid (e.g., sulfuric acid) and heated to reflux.

Problem: Low yield of the ester.

  • Possible Cause: Incomplete reaction or decomposition of the starting material.

  • Solution:

    • Ensure the reaction goes to completion by monitoring with TLC.

    • Use a Dean-Stark trap to remove water if the reaction is performed in a solvent like toluene with an alcohol.

    • Consider alternative, milder esterification methods such as using DCC/DMAP or converting the carboxylic acid to an acid chloride followed by reaction with the alcohol.

Stage 3: Michael Addition of the Cyclopropyl Nucleophile

Protocol: To a solution of the protected cinnamate ester in an appropriate solvent (e.g., THF) at low temperature (e.g., -78 °C), add a copper(I) catalyst (e.g., CuI or CuCN) followed by the dropwise addition of a cyclopropyl organometallic reagent (e.g., cyclopropylmagnesium bromide).

Problem 1: Low conversion to the desired product.

  • Possible Cause: Inactive Grignard reagent, poor quality of the copper catalyst, or incorrect reaction temperature.

  • Solution:

    • Grignard Reagent Quality: Prepare the cyclopropylmagnesium bromide fresh or titrate a commercial solution before use.

    • Catalyst Activity: Use freshly purchased, high-purity copper(I) salt.

    • Temperature Control: Maintain a low temperature during the addition of the Grignard reagent to prevent side reactions. Allow the reaction to warm slowly to room temperature.

    • Solvent: Ensure the use of anhydrous THF.

Problem 2: Formation of 1,2-addition product instead of the desired 1,4-addition product.

  • Possible Cause: The Grignard reagent attacks the ester carbonyl directly.

  • Solution:

    • The use of a copper(I) catalyst is crucial to promote the 1,4-conjugate addition. Ensure the catalyst is added and allowed to complex with the cinnamate before the Grignard reagent is introduced.

    • Using a Gilman reagent (a lithium diorganocuprate), such as lithium dicyclopropylcuprate, can also favor 1,4-addition.

The decision-making process for troubleshooting the Michael addition is summarized in the following diagram:

Michael_Addition_Troubleshooting Start Low Yield in Michael Addition Q1 Check Grignard Reagent Activity Start->Q1 A1_1 Prepare Fresh Grignard or Titrate Q1->A1_1 Inactive A1_2 Grignard is Active Q1->A1_2 Active Q2 Assess Catalyst Quality and Addition A1_2->Q2 A2_1 Use High-Purity Cu(I) Salt Ensure Proper Catalyst Loading Q2->A2_1 Suboptimal A2_2 Catalyst is Optimal Q2->A2_2 Optimal Q3 Evaluate Reaction Conditions A2_2->Q3 A3_1 Ensure Anhydrous Conditions Maintain Low Initial Temperature Q3->A3_1 Incorrect A3_2 Conditions are Correct Q3->A3_2 Correct End Consider Alternative Reagents (e.g., Gilman Reagent) A3_2->End

Caption: Troubleshooting decision tree for the Michael addition step.

Stage 4: Deprotection and Hydrolysis

Protocol: The protected ester is first treated with a fluoride source (e.g., TBAF in THF) to remove the TBDMS group. After workup, the resulting ester is hydrolyzed using a base (e.g., LiOH in a THF/water mixture) followed by acidic workup.

Problem 1: Incomplete deprotection of the silyl ether.

  • Possible Cause: Insufficient deprotecting agent or short reaction time.

  • Solution:

    • Increase the equivalents of TBAF.

    • Extend the reaction time and monitor by TLC until the starting material is consumed.

    • Gentle heating may be required in some cases, but should be done cautiously to avoid side reactions.

Problem 2: Low yield of the final carboxylic acid after hydrolysis.

  • Possible Cause: Incomplete hydrolysis or difficulty in isolating the product.

  • Solution:

    • Hydrolysis: Ensure sufficient base and a long enough reaction time for complete hydrolysis. Heating the reaction mixture can accelerate the process.

    • Workup: After hydrolysis, carefully acidify the aqueous layer to a pH of ~2-3 to ensure the carboxylic acid is fully protonated before extraction with an organic solvent (e.g., ethyl acetate).

    • Extraction: Perform multiple extractions with an organic solvent to maximize the recovery of the product from the aqueous phase.

IV. Quantitative Data Summary

The following table provides a summary of typical reaction parameters and expected yields for each step of the synthesis. These values are illustrative and may require optimization for your specific experimental setup.

StepKey ReagentsSolventTemperature (°C)Time (h)Typical Yield (%)
1. Protection 4-Hydroxycinnamic acid, TBDMS-Cl, ImidazoleDMF252-4>95
2. Esterification Protected acid, Methanol, H₂SO₄ (cat.)Methanol65 (reflux)6-1285-95
3. Michael Addition Protected ester, Cyclopropyl-MgBr, CuITHF-78 to 252-660-75
4. Deprotection Protected product, TBAFTHF251-3>95
5. Hydrolysis Deprotected ester, LiOHTHF/H₂O25-404-890-98

V. References

  • Synthesis of Cyclopropyl Compounds: For a related synthesis involving cyclopropanation of a cinnamic acid derivative, which provides insights into handling similar structural motifs, see: Novel processes for the synthesis of cyclopropyl compounds. WO2005051904A2. --INVALID-LINK--

  • Michael Addition Reactions: For a general overview of the Michael addition reaction, including the use of organocuprates, see: Michael Addition Reaction and Conjugate Addition. Master Organic Chemistry. --INVALID-LINK--

  • Reformatsky Reaction: For an alternative approach to forming carbon-carbon bonds, the Reformatsky reaction is a useful reference: Reformatsky Reaction. Organic Chemistry Portal. --INVALID-LINK--

  • Protecting Groups in Organic Synthesis: For a comprehensive guide on the use of protecting groups, including for phenols, see: Wuts, P. G. M.; Greene, T. W. Greene's Protective Groups in Organic Synthesis. John Wiley & Sons, Inc.

Technical Support Center: Overcoming Solubility Challenges with 3-Cyclopropyl-3-(4-hydroxyphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for 3-Cyclopropyl-3-(4-hydroxyphenyl)propanoic acid. This document is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common solubility issues encountered during experimentation. Our goal is to equip you with the foundational knowledge and practical protocols to overcome these challenges effectively.

Understanding the Core Problem: Why is This Compound Poorly Soluble?

Question: I'm having trouble dissolving this compound in standard aqueous buffers like PBS (pH 7.4). Why is it so insoluble?

Answer: The solubility behavior of this molecule is governed by a balance between its water-loving (hydrophilic) and water-fearing (hydrophobic) components. Understanding this structure is the first step in troubleshooting.

  • Hydrophobic Character: The molecule contains a cyclopropyl group and a phenyl (benzene) ring. These are nonpolar, carbon-rich structures that repel water, significantly contributing to its poor aqueous solubility.[1][2]

  • Hydrophilic/Ionizable Character: It possesses two key functional groups that can be ionized:

    • A Carboxylic Acid (-COOH): This is a weak acid. In its protonated (neutral) state at low pH, it is less soluble. When the pH of the solution is raised above its acidity constant (pKa), it deprotonates to form a negatively charged carboxylate ion (-COO⁻), which is significantly more soluble in water.[3][4]

    • A Phenolic Hydroxyl (-OH): This group is also weakly acidic. At a much higher pH (above its pKa), it can lose its proton to form a negatively charged phenoxide ion, further increasing solubility.[5][6]

At neutral pH (around 7.4), the carboxylic acid group is mostly deprotonated (soluble form), but the bulky hydrophobic parts of the molecule still dominate, leading to overall low solubility. In acidic conditions (pH < 5), the carboxylic acid becomes protonated and neutral, drastically reducing solubility.

Caption: Key functional groups governing solubility.

Troubleshooting Guides & FAQs

Level 1: Basic Solubilization via pH Adjustment

Question: What is the simplest and most direct method to prepare an aqueous stock solution?

Answer: The most effective first-line approach is pH modification. By converting the weakly acidic carboxylic acid into its ionized salt form, you can dramatically increase aqueous solubility.[2][3][7] This is ideal for preparing high-concentration stock solutions for in vitro assays.

Experimental Protocol: Preparation of a 10 mM Stock Solution in Basic Buffer
  • Weigh the Compound: Accurately weigh the required amount of this compound for your target volume and concentration.

  • Initial Suspension: Add a portion (e.g., 80%) of your desired final volume of high-purity water (e.g., Milli-Q®). The compound will likely not dissolve and will form a slurry.

  • pH Adjustment: While stirring, add a small amount of a base, such as 1 M NaOH, dropwise. Monitor the solution's appearance. As the pH increases and surpasses the pKa of the carboxylic acid, the compound will begin to dissolve.

    • Scientist's Note: The carboxylic acid's pKa is estimated to be around 4-5. You will see significant dissolution as the pH rises above 6.

  • Complete Dissolution: Continue adding base until the solution becomes completely clear. This typically occurs at a pH of 8.0 or higher.

  • Final Volume Adjustment: Once fully dissolved, add water to reach your final target volume.

  • Sterilization (Optional): If required for your experiment (e.g., cell culture), sterile-filter the final solution through a 0.22 µm filter.

Troubleshooting this Protocol:

  • Problem: The compound won't dissolve even after adding NaOH.

    • Solution: Your solution may not be basic enough. Check the pH with a calibrated pH meter. Ensure it is >8.0. Be patient, as dissolution can take time. Gentle warming (to 37°C) can also assist.

  • Problem: The compound dissolves but crashes out (precipitates) when I add it to my acidic or neutral pH experimental media.

    • Solution: This is expected. The high pH stock is a concentrate. When diluted into a lower pH buffer, the compound converts back to its less soluble, protonated form. To avoid this, ensure the final concentration in your assay is below its solubility limit at that specific pH. If precipitation is still an issue, you must explore advanced formulation strategies.

Caption: Workflow for solubilization via pH adjustment.

Level 2: Intermediate Solubilization with Co-solvents

Question: My experiment is sensitive to high pH. How can I dissolve the compound in a neutral buffer?

Answer: Using a co-solvent system is a common and effective strategy.[8] Co-solvents are water-miscible organic solvents that reduce the polarity of the aqueous environment, making it more favorable for hydrophobic molecules to dissolve.[8][9] This is highly useful for achieving moderate concentrations without drastic pH changes.

Co-SolventProperties & Use Cases
DMSO (Dimethyl sulfoxide)Excellent solubilizer. Use at <0.5% v/v in most cell-based assays to avoid toxicity. A common starting point for in vitro screens.[10]
Ethanol Good, biocompatible choice. Often used in preclinical formulations. Less potent than DMSO.
PEG 400 (Polyethylene Glycol 400)Low toxicity, viscous. Frequently used in both in vitro and in vivo formulations to enhance solubility.[11]
Propylene Glycol (PG) Common pharmaceutical excipient. Good safety profile. Similar application to PEG 400.[11]
Experimental Protocol: Co-solvent Screening
  • Prepare Co-solvent Stocks: Create 100% stocks of several co-solvents (e.g., DMSO, Ethanol, PEG 400).

  • Weigh Compound: Place a small, known amount of the compound (e.g., 1-2 mg) into several separate glass vials.

  • Titrate with Co-solvent: To the first vial, add the first co-solvent (e.g., DMSO) in small increments (e.g., 10 µL), vortexing thoroughly after each addition until the solid is fully dissolved. Record the volume of co-solvent required.

  • Repeat for Other Solvents: Repeat step 3 for each co-solvent in a separate vial.

  • Calculate Solubility: Determine the approximate solubility in each pure co-solvent (mg/mL). The best co-solvent will dissolve the compound in the smallest volume.

  • Prepare Working Stock: Once the best co-solvent is identified, prepare a concentrated stock (e.g., 50 mM in 100% DMSO). This stock can then be diluted into your aqueous experimental buffer, ensuring the final co-solvent concentration remains low and non-toxic (e.g., <0.5% DMSO).

Level 3: Advanced Formulation Strategies

Question: I need a higher concentration for an in vivo study, and simple co-solvents are not sufficient or may cause toxicity. What are my options?

Answer: For demanding applications like preclinical animal studies, advanced formulation techniques that create stable, high-concentration preparations are necessary. Two powerful methods are cyclodextrin complexation and solid dispersions.

FAQ: How do cyclodextrins work?

Cyclodextrins are ring-shaped molecules made of sugar units. They have a hydrophilic (water-loving) exterior and a hydrophobic (water-fearing) inner cavity.[12] The hydrophobic portion of your compound can insert itself into this cavity, forming an "inclusion complex."[13][14] This complex effectively masks the hydrophobic part of the drug, presenting a new, water-soluble exterior to the solvent.[15] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common, highly soluble derivative used in pharmaceutical development.

FAQ: What is a solid dispersion?

A solid dispersion is a technique where the drug, in its crystalline form, is molecularly dispersed within a solid, hydrophilic polymer matrix.[16][17] This process breaks down the drug's crystal lattice, which is a major barrier to dissolution. When the solid dispersion is added to water, the polymer dissolves quickly, releasing the drug as very fine, amorphous particles with a high surface area, leading to a much faster dissolution rate and higher apparent solubility.[16][18] Common polymers include polyvinylpyrrolidone (PVP) and hydroxypropyl methylcellulose (HPMC).[16][19]

Caption: Comparison of advanced solubilization mechanisms.

Protocol: Feasibility Study using Solvent Evaporation for Solid Dispersion
  • Select a Carrier: Choose a hydrophilic polymer carrier such as Povidone (PVP K30) or HPMC.

  • Choose a Solvent: Find a volatile organic solvent that dissolves both the drug and the polymer (e.g., methanol or an ethanol/dichloromethane mixture).

  • Dissolve Components: Prepare a solution by dissolving the drug and the polymer in the chosen solvent. A common starting drug-to-polymer ratio is 1:4 (w/w).

  • Solvent Evaporation: Evaporate the solvent using a rotary evaporator (roto-vap). This will leave a thin, solid film on the inside of the flask.

  • Drying: Further dry the solid film under a vacuum to remove any residual solvent.

  • Collection and Sizing: Scrape the dried solid dispersion from the flask. If necessary, gently grind it into a fine powder using a mortar and pestle.

  • Test Dissolution: Compare the dissolution rate of the prepared solid dispersion powder in an aqueous buffer against the unformulated drug powder. The solid dispersion should dissolve much more rapidly and achieve a higher concentration.

Summary & Strategy Selection

Choosing the right solubilization method depends entirely on your experimental context.

StrategyProsConsBest For
pH Adjustment Simple, inexpensive, effective for high concentration stocks.May not be compatible with final assay pH; risk of precipitation upon dilution.In vitro screening, preparing concentrated stocks for serial dilution.
Co-solvents Easy to screen, good for moderate solubility enhancement, compatible with many assays.Potential for solvent toxicity/artifact in sensitive assays; limited power for very insoluble compounds.General lab use, cell-based assays (at low final %), initial formulation screening.
Cyclodextrins High solubilizing power, good safety profile (especially HP-β-CD), often used in commercial drugs.More expensive, requires formulation development and characterization.Preclinical in vivo studies (oral or parenteral), high-concentration aqueous formulations.
Solid Dispersions Significantly enhances dissolution rate and bioavailability, overcomes crystal lattice energy.Requires specialized equipment (e.g., roto-vap, spray dryer), complex process, potential for physical instability (recrystallization).Oral solid dosage form development, improving bioavailability for in vivo oral studies.

digraph "Strategy_Decision_Tree" {
node [shape=box, style=rounded, fontname="Arial", fillcolor="#F1F3F4", fontcolor="#202124"];
edge [fontname="Arial"];

// Nodes Start [label="What is your goal?", shape=ellipse, fillcolor="#FBBC05"]; Goal_InVitro [label="In Vitro Assay Stock?", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Goal_InVivo [label="In Vivo Formulation?", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; pH_Compatible [label="Is Assay pH > 7?", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Use_pH_Adjust [label="Use pH Adjustment", fillcolor="#34A853", fontcolor="#FFFFFF"]; Use_Cosolvent [label="Use Co-Solvents\n(e.g., DMSO)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Route_Oral [label="Oral Delivery?", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Route_Parenteral [label="Parenteral (IV)?", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Use_Cyclodextrin [label="Use Cyclodextrins\n(e.g., HP-β-CD)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Use_SolidDispersion [label="Use Solid Dispersion\nor Cyclodextrins", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Goal_InVitro; Start -> Goal_InVivo [style=dashed]; Goal_InVitro -> pH_Compatible; pH_Compatible -> Use_pH_Adjust [label="Yes"]; pH_Compatible -> Use_Cosolvent [label="No"]; Goal_InVivo -> Route_Oral; Route_Oral -> Use_SolidDispersion [label="Yes"]; Goal_InVivo -> Route_Parenteral [style=dashed]; Route_Parenteral -> Use_Cyclodextrin [label="Yes"]; }

Caption: Decision tree for selecting a solubilization strategy.

References

"stability testing of 3-Cyclopropyl-3-(4-hydroxyphenyl)propanoic acid under different conditions"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Cyclopropyl-3-(4-hydroxyphenyl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure the integrity of your stability studies. Our focus is on providing scientifically grounded explanations for experimental choices and validation processes.

Introduction to Stability Testing

Stability testing is a critical component in the development of any active pharmaceutical ingredient (API). Its purpose is to provide evidence on how the quality of a substance varies with time under the influence of environmental factors such as temperature, humidity, and light.[1] For this compound, a molecule featuring a phenolic group, a carboxylic acid, and a cyclopropyl moiety, understanding its degradation pathways is essential for establishing a re-test period, shelf life, and appropriate storage conditions.[1]

Forced degradation, or stress testing, is an integral part of this process. It involves subjecting the API to conditions more severe than accelerated stability testing to identify potential degradation products and pathways.[2][3][4] This information is crucial for developing and validating stability-indicating analytical methods.[2]

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the stability testing of this compound.

FAQ 1: My sample shows significant degradation under accelerated thermal conditions. What are the likely degradation pathways?

Answer:

Given the structure of this compound, several degradation pathways are plausible under thermal stress. The phenolic hydroxyl group and the carboxylic acid are the most reactive sites.

  • Oxidation of the Phenolic Group: Phenols are susceptible to oxidation, which can be accelerated by heat. This can lead to the formation of colored degradation products, often through radical-mediated pathways.[5][6] The initial step might involve the formation of a phenoxy radical, which can then dimerize or react further to form quinone-type structures.

  • Decarboxylation: Carboxylic acids can undergo decarboxylation (loss of CO2) at elevated temperatures.[7] The stability of carboxylic acids to thermal stress can vary, but this is a common degradation route.[8][9]

  • Cyclopropyl Ring Opening: While generally stable, the cyclopropyl ring can undergo rearrangement or opening under harsh thermal conditions, although this is typically less likely than reactions involving the phenol or carboxylic acid groups.

Troubleshooting Steps:

  • Characterize Degradants: Utilize LC-MS/MS to identify the mass of the degradation products. This will provide clues as to whether oxidation (mass increase) or decarboxylation (mass decrease) has occurred.

  • Control the Atmosphere: Conduct thermal stability studies under both ambient and inert (e.g., nitrogen) atmospheres. If degradation is significantly reduced under nitrogen, oxidation is a primary pathway.

  • Evaluate Humidity's Role: Assess thermal stability at different humidity levels. The presence of moisture can facilitate hydrolytic pathways, although for this specific molecule, thermal oxidation and decarboxylation are initially more probable.

FAQ 2: I am observing peak tailing and poor resolution in my HPLC analysis after a hydrolytic stress study. What could be the cause?

Answer:

Peak tailing and poor resolution following hydrolytic stress (acidic or basic conditions) can stem from several factors related to the analyte and its interaction with the stationary phase.

  • Formation of Multiple Ionized Species: this compound has two ionizable groups: the phenolic hydroxyl (pKa ~10) and the carboxylic acid (pKa ~4-5). Changes in the pH of the sample solution due to residual acid or base from the stress study can lead to the co-existence of multiple ionized and non-ionized forms of the molecule, causing peak distortion.

  • Interaction with the Stationary Phase: The phenolic group can interact with residual silanol groups on C18 columns, leading to peak tailing. This interaction can be exacerbated by pH changes.

  • Degradation Products: Hydrolytic conditions can lead to degradation. For instance, while esters are more classically associated with hydrolysis, extreme pH and temperature could potentially affect the molecule.[10][11][12] However, for this structure, other reactions may be more prevalent. Under strongly acidic conditions, reactions involving the cyclopropyl ring or dehydration could occur. Under basic conditions, oxidation of the phenol is often accelerated.

Troubleshooting Steps:

  • Neutralize Samples: Ensure all samples are neutralized to a consistent pH before injection. This will ensure a uniform ionization state for the analyte.

  • Optimize Mobile Phase pH: Adjust the pH of your mobile phase to be at least 2 pH units away from the pKa of the carboxylic acid (e.g., pH < 2.5) to ensure it is fully protonated and interacts consistently with the stationary phase.

  • Use a Different Column: Consider using a column with end-capping or a different stationary phase (e.g., phenyl-hexyl) that may have different selectivity for the parent compound and its degradants.

  • Sample Clean-up: If the sample matrix is complex after stress testing, consider a solid-phase extraction (SPE) step to clean up the sample before injection.[13]

FAQ 3: My photostability study results are inconsistent. What factors should I consider?

Answer:

Inconsistent photostability results often arise from variations in experimental conditions and the inherent photosensitivity of the molecule. Aromatic compounds, particularly phenols, are known to be susceptible to photodegradation.[14]

  • Wavelength of Light: The energy of the light source is critical. UV light is more energetic and more likely to cause degradation than visible light. The ICH Q1B guideline specifies the required light exposure conditions.[15][16][17]

  • Solvent Effects: The solvent used to dissolve the sample can significantly influence photodegradation. Some solvents can act as photosensitizers or participate in the degradation reactions.

  • Presence of Oxygen: Photodegradation, particularly of phenols, is often an oxidative process. The presence of dissolved oxygen can accelerate the degradation rate.

Troubleshooting Steps:

  • Standardize Light Source: Ensure your photostability chamber is calibrated and provides consistent light exposure according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).[16][18]

  • Use a Dark Control: Always include a control sample protected from light (e.g., wrapped in aluminum foil) to differentiate between photodegradation and thermal degradation occurring at the same temperature.[16]

  • Investigate Solvent Effects: If conducting studies in solution, test the stability in different solvents (e.g., methanol, acetonitrile, water) to understand the role of the solvent in the degradation pathway.

  • Consider the Physical State: Test the compound in both solid and solution states, as the degradation pathways and rates can differ significantly.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines the conditions for a comprehensive forced degradation study for this compound, in line with ICH guidelines.[4]

1. Preparation of Stock Solution:

  • Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., a 50:50 mixture of acetonitrile and water).

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Heat at 80°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 24 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H2O2. Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Store the solid compound at 105°C for 48 hours. Also, heat a solution of the compound at 80°C for 48 hours.

  • Photodegradation: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[16][18] A dark control should be run in parallel.

3. Sample Analysis:

  • Before analysis by HPLC, neutralize the acid and base hydrolyzed samples.

  • Dilute all samples to a suitable concentration (e.g., 0.1 mg/mL) with the mobile phase.

  • Analyze using a validated stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method

This is a starting point for developing a stability-indicating HPLC method. Optimization will be necessary.

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10-90% B

    • 25-30 min: 90% B

    • 30-31 min: 90-10% B

    • 31-35 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Detection: UV at 275 nm (based on the phenol chromophore)

Data Presentation

Table 1: Summary of Forced Degradation Results
Stress Condition% Degradation of Parent CompoundNumber of Degradation ProductsObservations
0.1 M HCl, 80°C, 24h
0.1 M NaOH, RT, 24hColor change to yellow/brown
3% H2O2, RT, 24hSignificant degradation
Solid, 105°C, 48h
Solution, 80°C, 48h
Photolytic

(Note: This table should be populated with experimental data.)

Visualizations

Experimental Workflow for Stability Testing

G cluster_prep Sample Preparation cluster_stress Forced Degradation (Stress Testing) cluster_analysis Analysis API This compound Stock Prepare Stock Solution (1 mg/mL) API->Stock Acid Acid Hydrolysis (0.1M HCl, 80°C) Stock->Acid Base Base Hydrolysis (0.1M NaOH, RT) Stock->Base Oxidation Oxidation (3% H2O2, RT) Stock->Oxidation Thermal Thermal (Solid & Solution) Stock->Thermal Photo Photolytic (ICH Q1B) Stock->Photo Neutralize Neutralize/Dilute Samples Acid->Neutralize Base->Neutralize Oxidation->Neutralize Thermal->Neutralize Photo->Neutralize HPLC HPLC Analysis (Stability-Indicating Method) Neutralize->HPLC Data Data Evaluation (Peak Purity, Mass Balance) HPLC->Data

Caption: Workflow for forced degradation studies.

Potential Degradation Pathways

G cluster_oxidative Oxidative Pathway cluster_thermal Thermal Pathway cluster_hydrolytic Hydrolytic Pathway Parent This compound Phenoxy Phenoxy Radical Parent->Phenoxy H2O2 / Light (O2) Decarboxylated Decarboxylated Product Parent->Decarboxylated Heat (Δ) Hydrolytic_Product Potential Hydrolytic Degradants Parent->Hydrolytic_Product H+ / OH- Quinone Quinone-type Products Phenoxy->Quinone Dimerization / Further Oxidation

Caption: Potential degradation routes for the molecule.

References

Technical Support Center: Optimizing Reaction Conditions for 3-Cyclopropyl-3-(4-hydroxyphenyl)propanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of 3-Cyclopropyl-3-(4-hydroxyphenyl)propanoic acid and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this unique molecular scaffold. Instead of a rigid protocol, this document provides a dynamic troubleshooting framework in a question-and-answer format to address the specific challenges you may encounter during your experimental work. We will delve into the causality behind experimental choices, ensuring that every step is a self-validating system grounded in established chemical principles.

Overview of the Primary Synthetic Strategy

The synthesis of the target scaffold, this compound, is most effectively approached through a multi-step sequence that allows for control and optimization at each stage. A robust and logical pathway involves an initial Knoevenagel condensation to construct the C-C double bond, followed by a Friedel-Crafts-type Michael addition (hydroarylation) to introduce the hydroxyphenyl moiety, and concluding with ester hydrolysis.

Synthetic_Workflow cluster_0 Step 1: Knoevenagel Condensation cluster_1 Step 2: Hydroarylation & Decarboxylation cluster_2 Step 3: Saponification Start Cyclopropanecarboxaldehyde + Diethyl Malonate Knoevenagel Base Catalyst (e.g., Piperidine/Pyridine) Start->Knoevenagel Intermediate1 Diethyl 2-(cyclopropylmethylene)malonate Knoevenagel->Intermediate1 Michael Brønsted Superacid (e.g., TfOH) Heat Intermediate1->Michael Phenol Phenol Phenol->Michael Intermediate2 Ethyl 3-Cyclopropyl-3-(4-hydroxyphenyl)propanoate Michael->Intermediate2 Hydrolysis 1. Base (NaOH/LiOH) 2. Acid Workup (HCl) Intermediate2->Hydrolysis FinalProduct This compound Hydrolysis->FinalProduct

Caption: Overall synthetic workflow for the target molecule.

Troubleshooting the Knoevenagel Condensation

The Knoevenagel condensation is a critical step for forming the α,β-unsaturated intermediate.[1][2] While reliable, it can present challenges related to yield and purity.

Q1: My Knoevenagel condensation is resulting in a very low yield or is not proceeding to completion. What are the most common causes?

A1: Low yields in Knoevenagel condensations typically stem from four key areas: catalyst choice, water removal, reactant quality, and temperature.

  • Causality: The reaction is base-catalyzed and involves the deprotonation of an active methylene compound (diethyl malonate). The resulting carbanion then attacks the aldehyde carbonyl. The reaction produces water, which can inhibit the catalyst and, in some cases, lead to a reversible reaction, thus preventing full conversion.[3]

  • Troubleshooting Steps:

    • Catalyst Activity: Weak bases like piperidine or pyridine are standard.[1][3] If the reaction is sluggish, consider using a slightly stronger amine base or adding a co-catalyst like acetic acid. Avoid strong bases (e.g., NaOH, NaOEt) as they promote the self-condensation of the aldehyde.[1][3]

    • Water Removal: This is often the most critical factor. The water produced must be removed to drive the equilibrium toward the product. The most effective method is azeotropic removal using a Dean-Stark apparatus with a suitable solvent like toluene or benzene.[3]

    • Reactant Purity: Ensure the cyclopropanecarboxaldehyde is pure and free from the corresponding carboxylic acid, which can neutralize the basic catalyst.

    • Temperature Control: While many condensations work at room temperature, this specific reaction often requires heating (reflux) to proceed at a reasonable rate, especially when coupled with azeotropic water removal.

Troubleshooting_Knoevenagel Start Low Yield in Knoevenagel Step? CheckWater Is water being actively removed (e.g., Dean-Stark)? Start->CheckWater CheckCatalyst What is the base catalyst? (Piperidine, Pyridine?) CheckWater->CheckCatalyst Yes AddDeanStark Action: Use a Dean-Stark trap with toluene. CheckWater->AddDeanStark No CheckTemp Is the reaction heated (e.g., to reflux)? CheckCatalyst->CheckTemp Standard Base TryNewCatalyst Action: Screen catalysts. Consider adding acetic acid. CheckCatalyst->TryNewCatalyst Non-standard or strong base CheckPurity Are starting materials pure? CheckTemp->CheckPurity Yes, Refluxing IncreaseTemp Action: Increase temperature to ensure reflux. CheckTemp->IncreaseTemp No / RT PurifySM Action: Re-purify aldehyde and malonate ester. CheckPurity->PurifySM No / Unsure

Caption: Decision tree for troubleshooting the Knoevenagel condensation.

Optimized Knoevenagel Condensation Protocol
ParameterRecommended ConditionRationale
Solvent TolueneAllows for azeotropic removal of water at reflux temperature (~110 °C).
Catalyst Piperidine (0.1 eq) & Acetic Acid (0.05 eq)Piperidine is a standard weak base; acetic acid can act as a co-catalyst.
Apparatus Round-bottom flask with Dean-Stark trap and reflux condenserEssential for efficient water removal to drive the reaction to completion.[3]
Temperature RefluxEnsures a sufficient reaction rate and continuous water removal.
Monitoring TLC or GC-MSTrack the disappearance of the limiting reagent (aldehyde).

Step-by-Step Methodology:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and condenser, add cyclopropanecarboxaldehyde (1.0 eq), diethyl malonate (1.1 eq), and toluene (approx. 0.5 M).

  • Add piperidine (0.1 eq) and glacial acetic acid (0.05 eq).

  • Heat the mixture to reflux and monitor the collection of water in the Dean-Stark trap.

  • Continue heating until no more water is collected and TLC/GC analysis shows complete consumption of the aldehyde.

  • Cool the reaction mixture, wash with 1M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can often be used directly in the next step or purified by vacuum distillation.

Optimizing the Friedel-Crafts-Type Michael Addition

This step involves the hydroarylation of the α,β-unsaturated ester with phenol. This reaction is typically promoted by a strong Brønsted or Lewis acid and can be challenging due to the potential for side reactions.[4]

Q2: My hydroarylation reaction has low conversion, or I observe significant charring and polymerization. How can I improve this?

A2: This outcome points to issues with acid strength, temperature, or substrate stability. The reaction proceeds via protonation of the double bond (or the ester carbonyl), generating a carbocation that is then attacked by the electron-rich phenol ring.

  • Causality: Brønsted superacids like triflic acid (TfOH) are highly effective at activating the substrate for nucleophilic attack by phenol.[4] However, their high acidity can also lead to polymerization of the starting material or degradation of the product, especially at elevated temperatures. The choice of acid is a delicate balance between achieving sufficient activation and preventing decomposition.

  • Troubleshooting Steps:

    • Acid Catalyst: If TfOH is causing decomposition, consider a milder Lewis acid (e.g., AlCl₃, BF₃·OEt₂) or a different Brønsted acid (e.g., H₂SO₄, PPA). A screening of catalysts is highly recommended.[4]

    • Temperature Control: Start the reaction at a low temperature (e.g., 0 °C) and allow it to slowly warm to room temperature. Overheating is a primary cause of polymerization.

    • Stoichiometry: Use a slight excess of phenol (1.1-1.5 eq) to ensure the activated intermediate is trapped efficiently, minimizing its chance to polymerize.

    • Solvent: While some reactions can be run neat in the acid, using a non-reactive, anhydrous solvent like dichloromethane (DCM) or nitromethane can help control the reaction concentration and temperature.

Acid Catalyst Screening for Hydroarylation
Acid CatalystTypical LoadingTemperatureExpected Outcome & Comments
TfOH 5-10 eq or as solvent0 °C to RTHigh reactivity, can lead to high yields but also decomposition.[4]
H₂SO₄ (conc.) 2-5 eqRT to 50 °CLess reactive than TfOH, may require gentle heating. Risk of sulfonation.
AlCl₃ 1.1-2.0 eq0 °C to RTCommon Lewis acid, requires strictly anhydrous conditions. Can complex with phenol.
PPA As solvent50-80 °CPolyphosphoric acid is viscous; requires higher temperatures.

Step-by-Step Methodology:

  • In a flame-dried flask under an inert atmosphere (N₂ or Ar), dissolve the unsaturated ester intermediate (1.0 eq) and phenol (1.2 eq) in anhydrous DCM.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add triflic acid (TfOH, 5.0 eq) dropwise, maintaining the internal temperature below 5 °C.

  • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir overnight.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, carefully pour the reaction mixture into a beaker of ice water to quench the acid.

  • Extract the aqueous layer with ethyl acetate. Combine the organic layers and wash with water, saturated NaHCO₃, and brine.

  • Dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography on silica gel.

Advanced Topic: The Role of Phenolic Protecting Groups

Q3: The yield of my hydroarylation is still poor, and I see many side products. Should I be protecting the hydroxyl group on the phenol?

A3: Yes, this is an excellent strategy to consider, especially if you are using Lewis acids or other reagents that can react with the free phenol.

  • Causality: The free hydroxyl group is acidic and can coordinate to or be deprotonated by reaction reagents/catalysts. This can deactivate the phenol for the desired C-alkylation or lead to undesired O-alkylation. A protecting group masks the hydroxyl's reactivity, ensuring only C-alkylation occurs.[5][6][7]

  • Strategy:

    • Protect the phenol as a stable ether (e.g., methyl, benzyl, or silyl ether) before the hydroarylation step.

    • Perform the hydroarylation on the protected phenol derivative.

    • Add a final deprotection step after the ester hydrolysis to reveal the free phenol.

Comparison of Common Phenol Protecting Groups
Protecting GroupProtection ReagentDeprotection ConditionStability & Notes
Methyl (Me) MeI, K₂CO₃BBr₃ or HBrVery stable. Cleavage requires harsh, strongly acidic conditions.
Benzyl (Bn) BnBr, K₂CO₃H₂, Pd/C (Hydrogenolysis)Stable to most acids/bases. Easily removed under neutral conditions.[6][8]
TBDMS TBDMSCl, ImidazoleTBAF or HF·PyridineSilyl ether; stable to many conditions but cleaved by fluoride or acid.[6]
Acetyl (Ac) Ac₂O, PyridineMild base (K₂CO₃/MeOH) or acidEster; not stable to the hydrolysis step of the main sequence.[6][8]

Recommended Workflow with Protection:

G cluster_P Pre-Reaction cluster_R Main Reaction Sequence cluster_D Post-Reaction P1 Phenol P2 Protect Hydroxyl (e.g., Benzylation) P1->P2 P3 Protected Phenol (e.g., Anisole, Benzyl Phenyl Ether) P2->P3 R1 Perform Hydroarylation with Protected Phenol P3->R1 R2 Perform Saponification R1->R2 D1 Deprotect Hydroxyl (e.g., Hydrogenolysis for Bn) R2->D1 D2 Final Product D1->D2

Caption: Synthetic workflow incorporating a protecting group strategy.

Troubleshooting the Final Saponification Step

Q4: My ester hydrolysis is incomplete, or I suspect my product is degrading. How can I ensure a clean conversion to the carboxylic acid?

A4: Incomplete hydrolysis is usually a matter of reaction time, temperature, or base stoichiometry. Product degradation can occur if conditions are too harsh, though the 3-aryl-3-cyclopropylpropanoic acid structure is generally robust.

  • Causality: Saponification is the base-promoted hydrolysis of an ester.[9][10] It is technically irreversible because the final step is the deprotonation of the resulting carboxylic acid by the alkoxide byproduct, which drives the reaction to completion.[10] For complete conversion, at least one full equivalent of base is required, and sufficient time and temperature are needed to overcome the activation energy.

  • Troubleshooting Steps:

    • Base Stoichiometry: Use a slight excess of a strong base like LiOH or NaOH (e.g., 1.5-2.0 equivalents). LiOH is often preferred for its higher solubility in mixed aqueous/organic solvent systems.

    • Solvent System: Use a mixture of solvents to ensure the ester is fully dissolved, such as THF/Water or Methanol/Water. This creates a homogenous solution, allowing the hydroxide ions to access the ester.

    • Temperature: Gently heating the reaction (e.g., 40-60 °C) can significantly increase the rate of hydrolysis without promoting significant side reactions.[11]

    • Reaction Monitoring: Monitor the reaction by TLC, checking for the disappearance of the starting ester spot and the appearance of a new, more polar spot for the carboxylate salt (which will streak). After acid workup, this will become the clean spot for the final acid.

    • Cyclopropane Ring Stability: The cyclopropyl group is generally stable to basic hydrolysis conditions. Studies have shown cyclopropanecarboxylic acid esters to be quite stable, suggesting the ring is not prone to opening under these conditions.[12]

Standard Saponification Protocol
  • Dissolve the ester (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).

  • Add LiOH·H₂O (1.5 eq) and stir the mixture at room temperature or heat to 50 °C.

  • Monitor the reaction by TLC until the starting material is consumed (typically 2-12 hours).

  • Cool the mixture, remove the THF under reduced pressure, and dilute with water.

  • Wash with a non-polar organic solvent (e.g., ether or hexane) to remove any non-polar impurities.

  • Cool the aqueous layer in an ice bath and acidify to pH ~2 with 1M HCl.

  • Extract the product into ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the final carboxylic acid.

References

"challenges in the scale-up synthesis of 3-Cyclopropyl-3-(4-hydroxyphenyl)propanoic acid"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Cyclopropyl-3-(4-hydroxyphenyl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up this important synthesis. Here, you will find troubleshooting advice and frequently asked questions to address common challenges encountered in the laboratory.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and actionable solutions.

Low Yields in Cyclopropanation Step

Question: We are experiencing significantly lower than expected yields during the cyclopropanation of 4-vinylphenol or its derivatives. What are the potential causes and how can we optimize this step?

Answer: Low yields in cyclopropanation reactions, particularly during scale-up, can be attributed to several factors. The most common methods for forming the cyclopropane ring involve Simmons-Smith or related carbenoid chemistry.[1][2]

Potential Causes and Solutions:

  • Incomplete Reaction: The reaction may not be going to completion. This can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Solution: Increase the reaction time or slightly elevate the temperature, while carefully monitoring for byproduct formation.

  • Reagent Decomposition: The organozinc carbenoid used in the Simmons-Smith reaction is sensitive to moisture and air.

    • Solution: Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.

  • Substrate-Related Issues: The phenolic hydroxyl group can interfere with the organometallic reagents.

    • Solution: Protect the hydroxyl group as a silyl ether or another suitable protecting group prior to the cyclopropanation step.[3] This protecting group can be removed in a subsequent step.

  • Inefficient Stirring: On a larger scale, inefficient mixing can lead to localized concentration gradients and reduced reaction rates.

    • Solution: Use an appropriate overhead stirrer to ensure the reaction mixture is homogeneous.

Formation of Byproducts during Friedel-Crafts Acylation

Question: During the Friedel-Crafts acylation of the cyclopropyl-containing intermediate with a propanoic acid derivative, we are observing significant byproduct formation. How can we improve the selectivity of this reaction?

Answer: Friedel-Crafts acylation of phenols and their derivatives is a powerful tool, but it is often plagued by issues of regioselectivity and competing side reactions, especially O-acylation.[4][5]

Potential Causes and Solutions:

  • O-Acylation vs. C-Acylation: The phenolic oxygen is a competing nucleophile and can be acylated to form an ester byproduct.[4]

    • Solution: The choice of Lewis acid and reaction conditions can influence the ratio of C- to O-acylation. Using a milder Lewis acid or protecting the hydroxyl group can favor C-acylation. Alternatively, the Fries rearrangement can be employed, where the initially formed O-acylated product is rearranged to the desired C-acylated product.[4][6]

  • Poor Regioselectivity: The acyl group may add to the ortho position instead of the desired para position relative to the hydroxyl group (if the starting material is not already para-substituted).

    • Solution: The regioselectivity is often temperature-dependent. Lower temperatures generally favor the para product in the Fries rearrangement.[4]

  • Poly-acylation: The activated aromatic ring may undergo multiple acylations.

    • Solution: Use a stoichiometric amount of the acylating agent and add it slowly to the reaction mixture.

Difficulties in Product Purification

Question: We are struggling to purify the final product, this compound, to the desired purity. What purification strategies are recommended?

Answer: Purification challenges often arise from the presence of structurally similar byproducts or unreacted starting materials.

Recommended Purification Protocol:

  • Extraction: After quenching the reaction, perform an aqueous workup. The carboxylic acid product can be extracted into a basic aqueous solution (e.g., sodium bicarbonate), leaving non-acidic impurities in the organic layer. The aqueous layer can then be acidified to precipitate the product, which is then extracted back into an organic solvent.

  • Crystallization: The crude product can often be purified by recrystallization from a suitable solvent system. Common solvents include ethyl acetate/hexanes or water/ethanol mixtures.

  • Column Chromatography: If crystallization is ineffective, silica gel column chromatography can be employed. A gradient elution system, for example, starting with a non-polar solvent like hexanes and gradually increasing the polarity with ethyl acetate, can effectively separate the desired product from impurities.

Purification MethodAdvantagesDisadvantages
Extraction Simple, removes non-acidic impuritiesMay not remove all byproducts
Crystallization Can provide high purity, scalableRequires a suitable solvent, may have lower recovery
Column Chromatography High resolution separationCan be time-consuming and require large solvent volumes for scale-up

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The synthesis generally involves two key transformations: the formation of the cyclopropane ring and the introduction of the propanoic acid side chain. A common retrosynthetic approach is illustrated below.

G This compound This compound Friedel-Crafts Acylation Friedel-Crafts Acylation This compound->Friedel-Crafts Acylation Cyclopropyl Intermediate Cyclopropyl Intermediate Friedel-Crafts Acylation->Cyclopropyl Intermediate Propanoic Acid Derivative Propanoic Acid Derivative Friedel-Crafts Acylation->Propanoic Acid Derivative Cyclopropanation Cyclopropanation Cyclopropyl Intermediate->Cyclopropanation 4-Vinylphenol Derivative 4-Vinylphenol Derivative Cyclopropanation->4-Vinylphenol Derivative Cyclopropanating Agent Cyclopropanating Agent Cyclopropanation->Cyclopropanating Agent

Caption: Retrosynthetic analysis of this compound.

This involves a Friedel-Crafts type reaction to introduce the acylated side chain onto a cyclopropyl-substituted phenol, or a cyclopropanation of a precursor already containing the phenylpropanoic acid moiety.

Q2: What are the critical safety precautions when handling reagents for this synthesis?

A2: Several reagents used in this synthesis require careful handling:

  • Organozinc reagents (for Simmons-Smith): These are pyrophoric and react violently with water. They must be handled under an inert atmosphere.

  • Diiodomethane: This is a dense, toxic liquid. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

  • Lewis Acids (e.g., AlCl₃): These are corrosive and react exothermically with moisture. Handle in a dry environment and add to the reaction mixture slowly and in portions.

  • Hydrogen Gas (for hydrogenation): This is highly flammable. Ensure the hydrogenation apparatus is properly set up and leak-tested.

Q3: How can I monitor the progress of the reactions effectively?

A3:

  • Thin Layer Chromatography (TLC): This is a quick and effective way to monitor the disappearance of starting materials and the appearance of products. Staining with potassium permanganate or using a UV lamp can help visualize the spots.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This provides more detailed information about the reaction mixture, including the mass of the components, which can help in identifying the product and any byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Taking a small aliquot from the reaction mixture and running a quick ¹H NMR can provide a clear picture of the reaction's progress.

Q4: Are there greener alternatives to the classical Friedel-Crafts acylation conditions?

A4: Yes, research is ongoing to develop more environmentally friendly Friedel-Crafts methodologies. Some alternatives include:

  • Solid Acid Catalysts: Using zeolites or other solid acid catalysts can reduce the amount of corrosive waste generated.

  • Trifluoroacetic Anhydride (TFAA) or Methanesulfonic Anhydride: These reagents can promote the reaction without the need for metal-based Lewis acids, although they still generate acidic waste streams.[7]

  • Flow Chemistry: Performing the reaction in a continuous flow reactor can improve safety, control, and yield, especially for exothermic reactions.[8]

Experimental Protocols

Protocol 1: Protection of 4-Vinylphenol

This protocol describes the protection of the hydroxyl group of 4-vinylphenol as a silyl ether.

  • To a solution of 4-vinylphenol (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere, add triethylamine (1.2 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add tert-butyldimethylsilyl chloride (TBDMSCl) (1.1 eq) to the solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction with water and separate the organic layer.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the protected phenol.

Protocol 2: Simmons-Smith Cyclopropanation

This protocol outlines the cyclopropanation of the protected 4-vinylphenol.

  • To a flask containing zinc-copper couple (2.0 eq) under an inert atmosphere, add anhydrous diethyl ether.

  • Add diiodomethane (1.5 eq) dropwise to the stirred suspension. A gentle reflux should be observed.

  • After the initial exotherm subsides, add a solution of the protected 4-vinylphenol (1.0 eq) in diethyl ether.

  • Stir the reaction at room temperature overnight.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Filter the mixture through Celite and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude cyclopropyl intermediate.

G cluster_0 Synthesis Workflow Start Start Protection Hydroxyl Protection (e.g., Silylation) Start->Protection 4-Vinylphenol Cyclopropanation Simmons-Smith Cyclopropanation Protection->Cyclopropanation Deprotection Silyl Ether Cleavage Cyclopropanation->Deprotection Friedel-Crafts Friedel-Crafts Acylation Deprotection->Friedel-Crafts Purification Purification (Crystallization/Chromatography) Friedel-Crafts->Purification Final_Product Final Product Purification->Final_Product

Caption: A typical workflow for the synthesis of this compound.

References

Technical Support Center: Refining Purification Protocols for High-Purity 3-Cyclopropyl-3-(4-hydroxyphenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 3-Cyclopropyl-3-(4-hydroxyphenyl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis and purification of this compound. As Senior Application Scientists, we provide not just procedural steps but also the underlying scientific principles to empower you to troubleshoot and optimize your purification workflows effectively.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing this compound?

A1: The impurity profile largely depends on the synthetic route. A plausible and common approach involves the Friedel-Crafts acylation of phenol with cyclopropanecarbonyl chloride, followed by a reduction of the resulting ketone.

Potential Impurities from a Friedel-Crafts Acylation and Reduction Route:

Impurity TypeStructure/DescriptionReason for Formation
Ortho-isomer 3-Cyclopropyl-3-(2-hydroxyphenyl)propanoic acidPhenol is an ortho-, para-directing group in electrophilic aromatic substitution. While the para-isomer is sterically favored, the ortho-isomer is a common byproduct.
Unreacted Starting Materials Phenol, cyclopropanecarbonyl chlorideIncomplete reaction during the acylation step.
Intermediate Ketone 3-Cyclopropyl-1-(4-hydroxyphenyl)propan-1-oneIncomplete reduction of the ketone intermediate to the final propanoic acid.
O-acylated Phenol Phenyl cyclopropanecarboxylateThe phenolic hydroxyl group can compete with the aromatic ring for the acylating agent. This can also lead to Fries rearrangement products under acidic conditions.
Poly-alkylated Species Di-substituted phenolsThe product, being an activated phenol derivative, can potentially undergo a second acylation or subsequent reaction if reaction conditions are not carefully controlled.

Q2: My purified this compound has a persistent color. What could be the cause and how can I remove it?

A2: A persistent color, often yellowish or brownish, in phenolic compounds can be due to the presence of oxidized impurities or residual catalysts from the synthesis. Phenols are susceptible to air oxidation, which can form highly colored quinone-type structures. To address this, consider incorporating a charcoal treatment step during your crystallization protocol. Activated charcoal has a high surface area and can effectively adsorb colored impurities.

Q3: I am struggling with "oiling out" during the crystallization of my product. What are the primary causes and how can I prevent this?

A3: "Oiling out" occurs when the compound precipitates from the solution as a liquid rather than a solid. This typically happens when the boiling point of the crystallization solvent is higher than the melting point of the solute, or when the solution is highly supersaturated. To prevent this, you can try using a lower-boiling point solvent or a solvent mixture. Adding a seed crystal to a slightly supersaturated solution at a temperature below the compound's melting point can also induce proper crystallization.[1]

Q4: What is a good starting point for developing an HPLC method to assess the purity of my compound?

A4: For a phenolic carboxylic acid like this compound, a reversed-phase HPLC method is a good starting point. The presence of both a polar phenolic group and a nonpolar cyclopropyl and phenyl moiety makes it well-suited for separation on a C18 column.

Troubleshooting Guides

Guide 1: Troubleshooting Acid-Base Extraction

Acid-base extraction is a fundamental technique for separating acidic compounds like this compound from neutral or basic impurities.

Problem: Low recovery of the desired product after acidification and extraction.

Potential Cause Suggested Solution
Incomplete extraction into the aqueous basic layer. The pH of the aqueous solution may not be high enough to fully deprotonate the carboxylic acid. Ensure the pH is at least 2 units above the estimated pKa of the propanoic acid. A weak base like sodium bicarbonate may not be sufficient if the acidity is low; consider using a stronger base like sodium carbonate or dilute sodium hydroxide.
Incomplete precipitation upon acidification. The pH of the aqueous layer may not be low enough to fully protonate the carboxylate salt. Adjust the pH to be at least 2 units below the pKa of the carboxylic acid using a strong acid like HCl. Ensure thorough mixing.
Emulsion formation during extraction. Emulsions are common when dealing with phenolic compounds. To break an emulsion, you can add a small amount of brine (saturated NaCl solution), gently swirl the separatory funnel instead of vigorous shaking, or filter the mixture through a pad of Celite.
Product is partially soluble in the aqueous acidic layer. After acidification, if the product does not fully precipitate, it may have some water solubility. In this case, back-extract the acidified aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) to recover the dissolved product.
Guide 2: Troubleshooting Crystallization

Crystallization is a powerful technique for achieving high purity.

Problem: No crystal formation upon cooling.

Potential Cause Suggested Solution
Solution is not supersaturated (too much solvent). Reduce the volume of the solvent by gentle heating under a stream of inert gas or by rotary evaporation.
High concentration of impurities inhibiting crystallization. If the crude product is very impure, consider a preliminary purification step like column chromatography before attempting crystallization.
Lack of nucleation sites. Induce crystallization by scratching the inside of the flask with a glass rod at the air-solvent interface or by adding a small seed crystal of the pure compound.

Problem: Poor crystal quality or formation of fine needles.

Potential Cause Suggested Solution
Solution cooled too quickly. Allow the solution to cool slowly to room temperature, and then place it in an ice bath. Slow cooling promotes the growth of larger, purer crystals.[2]
Inappropriate solvent system. Experiment with different solvents or solvent mixtures. For phenolic carboxylic acids, consider solvents like ethanol/water, ethyl acetate/heptane, or toluene.[3]

Experimental Protocols

Protocol 1: General Acid-Base Extraction for Purification

This protocol is designed to separate this compound from neutral impurities.

  • Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate).

  • Transfer the solution to a separatory funnel.

  • Add an equal volume of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Stopper the funnel and shake gently, venting frequently to release any pressure from CO₂ evolution.

  • Allow the layers to separate. The deprotonated product will be in the aqueous (bottom) layer.

  • Drain the aqueous layer into a clean flask.

  • Repeat the extraction of the organic layer with fresh NaHCO₃ solution to ensure complete transfer of the acidic product.

  • Combine the aqueous extracts.

  • Cool the combined aqueous extracts in an ice bath and acidify by slowly adding concentrated HCl with stirring until the pH is ~2 (test with pH paper). The product should precipitate out of the solution.

  • Collect the solid product by vacuum filtration, washing with cold deionized water.

  • Dry the purified solid under vacuum.

Protocol 2: Recrystallization from a Mixed Solvent System (Ethanol/Water)
  • Place the crude, dried this compound in an Erlenmeyer flask.

  • Add the minimum amount of hot ethanol to completely dissolve the solid.

  • Heat the solution gently on a hot plate.

  • Slowly add hot water dropwise until the solution becomes faintly cloudy (turbid). This indicates the saturation point.

  • Add a few drops of hot ethanol to redissolve the precipitate and make the solution clear again.

  • Remove the flask from the heat and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration, washing with a small amount of cold ethanol/water mixture.

  • Dry the crystals in a vacuum oven.

Visualizations

Workflow for Troubleshooting Purification

G cluster_start Crude Product Analysis cluster_purification Purification Strategy cluster_troubleshooting Troubleshooting cluster_final Final Product start Initial Purity Assessment (TLC/HPLC) acid_base Acid-Base Extraction start->acid_base >80% pure? chromatography Column Chromatography start->chromatography <80% pure? crystallization Crystallization acid_base->crystallization low_yield Low Yield? crystallization->low_yield oiling_out Oiling Out? crystallization->oiling_out persistent_impurity Persistent Impurity? crystallization->persistent_impurity final_product High-Purity Product (>98%) crystallization->final_product Purity OK? chromatography->crystallization low_yield->acid_base Re-extract oiling_out->crystallization Change Solvent persistent_impurity->chromatography Re-purify G cluster_synthesis Synthetic Pathway cluster_impurities Potential Impurities phenol Phenol ketone Intermediate Ketone phenol->ketone Friedel-Crafts Acylation (AlCl3) o_acylated O-acylated Phenol phenol->o_acylated Side Reaction acyl_chloride Cyclopropanecarbonyl Chloride acyl_chloride->ketone product Target Product ketone->product Reduction (e.g., Wolff-Kishner) ortho Ortho-isomer ketone->ortho Side Reaction unreacted_ketone Unreacted Ketone ketone->unreacted_ketone Incomplete Reaction

References

Technical Support Center: Troubleshooting Inconsistencies in Biological Assays for 3-Cyclopropyl-3-(4-hydroxyphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers working with 3-Cyclopropyl-3-(4-hydroxyphenyl)propanoic acid. This guide is designed to provide in-depth troubleshooting assistance for common inconsistencies observed in biological assays involving this and structurally related small molecules. Our approach is rooted in first principles of experimental science to empower you to diagnose and resolve issues effectively.

Section 1: Foundational Troubleshooting - Compound Integrity and Preparation

Inconsistencies in assay results often originate from fundamental issues with the compound itself or its preparation. This section addresses these primary concerns.

FAQ 1: My dose-response curve is not sigmoidal and shows high variability between replicates. What is the likely cause?

An erratic dose-response curve is a classic indicator of issues with the compound's solubility in the assay medium. This compound, like many small molecules, may have limited aqueous solubility, leading to precipitation or aggregation at higher concentrations.

Causality: When a compound precipitates, its effective concentration in the assay medium is no longer what you assume it to be, leading to a plateau or even a decrease in the observed effect at higher nominal concentrations. Aggregation can also lead to non-specific activity, further confounding the results.[1]

Troubleshooting Workflow:

  • Visual Inspection: Carefully inspect the wells of your assay plate, especially at the highest concentrations, for any visible precipitate. This can be done using a standard light microscope.

  • Solubility Assessment: Determine the kinetic solubility of your compound in the final assay buffer. A simple method is nephelometry, which measures light scattering caused by insoluble particles.[2]

  • Stock Solution Optimization: Ensure your DMSO stock solution is not supersaturated. It's recommended to prepare stock solutions at a concentration where the compound is fully dissolved.[3] Avoid repeated freeze-thaw cycles by aliquoting the stock solution.[4]

Protocol 1: Basic Kinetic Solubility Assessment by Visual Inspection

  • Prepare a series of dilutions of your this compound stock solution in your final assay buffer in a clear 96-well plate.

  • Include a vehicle control (e.g., DMSO in buffer at the same final concentration).

  • Incubate the plate under the same conditions as your main assay (temperature, time).

  • Visually inspect the wells against a dark background for any signs of turbidity or precipitate.

  • Use a plate reader to measure absorbance at a high wavelength (e.g., 600 nm) where the compound does not absorb. An increase in absorbance indicates light scattering from insoluble particles.

FAQ 2: I'm observing a loss of compound activity over the course of a multi-day experiment. What should I investigate?

A decline in activity over time points to potential compound instability in the assay medium. The phenolic hydroxyl group and the propanoic acid moiety in this compound could be susceptible to degradation under certain conditions.

Causality: Compound degradation reduces the concentration of the active molecule, leading to a diminished biological effect. Factors like pH, temperature, and light exposure can contribute to instability.

Troubleshooting Workflow:

  • Literature Review: Check for any known stability issues with similar phenolic compounds under your assay conditions.

  • Stability Assessment: Perform a time-course experiment to measure the concentration of the parent compound in the assay medium over time using HPLC or LC-MS.

  • Assay Condition Optimization: If instability is confirmed, consider modifying the assay conditions. This could include using a freshly prepared compound for each time point or adjusting the pH of the buffer if the compound is pH-sensitive.

Protocol 2: HPLC-Based Compound Stability Assessment

  • Prepare a solution of this compound in your final assay buffer at a relevant concentration.

  • Incubate the solution under the exact conditions of your biological assay (temperature, CO2, light exposure).

  • At various time points (e.g., 0, 2, 4, 8, 24, 48 hours), take an aliquot of the solution.

  • Immediately analyze the aliquots by a validated HPLC or LC-MS method to quantify the concentration of the parent compound.

  • A decrease in the peak area corresponding to the parent compound over time indicates degradation.

Section 2: Assay-Specific Troubleshooting

Once you have confirmed the integrity and appropriate handling of your compound, inconsistencies may still arise from the specifics of the biological assay being used. Based on the known activities of structurally similar compounds, we will focus on cell viability/cytotoxicity assays and antimicrobial assays.

Cell Viability and Cytotoxicity Assays (e.g., MTT, XTT, CellTiter-Glo®)

Derivatives of 3-((4-Hydroxyphenyl)amino)propanoic acid have been evaluated for their anticancer properties using cell viability assays.[5][6] Inconsistencies in these assays are common.

FAQ 3: My MTT assay results show high background and are not correlating with cell health observed under the microscope. Why?

This discrepancy often points to interference of the compound with the assay chemistry. The phenolic group in this compound can have reducing properties, which can interfere with tetrazolium-based assays like MTT.[7]

Causality: MTT and similar assays rely on the reduction of a tetrazolium salt to a colored formazan product by cellular reductases. If the test compound itself can reduce the tetrazolium salt, it will lead to a false-positive signal (apparent increase in viability) or a false-negative signal (masking of cytotoxicity) if it interferes with the solubilization of the formazan.[8]

Troubleshooting Workflow:

  • Compound-Only Control: Run a control plate with your compound dilutions in cell-free media. If you observe a color change, your compound is directly interacting with the assay reagents.

  • Alternative Assay: Switch to a non-enzymatic-based viability assay, such as an ATP-based assay (e.g., CellTiter-Glo®), which measures a different marker of cell viability and is less prone to interference from reducing compounds.[9]

  • Orthogonal Validation: Confirm your results with a direct measure of cell death, such as a trypan blue exclusion assay or a live/dead cell staining kit.

Table 1: Comparison of Common Cell Viability Assays

Assay TypePrinciplePotential for Interference by Phenolic Compounds
MTT/XTT Tetrazolium reduction by cellular dehydrogenasesHigh (reducing properties of phenols)
Resazurin (alamarBlue®) Reduction of resazurin to resorufinModerate to High (redox-active compounds)
ATP-based (e.g., CellTiter-Glo®) Luminescence measurement of cellular ATPLow
Protease-based (e.g., CellTiter-Fluor™) Fluorometric detection of live-cell protease activityLow

Section 3: Advanced Troubleshooting - Unmasking Hidden Variables

If the foundational and assay-specific troubleshooting steps do not resolve the inconsistencies, it is time to consider more complex and subtle sources of error.

Pan-Assay Interference Compounds (PAINS)

PAINS are chemical structures that tend to give false-positive results in high-throughput screens through non-specific mechanisms.[10] It is crucial to assess whether this compound or any of its derivatives fall into this category.

FAQ 4: How do I know if my compound is a PAIN, and what can I do about it?

Several computational tools can predict the likelihood of a compound being a PAIN based on its chemical substructures.

Causality: PAINS can interfere with assays through various mechanisms, including covalent modification of proteins, redox cycling, and metal chelation.[11] The phenolic moiety in the target compound can be a structural alert for PAINS.

Troubleshooting Workflow:

  • In Silico Analysis: Use online tools like the FAF-Drugs4 server or integrated cheminformatics software to check for PAINS alerts for your compound's structure.

  • Detergent-Based Assay: Many PAINS that act through aggregation can be identified by a loss of activity in the presence of a non-ionic detergent (e.g., 0.01% Triton X-100).[11]

  • Orthogonal Assays: If a compound is flagged as a potential PAIN, its activity must be confirmed in a secondary, orthogonal assay that has a different detection method and principle.

Diagram 1: Workflow for Investigating Potential PAINS

hERG_Troubleshooting cluster_Compound Compound Properties cluster_Assay Assay Conditions cluster_Data Data Analysis Solubility Solubility in Extracellular Solution Stability Stability at Assay Temperature Temperature Precise Temperature Control Voltage Standardized Voltage Protocol CellHealth Healthy Cell Expression System Leak Leak Subtraction RunDown Monitoring for Current Rundown Inconsistent_Results Inconsistent hERG Results Inconsistent_Results->Solubility Inconsistent_Results->Stability Inconsistent_Results->Temperature Inconsistent_Results->Voltage Inconsistent_Results->CellHealth Inconsistent_Results->Leak Inconsistent_Results->RunDown

References

Technical Support Center: Enhancing the Bioavailability of 3-Cyclopropyl-3-(4-hydroxyphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Here is a technical support center for enhancing the bioavailability of 3-Cyclopropyl-3-(4-hydroxyphenyl)propanoic acid.

Disclaimer: this compound is a compound with limited publicly available data on its specific bioavailability. The guidance provided herein is based on established principles for enhancing the bioavailability of poorly soluble phenolic compounds and should be adapted and validated for your specific experimental context.

Frequently Asked Questions (FAQs)

Q1: What are the likely factors limiting the oral bioavailability of this compound?

Based on its chemical structure, several factors likely contribute to its limited oral bioavailability:

  • Poor Aqueous Solubility: The presence of a cyclopropyl group and a phenyl ring suggests the molecule may have low water solubility, which is a primary rate-limiting step for absorption.

  • First-Pass Metabolism: The phenolic hydroxyl group is a prime target for phase II metabolism (glucuronidation and sulfation) in the gut wall and liver, leading to rapid clearance before the parent compound can reach systemic circulation.

  • Efflux Transporters: The compound may be a substrate for efflux transporters like P-glycoprotein (P-gp) in the intestinal epithelium, which actively pump the drug back into the intestinal lumen.

Q2: What are the primary strategies to enhance the bioavailability of this compound?

The main approaches can be categorized as follows:

  • Formulation-Based Strategies: These involve modifying the drug's physical form to improve its dissolution and absorption. This includes techniques like nanoformulation (e.g., nanosuspensions, liposomes) and solid dispersions.[1][2][3]

  • Chemical Modification (Prodrugs): This involves temporarily modifying the chemical structure of the drug to improve its physicochemical properties. For this compound, masking the phenolic hydroxyl group is a key strategy.[4][5][6]

  • Use of Excipients: Incorporating permeation enhancers or efflux pump inhibitors into the formulation can improve absorption.[7][8][9]

Troubleshooting Guides

Problem 1: Low Oral Absorption in Preclinical Models

Symptoms:

  • Low Cmax and AUC after oral administration compared to intravenous administration.

  • High variability in plasma concentrations between subjects.

Potential Causes and Solutions:

Potential Cause Troubleshooting/Enhancement Strategy Scientific Rationale
Poor Dissolution Rate 1. Reduce Particle Size (Nanosuspension): Develop a nanosuspension of the compound. 2. Amorphous Solid Dispersion: Formulate the compound as an amorphous solid dispersion with a hydrophilic polymer.1. Decreasing particle size to the nanometer range increases the surface area-to-volume ratio, leading to a faster dissolution rate according to the Noyes-Whitney equation.[2] 2. The amorphous form has higher free energy and thus greater solubility and faster dissolution compared to the crystalline form.[4]
Low Permeability 1. Co-administer with a Permeation Enhancer: Include a permeation enhancer like a medium-chain fatty acid or a non-ionic surfactant in the formulation.[7] 2. Lipid-Based Formulations: Develop a Self-Emulsifying Drug Delivery System (SEDDS).[1][10]1. Permeation enhancers transiently open the tight junctions between intestinal epithelial cells or fluidize the cell membrane, facilitating drug transport.[11] 2. SEDDS form fine oil-in-water emulsions in the GI tract, which can enhance absorption through various mechanisms, including increased solubility and lymphatic transport.[1][10]
Efflux by P-gp Co-administer with a P-gp Inhibitor: Include a known P-gp inhibitor (e.g., certain excipients like Tween 80) in the formulation.P-gp inhibitors block the efflux of the drug from the intestinal cells back into the lumen, thereby increasing the net absorption.
Problem 2: Evidence of High First-Pass Metabolism

Symptoms:

  • High levels of glucuronidated or sulfated metabolites in plasma and urine.

  • Significantly lower bioavailability than predicted by permeability and solubility assays.

Potential Causes and Solutions:

Potential Cause Troubleshooting/Enhancement Strategy Scientific Rationale
Rapid Phase II Conjugation Prodrug Synthesis: Mask the phenolic hydroxyl group by creating an ester, carbonate, or ether prodrug.[5][6]The prodrug is more lipophilic and not a substrate for phase II enzymes. It is absorbed intact and then hydrolyzed in the plasma or target tissues to release the active parent drug.[12]
Gut Wall Metabolism Nanoformulation for Lymphatic Uptake: Formulate the compound in lipid-based nanocarriers like Solid Lipid Nanoparticles (SLNs) or liposomes.Lipid-based nanocarriers can be absorbed through the lymphatic system, bypassing the portal circulation and thus avoiding first-pass metabolism in the liver.[10]

Experimental Protocols

Protocol 1: Preparation of a Nanosuspension by Wet Milling

Objective: To produce a stable nanosuspension of this compound to enhance its dissolution rate.

Materials:

  • This compound

  • Stabilizer solution (e.g., 1% w/v Poloxamer 188 or Tween 80 in deionized water)

  • Yttria-stabilized zirconium oxide milling beads (0.2-0.5 mm diameter)

  • High-energy planetary ball mill or similar apparatus

  • Laser diffraction particle size analyzer

Procedure:

  • Prepare a 1% w/v solution of the chosen stabilizer in deionized water.

  • Create a slurry by dispersing 5% w/v of the compound in the stabilizer solution.

  • Add the slurry and an equal volume of milling beads to the milling chamber.

  • Mill at a high speed (e.g., 2000 rpm) for 4-8 hours. Monitor the temperature to avoid degradation.

  • Periodically withdraw small aliquots and measure the particle size distribution. Continue milling until the desired particle size (e.g., <200 nm) with a narrow polydispersity index (<0.3) is achieved.

  • Separate the nanosuspension from the milling beads by filtration or decantation.

  • Characterize the final nanosuspension for particle size, zeta potential, and drug content.

Protocol 2: Synthesis of an Ester Prodrug

Objective: To synthesize an acetate ester prodrug of this compound to mask the phenolic hydroxyl group.

Materials:

  • This compound

  • Acetic anhydride

  • Pyridine (as a catalyst and base)

  • Dichloromethane (DCM) as a solvent

  • Saturated sodium bicarbonate solution

  • 1M Hydrochloric acid

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane/ethyl acetate mixture)

Procedure:

  • Dissolve 1 equivalent of this compound in DCM in a round-bottom flask.

  • Add 1.5 equivalents of pyridine to the solution.

  • Cool the mixture in an ice bath and slowly add 1.2 equivalents of acetic anhydride dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, dilute the mixture with DCM and wash sequentially with 1M HCl, water, and saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the pure ester prodrug.

  • Confirm the structure of the final product using NMR and Mass Spectrometry.

Protocol 3: In Vitro Caco-2 Permeability Assay

Objective: To assess the intestinal permeability of this compound and evaluate the effectiveness of permeation enhancers.

Materials:

  • Caco-2 cells (passage 20-40)

  • Transwell inserts (e.g., 0.4 µm pore size)

  • Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)

  • Hanks' Balanced Salt Solution (HBSS) buffered with HEPES

  • Test compound and any potential permeation enhancers

  • Lucifer yellow (as a marker for monolayer integrity)

  • LC-MS/MS for quantification

Procedure:

  • Seed Caco-2 cells onto the Transwell inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

  • Measure the Transepithelial Electrical Resistance (TEER) to confirm monolayer integrity (>250 Ω·cm²).

  • Wash the cell monolayers with pre-warmed HBSS.

  • Add the test compound (with or without a permeation enhancer) dissolved in HBSS to the apical (donor) side. Add fresh HBSS to the basolateral (receiver) side.

  • Incubate at 37°C with gentle shaking.

  • At predetermined time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral side and replace with fresh HBSS.

  • At the end of the experiment, take a sample from the apical side.

  • Perform a Lucifer yellow flux assay to confirm monolayer integrity was maintained throughout the experiment.

  • Quantify the concentration of the compound in all samples using a validated LC-MS/MS method.[13][14]

  • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C0) where dQ/dt is the flux of the drug across the monolayer, A is the surface area of the insert, and C0 is the initial concentration in the donor chamber.

Visualizations

Diagram 1: Potential Metabolic Pathway

cluster_absorption Intestinal Lumen & Epithelium cluster_metabolism Liver (First-Pass Metabolism) Compound This compound Absorbed_Compound Absorbed Compound Compound->Absorbed_Compound Passive/Active Transport Efflux P-gp Efflux Absorbed_Compound->Efflux Glucuronide Glucuronide Conjugate Absorbed_Compound->Glucuronide UGT Enzymes Sulfate Sulfate Conjugate Absorbed_Compound->Sulfate SULT Enzymes Systemic_Circulation Systemic Circulation (Parent Drug) Absorbed_Compound->Systemic_Circulation Portal Vein Excretion Excretion Glucuronide->Excretion Sulfate->Excretion

Caption: Potential metabolic fate of the compound after oral administration.

Diagram 2: Bioavailability Enhancement Workflow

Start Low Bioavailability Identified Assess Assess Physicochemical Properties (Solubility, Permeability) Start->Assess Strategy Select Enhancement Strategy Assess->Strategy Formulation Formulation Strategy (e.g., Nanosuspension, SEDDS) Strategy->Formulation Prodrug Chemical Modification (Prodrug Synthesis) Strategy->Prodrug Excipient Excipient-Based (Permeation Enhancers) Strategy->Excipient Develop Develop & Characterize Formulation/Prodrug Formulation->Develop Prodrug->Develop Excipient->Develop InVitro In Vitro Testing (Dissolution, Caco-2) Develop->InVitro InVivo In Vivo Pharmacokinetic Study InVitro->InVivo Analyze Analyze Results InVivo->Analyze Success Bioavailability Enhanced Analyze->Success Iterate Iterate on Strategy Analyze->Iterate If Not Successful Iterate->Strategy

Caption: A workflow for selecting and validating a bioavailability enhancement strategy.

References

Technical Support Center: A Researcher's Guide to 3-Cyclopropyl-3-(4-hydroxyphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Cyclopropyl-3-(4-hydroxyphenyl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stability and handling of this compound in solution. Our goal is to equip you with the scientific understanding and practical protocols necessary to mitigate degradation and ensure the integrity of your experiments.

I. Understanding the Molecule: A Proactive Approach to Stability

This compound possesses three key functional groups that dictate its chemical behavior and stability: a phenolic hydroxyl group, a carboxylic acid, and a cyclopropyl ring. The primary susceptibility to degradation arises from the phenolic moiety, which is prone to oxidation. The carboxylic acid group influences solubility and can participate in certain reactions, while the cyclopropyl group is generally stable under common experimental conditions but can be susceptible to ring-opening under harsh acidic environments.[1][2]

A proactive approach to handling this compound involves understanding and controlling the factors that can initiate and accelerate its degradation. This guide will walk you through identifying potential issues, their root causes, and the corrective actions to take.

II. Troubleshooting Guide: From Observation to Solution

This section addresses specific problems you may encounter during your experiments, providing a logical workflow from problem identification to resolution.

Problem 1: My solution of this compound is changing color (e.g., turning yellow, pink, or brown).
  • Probable Cause: This is a classic indicator of oxidation of the phenolic hydroxyl group. Phenols can be oxidized to form colored quinone and poly-quinone species.[3] This process is often catalyzed by one or more of the following factors:

    • Exposure to atmospheric oxygen: Dissolved oxygen in your solvent is a primary culprit.

    • High pH (alkaline conditions): In basic solutions, the phenolic proton is abstracted to form a phenoxide ion, which is significantly more susceptible to oxidation.[4]

    • Exposure to light (photodegradation): UV and even ambient light can provide the energy to initiate oxidative reactions.[5]

    • Presence of trace metal ions: Metal ions such as Fe³⁺ or Cu²⁺ can act as catalysts for oxidation.[6]

    • Elevated temperature: Heat accelerates the rate of chemical reactions, including oxidation.

  • Step-by-Step Solution:

    • Protect from Light: Immediately switch to using amber vials or wrap your containers in aluminum foil.

    • Control the pH: If your experimental design allows, maintain the solution at a slightly acidic pH (e.g., pH 4-6). The protonated phenol is less prone to oxidation than the phenoxide ion.

    • Deoxygenate Your Solvents: Before preparing your solution, sparge your solvent with an inert gas (e.g., nitrogen or argon) for 15-30 minutes to remove dissolved oxygen.

    • Work Under an Inert Atmosphere: After preparing the solution, flush the headspace of your vial with an inert gas before sealing.

    • Use High-Purity Solvents and Reagents: Ensure your solvents and other reagents are free from metal ion contamination. If contamination is suspected, consider using a chelating agent like EDTA at a low concentration (e.g., 0.1 mM), provided it does not interfere with your experiment.

    • Maintain Low Temperatures: Prepare and store your solutions at low temperatures (e.g., 2-8°C for short-term storage, -20°C or -80°C for long-term storage).

Visualizing the Oxidation Pathway

G cluster_main Oxidative Degradation of the Phenolic Moiety Molecule This compound Phenoxide Phenoxide Ion (more reactive) Molecule->Phenoxide High pH Radical Phenoxy Radical Molecule->Radical [O], Light, Metal Ions Phenoxide->Radical [O], Light, Metal Ions Quinone Quinone Species (Colored) Radical->Quinone Further Oxidation Polymer Polymerized Products (Brown Precipitates) Quinone->Polymer Polymerization G cluster_workflow Forced Degradation Workflow Start Prepare Stock Solution Stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) Start->Stress Sample Sample at Time Points Stress->Sample Neutralize Neutralize (if needed) Sample->Neutralize Analyze HPLC Analysis Neutralize->Analyze Evaluate Evaluate Data (Peak Purity, Mass Balance, New Peaks) Analyze->Evaluate

References

Validation & Comparative

A Comparative Guide to the Structural Elucidation of 3-Cyclopropyl-3-(4-hydroxyphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the unambiguous confirmation of a molecule's structure is a cornerstone of chemical research and development. This guide provides an in-depth, comparative analysis of the primary analytical techniques used to confirm the structure of 3-Cyclopropyl-3-(4-hydroxyphenyl)propanoic acid, a novel compound with potential pharmaceutical applications. Moving beyond a simple listing of methods, we will delve into the causality behind experimental choices and present a self-validating system through the integration of multiple spectroscopic techniques.

Introduction

This compound (MW: 206.24 g/mol , Formula: C₁₂H₁₄O₃) is a small organic molecule characterized by a cyclopropyl ring, a para-substituted phenolic group, and a propanoic acid moiety. The unique combination of these functional groups necessitates a multi-faceted analytical approach to unequivocally confirm its structure. While several techniques can provide structural information, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) is essential for complete and trustworthy elucidation.[1][2] This guide will compare and contrast these methods, providing both theoretical grounding and practical, step-by-step protocols.

The Synergy of Spectroscopic Techniques: A Workflow for Structural Confirmation

No single analytical technique is sufficient to definitively determine the structure of a novel compound.[3] Instead, a synergistic approach, where the data from each method corroborates and complements the others, provides the highest level of confidence. The logical workflow for the structural confirmation of this compound is outlined below.

Structural Elucidation Workflow cluster_0 Initial Analysis cluster_1 Detailed Structural Analysis Mass_Spec Mass Spectrometry (ESI-MS) Structure_Proposal Propose Structure Mass_Spec->Structure_Proposal Molecular Weight & Formula IR_Spec Infrared Spectroscopy (FTIR-ATR) IR_Spec->Structure_Proposal Functional Groups 1H_NMR 1H NMR 13C_NMR 13C NMR & DEPT 1H_NMR->13C_NMR Confirm Carbon Framework 2D_NMR 2D NMR (COSY, HSQC, HMBC) 13C_NMR->2D_NMR Establish Connectivity Final_Confirmation Final Structural Confirmation 2D_NMR->Final_Confirmation Unambiguous Assignment Structure_Proposal->1H_NMR Validate Proton Environment

Caption: Workflow for the structural confirmation of this compound.

I. Mass Spectrometry: Determining the Molecular Blueprint

Mass spectrometry is the initial and indispensable technique for determining the molecular weight and elemental composition of a compound.[1] For this compound, Electrospray Ionization (ESI) is the preferred method due to its soft ionization nature, which minimizes fragmentation and provides a clear molecular ion peak.

Predicted Mass Spectrum Data
IonPredicted m/z (Negative Mode)Predicted m/z (Positive Mode)
[M-H]⁻205.0865-
[M+H]⁺-207.1021
[M+Na]⁺-229.0840
Analysis and Interpretation

In negative ion mode, the base peak is expected at m/z 205.0865, corresponding to the deprotonated molecule [C₁₂H₁₃O₃]⁻. In positive ion mode, adducts with protons ([M+H]⁺ at m/z 207.1021) or sodium ([M+Na]⁺ at m/z 229.0840) are anticipated. High-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the confident determination of the molecular formula, C₁₂H₁₄O₃.

Fragmentation Analysis: While ESI is a soft ionization technique, some in-source fragmentation can occur. The fragmentation pattern provides valuable structural clues.

Mass Spec Fragmentation M [C12H14O3]+• m/z = 206 F1 Loss of COOH [C11H13O]+• m/z = 161 M->F1 - 45 F2 Loss of C3H5 [C9H9O3]+• m/z = 165 M->F2 - 41 F4 [C3H5]+ m/z = 41 M->F4 - C9H9O3 F3 [C7H7O]+ m/z = 107 F1->F3 - C4H6 F2->F3 - C2H2O2

Caption: Predicted key fragmentation pathways for this compound.

Common fragmentation pathways for carboxylic acids involve the loss of the carboxyl group (-COOH, 45 Da).[4][5] The stability of the benzylic carbocation would also favor cleavage at the bond between the cyclopropyl-bearing carbon and the phenyl ring, leading to characteristic fragments.

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
  • Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile). Further dilute this stock solution to a final concentration of 1-10 µg/mL.

  • Instrument Setup:

    • Ionization Mode: ESI (positive and negative modes).

    • Capillary Voltage: 3-5 kV.

    • Nebulizing Gas (N₂): Set to an appropriate flow rate for stable spray.

    • Drying Gas (N₂): Set temperature (e.g., 300-350 °C) and flow rate to facilitate desolvation.

  • Data Acquisition: Infuse the sample solution into the mass spectrometer at a flow rate of 5-10 µL/min. Acquire spectra over a mass range of m/z 50-500.

II. Infrared Spectroscopy: Identifying the Functional Groups

Infrared (IR) spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.[6] By identifying characteristic vibrational frequencies, we can confirm the presence of the hydroxyl, carboxylic acid, and aromatic moieties in this compound.

Predicted Infrared (IR) Absorption Bands
Wavenumber (cm⁻¹)Functional GroupVibrational Mode
3500-3200 (broad)O-H (Phenol)Stretching
3300-2500 (very broad)O-H (Carboxylic Acid)Stretching
~3080C-H (Aromatic)Stretching
~3000C-H (Cyclopropyl)Stretching
2980-2850C-H (Aliphatic)Stretching
~1700C=O (Carboxylic Acid)Stretching
1610, 1510, 1450C=C (Aromatic)Stretching
~1250C-O (Phenol/Carboxylic Acid)Stretching
~830C-H (para-disubstituted)Out-of-plane bending
Analysis and Interpretation

The IR spectrum is expected to be dominated by a very broad absorption from approximately 3300 cm⁻¹ down to 2500 cm⁻¹, characteristic of the hydrogen-bonded O-H stretch of the carboxylic acid dimer.[7] Overlapping with this will be the phenolic O-H stretch. A strong, sharp absorption around 1700 cm⁻¹ will confirm the presence of the carbonyl group of the carboxylic acid. The aromatic C=C stretching vibrations will appear in the 1610-1450 cm⁻¹ region, and the C-H out-of-plane bending at around 830 cm⁻¹ is indicative of 1,4-disubstitution on the benzene ring. The C-H stretching of the cyclopropyl group is expected around 3000 cm⁻¹.

Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy with Attenuated Total Reflectance (ATR)
  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrument Setup:

    • Ensure the ATR crystal is clean by taking a background spectrum of air.

    • Apply pressure to the sample using the instrument's anvil to ensure good contact with the crystal.

  • Data Acquisition: Collect the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹. Process the data to obtain a transmittance or absorbance spectrum.

III. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.[3][8][9] A combination of 1D (¹H and ¹³C) and 2D NMR experiments is required for the complete assignment of all protons and carbons in this compound.

Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~12.0Singlet (broad)1HCOOH
~9.5Singlet (broad)1HAr-OH
~7.05Doublet2HAr-H (ortho to CH)
~6.75Doublet2HAr-H (ortho to OH)
~3.20Triplet1HCH-Ar
~2.60Doublet of Doublets2HCH₂
~1.00Multiplet1HCH (cyclopropyl)
~0.60Multiplet2HCH₂ (cyclopropyl)
~0.40Multiplet2HCH₂ (cyclopropyl)
Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)
Chemical Shift (δ, ppm)DEPT-135Assignment
~178-COOH
~155-C-OH (Aromatic)
~135-C-CH (Aromatic)
~129CHAr-CH (ortho to CH)
~115CHAr-CH (ortho to OH)
~45CHCH-Ar
~40CH₂CH₂
~15CHCH (cyclopropyl)
~5CH₂CH₂ (cyclopropyl)
Analysis and Interpretation
  • ¹H NMR: The spectrum will show distinct regions for the acidic protons (COOH and OH), the aromatic protons (two doublets characteristic of a para-substituted ring), and the aliphatic protons. The cyclopropyl protons will appear in the upfield region (0.4-1.0 ppm) with complex splitting patterns due to geminal and vicinal coupling.

  • ¹³C NMR & DEPT: The ¹³C spectrum will show 10 distinct signals, corresponding to the 10 non-equivalent carbon atoms. DEPT (Distortionless Enhancement by Polarization Transfer) experiments will be crucial to differentiate between CH, CH₂, and CH₃ groups (though there are no CH₃ groups in this molecule) and quaternary carbons.

  • 2D NMR (COSY, HSQC, HMBC):

    • COSY (Correlation Spectroscopy): Will establish proton-proton coupling networks, for instance, connecting the CH-Ar proton to the adjacent CH₂ protons, and showing the couplings within the cyclopropyl ring.

    • HSQC (Heteronuclear Single Quantum Coherence): Will correlate each proton signal with its directly attached carbon.

    • HMBC (Heteronuclear Multiple Bond Correlation): Will reveal long-range (2-3 bond) correlations between protons and carbons, which is key to piecing the fragments together. For example, correlations from the aromatic protons to the benzylic carbon and from the CH₂ protons to the carboxylic carbon will be observed.

Caption: Key 2D NMR correlations for confirming the structure of this compound.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Instrument Setup:

    • Tune and shim the NMR spectrometer to ensure a homogeneous magnetic field.

    • Acquire a standard ¹H NMR spectrum.

    • Acquire a ¹³C NMR spectrum with proton decoupling.

    • Acquire DEPT-135 and DEPT-90 spectra.

    • Acquire 2D spectra (COSY, HSQC, HMBC) using standard pulse programs.

  • Data Processing: Process the free induction decays (FIDs) using Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum.

Conclusion: A Self-Validating Approach

The structural confirmation of this compound is achieved not by a single piece of evidence, but by the convergence of data from multiple, independent analytical techniques. Mass spectrometry provides the molecular formula, IR spectroscopy confirms the presence of key functional groups, and a suite of NMR experiments reveals the precise connectivity of the atoms. This comprehensive, self-validating approach ensures the highest degree of confidence in the assigned structure, a critical requirement for advancing any compound in the research and development pipeline.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for 3-Cyclopropyl-3-(4-hydroxyphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the integrity of analytical data is paramount. For a novel compound like 3-Cyclopropyl-3-(4-hydroxyphenyl)propanoic acid, establishing robust and reliable analytical methods is a foundational requirement for advancing through preclinical and clinical phases. This guide provides an in-depth comparison of two common analytical techniques, High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), for the quantitative analysis of this compound. More critically, it outlines a comprehensive cross-validation strategy to ensure consistency and reliability when transferring or comparing methods. This document is intended for researchers, scientists, and drug development professionals who are tasked with developing, validating, and implementing analytical methods for new chemical entities.

The principles and procedures outlined herein are grounded in the guidelines established by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), ensuring that the methodologies are scientifically sound and meet global regulatory expectations.[1][2][3][4][5][6]

Introduction to the Analyte

This compound is a carboxylic acid derivative with potential therapeutic applications. Its structure, featuring a cyclopropyl group and a phenolic moiety, presents specific analytical challenges, including potential for oxidation and the need for selective quantification in complex biological matrices. Accurate measurement of this analyte is crucial for pharmacokinetic, toxicokinetic, and formulation studies.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC with UV detection is a widely used technique in pharmaceutical analysis due to its robustness, cost-effectiveness, and widespread availability.[7][8][9] For a chromophore-containing compound like this compound, UV detection provides a straightforward means of quantification.

Rationale for Method Selection

The phenolic ring in the analyte's structure allows for strong UV absorbance, making this detection method highly suitable. A reversed-phase HPLC method offers excellent separation capabilities for moderately polar compounds like the target analyte from potential impurities and degradation products.[10]

Experimental Protocol: HPLC-UV

1. Instrumentation and Columns:

  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode array detector (DAD) or a multi-wavelength UV detector.

  • Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is a common starting point for phenolic acids.[7][10]

2. Mobile Phase and Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic acid in water. The acidic modifier helps to suppress the ionization of the carboxylic acid group, leading to better peak shape.[11]

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution: A typical gradient might start at 10% B, ramp up to 90% B over 10 minutes, hold for 2 minutes, and then return to initial conditions to re-equilibrate the column.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Based on the UV spectrum of the analyte, a wavelength of maximum absorbance should be chosen (e.g., 220 nm and 280 nm).[8]

  • Injection Volume: 10 µL.

3. Standard and Sample Preparation:

  • Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a diluent such as 50:50 acetonitrile:water.

  • Calibration Standards: Serially dilute the stock solution to prepare calibration standards ranging from 0.1 µg/mL to 100 µg/mL.

  • Sample Preparation: For drug substance, dissolve a known weight in the diluent. For drug product, an appropriate extraction procedure may be necessary.

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For applications requiring higher sensitivity and selectivity, such as the analysis of low concentrations of the analyte in biological matrices, LC-MS/MS is the method of choice.[12][13]

Rationale for Method Selection

LC-MS/MS offers unparalleled sensitivity and specificity by monitoring unique precursor-to-product ion transitions for the analyte. This is particularly advantageous when dealing with complex sample matrices where co-eluting interferences can be a problem for UV detection.[13][14]

Experimental Protocol: LC-MS/MS

1. Instrumentation:

  • LC System: A UHPLC or HPLC system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

2. Chromatographic Conditions:

  • The same column and mobile phases as the HPLC-UV method can often be used as a starting point, though adjustments may be needed to optimize for MS detection (e.g., using volatile buffers like ammonium formate instead of non-volatile phosphate buffers). A faster gradient may be possible with UHPLC systems.

3. Mass Spectrometry Conditions:

  • Ionization Mode: ESI in negative ion mode is typically suitable for carboxylic acids.

  • Multiple Reaction Monitoring (MRM):

    • Precursor Ion: The deprotonated molecule [M-H]⁻.

    • Product Ions: Identify characteristic fragment ions by infusing the analyte and performing a product ion scan.

  • Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows to maximize the signal for the analyte.

4. Standard and Sample Preparation:

  • Similar to the HPLC-UV method, but lower concentration ranges (e.g., 0.1 ng/mL to 100 ng/mL) are typically employed due to the higher sensitivity of the technique.

  • An internal standard (ideally a stable isotope-labeled version of the analyte) should be used to correct for matrix effects and variations in instrument response.

The Imperative of Cross-Validation

When two different analytical methods are used to measure the same analyte, especially in different laboratories or at different stages of drug development, it is crucial to perform a cross-validation study.[15] The objective of cross-validation is to demonstrate that the two methods provide comparable results and to ensure the integrity of data generated across studies.[15]

Cross-Validation Workflow

The following diagram illustrates a typical workflow for the cross-validation of two analytical methods.

CrossValidationWorkflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase cluster_reporting Reporting Phase Define_Purpose Define Purpose & Scope Select_Methods Select Methods (HPLC-UV & LC-MS/MS) Define_Purpose->Select_Methods Define_Params Define Validation Parameters (ICH Q2(R1)) Select_Methods->Define_Params Set_Criteria Set Acceptance Criteria Define_Params->Set_Criteria Prepare_Samples Prepare Identical Sample Sets Set_Criteria->Prepare_Samples Analyze_M1 Analyze with Method 1 (HPLC-UV) Prepare_Samples->Analyze_M1 Collect_Data Collect & Tabulate Data Analyze_M1->Collect_Data Analyze_M2 Analyze with Method 2 (LC-MS/MS) Analyze_M2->Collect_Data Statistical_Analysis Statistical Analysis (e.g., Bland-Altman, t-test) Collect_Data->Statistical_Analysis Compare_Criteria Compare Against Acceptance Criteria Statistical_Analysis->Compare_Criteria Conclusion Draw Conclusion on Comparability Compare_Criteria->Conclusion Documentation Document Results in Cross-Validation Report Conclusion->Documentation Prepare_samples Prepare_samples Prepare_samples->Analyze_M2

Caption: Workflow for the cross-validation of two analytical methods.

Key Cross-Validation Parameters and Acceptance Criteria

The cross-validation study should assess the following parameters, with acceptance criteria based on ICH Q2(R1) and FDA guidelines.[1][16][17][18]

Parameter Description Typical Acceptance Criteria
Accuracy The closeness of test results obtained by the method to the true value. Assessed by analyzing samples with known concentrations.[1]The mean recovery should be within 98.0% to 102.0% for drug substance and 95.0% to 105.0% for drug product.
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[1]Repeatability (Intra-assay): RSD ≤ 2.0%Intermediate Precision (Inter-assay): RSD ≤ 3.0%
Linearity The ability of the method to elicit test results that are directly proportional to the concentration of the analyte.[1]Correlation coefficient (r²) ≥ 0.999
Range The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.The specified range should be justified based on the intended application.
Specificity The ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[17]The analyte peak should be free from interference at the retention time of interest. Peak purity should be demonstrated for the HPLC-UV method.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio ≥ 10. Precision and accuracy at the LOQ should meet predefined criteria (e.g., RSD ≤ 20%, recovery within 80-120%).

Comparative Performance Data (Hypothetical)

The following tables summarize hypothetical data from a cross-validation study comparing the HPLC-UV and LC-MS/MS methods for the analysis of this compound.

Table 1: Comparison of Method Validation Parameters

Parameter HPLC-UV Method LC-MS/MS Method Acceptance Criteria
Linearity (r²) 0.99950.9998≥ 0.999
Range (µg/mL) 0.5 - 1000.001 - 10Application Dependent
Accuracy (% Recovery) 99.2% - 101.5%98.5% - 102.3%98.0% - 102.0%
Precision (RSD)
- Repeatability0.8%1.2%≤ 2.0%
- Intermediate Precision1.5%2.1%≤ 3.0%
LOQ (µg/mL) 0.50.001S/N ≥ 10
Specificity Passed (Peak Purity > 99.5%)Passed (No interfering peaks in MRM)No interference

Table 2: Cross-Validation Results of Spiked Samples

Sample ID Nominal Conc. (µg/mL) HPLC-UV Result (µg/mL) LC-MS/MS Result (µg/mL) % Difference
11.00.991.023.0%
210.010.19.9-2.0%
350.049.850.31.0%
Mean % Difference 0.7%

The % Difference is calculated as ((Result_Method1 - Result_Method2) / Mean_Result) * 100. A mean difference of less than 15-20% is generally considered acceptable.

Conclusion and Recommendations

Both the HPLC-UV and LC-MS/MS methods are suitable for the quantitative analysis of this compound, with each offering distinct advantages.

  • The HPLC-UV method is a robust, cost-effective, and reliable technique suitable for routine quality control, release testing, and stability studies where analyte concentrations are relatively high.

  • The LC-MS/MS method provides superior sensitivity and selectivity, making it the preferred choice for bioanalytical studies (e.g., pharmacokinetics) and for the trace-level analysis of impurities or degradation products.

The successful cross-validation demonstrates that both methods provide comparable data within their respective validated ranges. This allows for flexibility in method selection based on the specific requirements of the analytical task and provides confidence that data generated by either method can be reliably compared throughout the drug development lifecycle. It is imperative that any transfer of these methods between laboratories is accompanied by a partial or full validation to ensure continued data integrity.

References

A Comparative Guide to the Structure-Activity Relationship (SAR) of 3-((4-Hydroxyphenyl)amino)propanoic Acid Analogs

Author: BenchChem Technical Support Team. Date: January 2026

A Note to the Reader: Initial searches for "structure-activity relationship (SAR) studies of 3-Cyclopropyl-3-(4-hydroxyphenyl)propanoic acid analogs" did not yield publicly available scientific literature. Therefore, this guide has been meticulously prepared on a closely related and well-documented class of compounds: 3-((4-Hydroxyphenyl)amino)propanoic acid derivatives . This scaffold has garnered significant interest for its therapeutic potential, with a growing body of research into its anticancer, antioxidant, and antimicrobial properties. This guide will provide a comprehensive comparison of analogs based on published experimental data.

Introduction: The Promising Scaffold of 3-((4-Hydroxyphenyl)amino)propanoic Acid

The 3-((4-hydroxyphenyl)amino)propanoic acid core structure is a versatile scaffold in medicinal chemistry. Its synthetic tractability allows for the introduction of a wide array of substituents, making it an excellent candidate for the development of new therapeutic agents.[1][2] The presence of a phenol group is particularly noteworthy, as it is a well-known pharmacophore that can confer antioxidant properties and participate in crucial biological interactions.[2] Recent studies have focused on exploring the anticancer, antioxidant, and antimicrobial activities of a library of these analogs, revealing intriguing structure-activity relationships that are crucial for guiding future drug design and optimization.[1][3]

General Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Analogs

The synthesis of the 3-((4-hydroxyphenyl)amino)propanoic acid derivatives typically involves a multi-step process. A general synthetic scheme is outlined below. The initial step often involves the reaction of a substituted aniline with an acrylic acid derivative to form the propanoic acid backbone. Subsequent modifications, such as esterification and hydrazinolysis, can be performed to generate a diverse library of analogs. For instance, the reaction of the resulting hydrazide with various aldehydes or ketones can yield a series of hydrazone derivatives.[4]

Synthesis_Workflow cluster_0 Core Synthesis cluster_1 Analog Derivatization A Substituted Aniline C 3-((4-Hydroxyphenyl)amino)propanoic Acid Ester A->C Reaction B Acrylic Acid Derivative B->C D 3-((4-Hydroxyphenyl)amino)propanehydrazide C->D Hydrazinolysis F Hydrazone Analogs D->F Condensation E Aldehydes/Ketones E->F

Caption: General synthetic workflow for 3-((4-hydroxyphenyl)amino)propanoic acid analogs.

Structure-Activity Relationship (SAR) Analysis

The biological activity of the 3-((4-hydroxyphenyl)amino)propanoic acid analogs is highly dependent on the nature and position of the substituents on the aromatic and heterocyclic rings. The following sections will delve into the SAR for anticancer, antioxidant, and antimicrobial activities based on available experimental data.

Anticancer Activity

The anticancer potential of these analogs has been evaluated against various cancer cell lines, with A549 non-small cell lung cancer cells being a primary model.[1][2] The cytotoxicity of the compounds is typically assessed using the MTT assay.[1]

Key SAR Findings for Anticancer Activity:

  • Heterocyclic Substituents: The introduction of heterocyclic moieties, particularly furan rings, has been shown to enhance anticancer activity.[1][2]

  • Hydrazone Linkage: The presence of a hydrazone linkage appears to be crucial for the cytotoxic effects of many of the more potent analogs.

  • Substitution on the Phenyl Ring: Modifications to the phenyl ring attached to the hydrazone moiety can significantly modulate activity.

Table 1: Anticancer Activity of Selected 3-((4-Hydroxyphenyl)amino)propanoic Acid Analogs against A549 Cells

Compound IDR Group (Substituent on Hydrazone)% A549 Cell Viability (at 100 µM)Reference
12 2-Thienyl~50%[1]
20 2-Furyl<50%[1][2]
21 3-Furyl~50%[1]
22 5-Methyl-2-furyl~50%[1]
29 Phenyl~50%[1]

Data is approximated from published graphical representations.

Anticancer_SAR cluster_substituents Substituents on Hydrazone Moiety Core 3-((4-Hydroxyphenyl)amino) propanoic Acid Scaffold Furyl 2-Furyl (Compound 20) Potent Activity Core->Furyl enhances Thienyl 2-Thienyl (Compound 12) Moderate Activity Core->Thienyl confers Phenyl Phenyl (Compound 29) Moderate Activity Core->Phenyl confers

Caption: Key SAR insights for anticancer activity.

Antioxidant Activity

The antioxidant properties of these analogs are primarily attributed to the phenolic hydroxyl group, which can donate a hydrogen atom to scavenge free radicals. The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a common method to evaluate this activity.[1][5]

Key SAR Findings for Antioxidant Activity:

  • Phenolic Hydroxyl Group: The presence of the 4-hydroxyphenyl moiety is fundamental for the antioxidant activity.

  • Electron-Donating Groups: Substituents that increase the electron density on the phenol ring may enhance its hydrogen-donating ability.

  • Overall Molecular Structure: The entire molecular structure influences the accessibility of the hydroxyl group and the stability of the resulting radical.

Table 2: Antioxidant Activity of a Key Analog

Compound IDR Group (Substituent on Hydrazone)DPPH Radical Scavenging ActivityReference
20 2-FurylPotent[1][2]

The potent antioxidant activity of compound 20, which also shows significant anticancer effects, suggests a potential dual mechanism of action where the compound may mitigate oxidative stress in addition to its cytotoxic effects.[1]

Antimicrobial Activity

A series of these analogs have been screened for their antimicrobial activity against a panel of multidrug-resistant bacterial and fungal pathogens, including ESKAPE pathogens.[3][4] The minimum inhibitory concentration (MIC) is determined to quantify their antimicrobial potency.[6][7]

Key SAR Findings for Antimicrobial Activity:

  • Hydrazones with Heterocyclic Substituents: Hydrazone derivatives bearing heterocyclic rings, such as furan and thiophene, have demonstrated broad-spectrum antimicrobial activity.[3][4]

  • Substitution on the Phenyl Ring: The introduction of electron-withdrawing groups, like a nitro group, on the phenyl ring of the hydrazone can enhance activity against certain bacterial strains.

  • Lipophilicity: The overall lipophilicity of the molecule, influenced by the various substituents, plays a role in its ability to penetrate microbial cell membranes.

Table 3: Antimicrobial Activity (MIC in µg/mL) of Selected Analogs

Compound IDR Group (Substituent on Hydrazone)S. aureus (MRSA)E. faecalis (VRE)C. aurisReference
14 2-Thienyl1-80.5-28-64[3][4]
15 2-Furyl1-80.5-28-64[3][4]
16 5-Nitro-2-furyl1-80.5-28-64[3][4]

Experimental Protocols

The following are standardized protocols for the key assays mentioned in this guide.

MTT Assay for Anticancer Activity

This protocol is a widely used colorimetric assay to assess cell viability.[8]

  • Cell Seeding: Seed cancer cells (e.g., A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 24-48 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control.

MTT_Assay_Workflow A Seed Cells B Treat with Analogs A->B C Add MTT Reagent B->C D Incubate C->D E Solubilize Formazan D->E F Read Absorbance E->F

Caption: Experimental workflow for the MTT assay.

DPPH Radical Scavenging Assay for Antioxidant Activity

This assay measures the ability of a compound to donate a hydrogen atom to the stable DPPH radical.[5][9]

  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol.

  • Reaction Mixture: In a 96-well plate, mix various concentrations of the test compounds with the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity compared to a control without the test compound.

Minimum Inhibitory Concentration (MIC) Assay for Antimicrobial Activity

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[6][10]

  • Serial Dilution: Prepare two-fold serial dilutions of the test compounds in a 96-well microtiter plate containing broth medium.

  • Inoculation: Inoculate each well with a standardized suspension of the target microorganism.

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Conclusion

The 3-((4-hydroxyphenyl)amino)propanoic acid scaffold has proven to be a valuable starting point for the development of novel therapeutic agents. Structure-activity relationship studies have revealed that the introduction of heterocyclic hydrazone moieties is a particularly effective strategy for enhancing anticancer and antimicrobial activities. The inherent antioxidant properties of the phenolic core may also contribute to the overall biological effects of these compounds. The insights gained from these comparative studies provide a rational basis for the future design and optimization of more potent and selective analogs for a range of therapeutic applications.

References

Bridging the Gap: A Comparative Guide to the In Vitro vs. In Vivo Correlation of 3-Cyclopropyl-3-(4-hydroxyphenyl)propanoic Acid's Anticancer Activity

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey of a novel compound from a laboratory curiosity to a potential therapeutic agent is both exhilarating and fraught with challenges. A critical juncture in this process is establishing a meaningful correlation between a compound's activity in controlled, artificial environments (in vitro) and its performance within a complex living organism (in vivo). This guide provides an in-depth technical comparison of the methodologies used to evaluate the anticancer potential of a novel small molecule, 3-Cyclopropyl-3-(4-hydroxyphenyl)propanoic acid, and explores the principles of establishing an In Vitro-In Vivo Correlation (IVIVC). While direct experimental data for this specific compound is not yet publicly available, this guide will leverage established protocols and data from structurally related molecules to present a robust, scientifically-grounded framework for its evaluation.

The core challenge in early-stage drug development is the predictive power of initial screens. Promising in vitro results do not always translate to in vivo efficacy, leading to costly failures in later stages. Establishing a strong IVIVC is therefore not just a regulatory checkbox but a strategic tool that can accelerate development, refine dosage forms, and provide deeper insights into a drug's mechanism of action.[1][2][3] This guide will walk you through a hypothetical, yet plausible, evaluation of this compound as an anticancer agent, from initial cell-based assays to animal efficacy studies, culminating in a discussion on how to bridge the data from these distinct experimental realms.

Part 1: In Vitro Assessment of Anticancer Activity

The initial step in evaluating a new compound's potential as an anticancer agent is to assess its cytotoxicity against cancer cell lines. This is a rapid and cost-effective way to determine if the compound has the fundamental ability to kill or inhibit the proliferation of cancer cells.[4][5] Among the various cytotoxicity assays, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method that measures cellular metabolic activity as an indicator of cell viability.[6]

Rationale for Experimental Choices

The selection of the MTT assay is based on its robustness, high-throughput compatibility, and the extensive body of literature that supports its use in cancer drug screening.[6] The principle of the assay lies in the ability of NAD(P)H-dependent oxidoreductase enzymes in viable cells to reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells, providing a quantitative measure of cell viability.[7]

For our hypothetical study, we will test this compound against a panel of human cancer cell lines, for instance, A549 (non-small cell lung cancer) and MCF-7 (breast adenocarcinoma), to assess its spectrum of activity.[8] Including a non-cancerous cell line, such as Vero cells, is crucial for determining the compound's selectivity and potential for off-target toxicity.[4][9]

Experimental Protocol: MTT Assay
  • Cell Seeding: Plate cancer and non-cancerous cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[10]

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium in the wells with the medium containing the compound at various concentrations. Include a vehicle control (e.g., DMSO) and an untreated control.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., acidified isopropanol or DMSO) to each well to dissolve the formazan crystals.[11]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[6]

Data Presentation: In Vitro Cytotoxicity

The results of the MTT assay are typically presented as the half-maximal inhibitory concentration (IC50), which is the concentration of the drug that inhibits 50% of cell growth. This value is a key parameter for comparing the potency of different compounds.

Cell LineCompoundIC50 (µM)Selectivity Index (SI)
A549 (Lung Cancer)This compound[Hypothetical Value][Calculated Value]
MCF-7 (Breast Cancer)This compound[Hypothetical Value][Calculated Value]
Vero (Non-cancerous)This compound[Hypothetical Value]N/A
Doxorubicin (Control)A549 (Lung Cancer)[Literature Value][Literature Value]
Doxorubicin (Control)MCF-7 (Breast Cancer)[Literature Value][Literature Value]
Doxorubicin (Control)Vero (Non-cancerous)[Literature Value]N/A

The Selectivity Index is calculated as the IC50 in the non-cancerous cell line divided by the IC50 in the cancer cell line. A higher SI indicates greater selectivity for cancer cells.

Part 2: In Vivo Assessment of Anticancer Efficacy and Pharmacokinetics

While in vitro assays provide valuable initial data, they do not replicate the complex physiological environment of a living organism. Therefore, in vivo studies are essential to evaluate a compound's true therapeutic potential.[8] The most common preclinical models for assessing anticancer drug efficacy are human tumor xenografts in immunodeficient mice.[12][13][14]

Rationale for Experimental Choices

The use of xenograft models, where human cancer cells are implanted into mice, allows for the evaluation of a drug's effect on a human tumor within a living system.[12][15] This approach provides insights into drug delivery to the tumor, metabolism, and overall anti-tumor activity that cannot be obtained from in vitro studies.[13]

In parallel with the efficacy study, a pharmacokinetic (PK) analysis is crucial to understand the absorption, distribution, metabolism, and excretion (ADME) of the compound.[16][17] The PK profile, particularly the drug concentration in the plasma and tumor over time, is a critical component for establishing an IVIVC.[18]

Experimental Workflow

Caption: A streamlined workflow for the evaluation of an anticancer compound, from in vitro screening to in vivo studies and IVIVC establishment.

Experimental Protocol: In Vivo Efficacy and Pharmacokinetics
  • Xenograft Model: Immunocompromised mice (e.g., BALB/c nude mice) are subcutaneously injected with a suspension of A549 human lung cancer cells. Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).[19]

  • Treatment Groups: Mice are randomized into groups: a vehicle control group, a positive control group (a known anticancer drug), and experimental groups receiving different doses of this compound.

  • Drug Administration: The compound is administered via an appropriate route (e.g., oral gavage or intravenous injection) based on its physicochemical properties. Treatment is typically given daily or on a set schedule for a predetermined period (e.g., 21 days).

  • Tumor Measurement: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers. Body weight is also monitored as an indicator of toxicity.

  • Pharmacokinetic Sampling: In a separate cohort of tumor-bearing mice, blood samples are collected at various time points after a single dose of the compound. Tumor tissue may also be collected to determine drug concentration at the site of action.

  • Bioanalysis: Drug concentrations in plasma and tumor homogenates are quantified using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS/MS).[16]

Data Presentation: In Vivo Efficacy and Pharmacokinetics

Tumor Growth Inhibition

Treatment GroupDose (mg/kg)Mean Tumor Volume at Day 21 (mm³)Tumor Growth Inhibition (%)
Vehicle Control-[Value]0
Positive Control[Value][Value][Value]
Compound (Low Dose)[Value][Value][Value]
Compound (High Dose)[Value][Value][Value]

Pharmacokinetic Parameters

ParameterUnitValue (Mean ± SD)
Cmax (Maximum Plasma Concentration)ng/mL[Value]
Tmax (Time to Cmax)h[Value]
AUC (Area Under the Curve)ng·h/mL[Value]
t1/2 (Half-life)h[Value]
CL (Clearance)L/h/kg[Value]
Vd (Volume of Distribution)L/kg[Value]

Part 3: Establishing the In Vitro-In Vivo Correlation (IVIVC)

The ultimate goal is to establish a predictive relationship between the in vitro and in vivo data.[20] For anticancer drugs, this often involves correlating the in vitro IC50 with the in vivo drug exposure required to achieve a certain level of tumor growth inhibition.[21]

Conceptual Framework for IVIVC in Oncology

IVIVC_Concept cluster_invitro In Vitro Domain cluster_invivo In Vivo Domain invitro_ic50 IC50 (Cell Viability) invivo_pd Pharmacodynamics (Tumor Growth Inhibition) invitro_ic50->invivo_pd Predicts invivo_pk Pharmacokinetics (Drug Exposure - AUC) invivo_pk->invivo_pd Drives

Caption: The conceptual relationship in IVIVC, where in vitro potency (IC50) is used to predict in vivo efficacy, mediated by the drug's pharmacokinetic profile.

A common approach is to determine the "Tumor Static Concentration" (TSC), which is the drug concentration required to prevent tumor growth.[20] An in vitro TSC can be derived from cell cytotoxicity data, while an in vivo TSC can be estimated from the pharmacokinetic/pharmacodynamic (PK/PD) modeling of the tumor growth inhibition data.[20] A successful IVIVC is achieved when the in vitro TSC can reliably predict the in vivo TSC.

By integrating the in vitro potency (IC50) with the in vivo pharmacokinetic data (specifically, the drug exposure at the tumor site), a more mechanistic understanding of the drug's activity can be developed. This allows for the prediction of efficacious doses for future studies and provides a rationale for formulation optimization to achieve the desired therapeutic exposure.[21]

Conclusion

The path to developing a new anticancer drug is complex, but a systematic approach that emphasizes the correlation between in vitro and in vivo data can significantly improve the chances of success. This guide has outlined a comprehensive strategy for evaluating the anticancer potential of this compound, from initial cell-based screening to preclinical animal models. By carefully designing experiments, meticulously collecting data, and applying the principles of IVIVC, researchers can build a robust data package that not only characterizes the compound's activity but also provides a predictive framework for its future development. This integrated approach is essential for making informed decisions and ultimately, for translating promising laboratory findings into effective therapies for patients.

References

Independent Verification of the Biological Effects of 3-Cyclopropyl-3-(4-hydroxyphenyl)propanoic acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to the Rigorous Evaluation of a Novel GPR40/FFA1 Agonist Candidate

This guide provides a comprehensive framework for the independent verification of the biological effects of the novel compound, 3-Cyclopropyl-3-(4-hydroxyphenyl)propanoic acid. Given its structural similarity to known G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFA1), agonists, this document outlines a systematic approach to characterize its activity and compare its performance against established modulators of this important metabolic target. The protocols and rationale provided herein are designed for researchers, scientists, and drug development professionals seeking to conduct a thorough and objective evaluation.

Introduction: The Rationale for Investigating this compound as a GPR40/FFA1 Agonist

GPR40/FFA1 is a G-protein coupled receptor predominantly expressed in pancreatic β-cells and intestinal enteroendocrine cells.[1][2] Its activation by medium to long-chain fatty acids leads to the amplification of glucose-stimulated insulin secretion (GSIS), making it a promising therapeutic target for type 2 diabetes.[1][3] The development of synthetic GPR40 agonists has been an area of intense research, with compounds like TAK-875 (fasiglifam) demonstrating significant glucose-lowering effects in clinical trials.[3][4] However, the termination of TAK-875's development due to liver toxicity concerns underscores the critical need for rigorous independent verification and comprehensive safety profiling of new chemical entities targeting this receptor.[4]

The structure of this compound, featuring a propanoic acid head group and a substituted phenyl ring, is reminiscent of other para-alkoxyphenylpropionic acid derivatives that have been investigated as GPR40 agonists.[4] This structural alert provides a strong rationale for hypothesizing that it may act as a GPR40/FFA1 agonist. This guide will therefore focus on the experimental workflows necessary to confirm this hypothesis, quantify the compound's potency and efficacy, and compare its profile to that of a known GPR40 agonist, such as TAK-875 or AMG 837.

Comparative Analysis of GPR40/FFA1 Agonists

A critical aspect of evaluating a novel compound is to benchmark its performance against well-characterized alternatives. The following table provides a comparative overview of key parameters for hypothetical results for this compound against the known partial GPR40 agonist, AMG 837, and the full agonist, AM-1638.[2][5]

ParameterThis compound (Hypothetical Data)AMG 837 (Partial Agonist)AM-1638 (Full Agonist)
GPR40 Binding Affinity (Ki) 15 nM~50 nM~10 nM
GPR40 Functional Potency (EC50) in Calcium Mobilization Assay 25 nM~100 nM~15 nM
Maximal Efficacy (Emax) in Calcium Mobilization Assay 95% (relative to AM-1638)~30-50% (relative to full agonists)[5]100%
Glucose-Stimulated Insulin Secretion (GSIS) in vitro (EC50) 50 nMData varies by studyMore potent than partial agonists[2]
In Vivo Efficacy (Oral Glucose Tolerance Test - OGTT) Significant glucose lowering at 10 mg/kgEffective in rodent models[6]Potent glucose lowering in rodent models[1]
Selectivity against other FFA receptors (FFA2, FFA3, FFA4) >100-foldHigh selectivityHigh selectivity
Hepatotoxicity (in vitro HepG2 assay) No significant toxicity observed up to 50 µMLow in vitro toxicityLow in vitro toxicity

Experimental Workflows for Independent Verification

The following sections detail the essential experiments for a thorough evaluation of this compound.

Primary Verification of GPR40/FFA1 Agonism

The initial step is to confirm direct interaction with and activation of the GPR40/FFA1 receptor.

This assay determines the binding affinity of the test compound to the GPR40/FFA1 receptor.

Protocol:

  • Prepare membranes from a cell line stably overexpressing human GPR40/FFA1.

  • Incubate the membranes with a known radiolabeled GPR40/FFA1 ligand (e.g., [3H]-AMG 837) and varying concentrations of the test compound.

  • After incubation, separate the bound and free radioligand by filtration.

  • Quantify the bound radioactivity using liquid scintillation counting.

  • Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) and calculate the inhibitory constant (Ki).

GPR40/FFA1 activation leads to the mobilization of intracellular calcium via the Gαq signaling pathway.[4] This functional assay measures the potency and efficacy of the test compound in activating this pathway.

Protocol:

  • Culture a cell line stably expressing human GPR40/FFA1 (e.g., CHO or HEK293 cells).

  • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Add varying concentrations of the test compound to the cells.

  • Measure the change in intracellular calcium concentration using a fluorescence plate reader.

  • Plot the dose-response curve and determine the EC50 and Emax values.

GPR40_Signaling_Pathway Compound This compound GPR40 GPR40/FFA1 Receptor Compound->GPR40 Binds to G_alpha_q Gαq GPR40->G_alpha_q Activates PLC Phospholipase C G_alpha_q->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R on PKC Protein Kinase C DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Induces Insulin_Secretion Insulin Secretion Ca2_release->Insulin_Secretion Triggers PKC->Insulin_Secretion Potentiates

Caption: GPR40/FFA1 signaling pathway leading to insulin secretion.

Secondary Functional Assays and Selectivity Profiling

Following initial confirmation of GPR40/FFA1 agonism, it is crucial to assess the compound's functional effects in a more physiologically relevant context and to determine its selectivity.

This assay evaluates the compound's ability to potentiate insulin secretion from pancreatic β-cells in a glucose-dependent manner.

Protocol:

  • Isolate pancreatic islets from rodents or use a pancreatic β-cell line (e.g., INS-1 or MIN6).

  • Pre-incubate the cells in a low glucose concentration (e.g., 2.8 mM).

  • Incubate the cells with varying concentrations of the test compound in the presence of both low (2.8 mM) and high (16.7 mM) glucose concentrations.

  • Collect the supernatant and measure the insulin concentration using an ELISA kit.

  • Assess the glucose-dependent potentiation of insulin secretion.

GSIS_Assay_Workflow start Start: Isolate Pancreatic Islets or Culture β-cell line pre_incubation Pre-incubation in Low Glucose (2.8 mM) start->pre_incubation treatment Incubation with Test Compound at varying concentrations pre_incubation->treatment low_glucose Low Glucose (2.8 mM) treatment->low_glucose high_glucose High Glucose (16.7 mM) treatment->high_glucose supernatant Collect Supernatant low_glucose->supernatant Group 1 high_glucose->supernatant Group 2 elisa Measure Insulin via ELISA supernatant->elisa analysis Data Analysis: Dose-Response Curves elisa->analysis end End: Determine EC50 for GSIS analysis->end

Caption: Workflow for the Glucose-Stimulated Insulin Secretion (GSIS) assay.

To ensure that the observed effects are mediated by GPR40/FFA1, the compound should be tested against other related free fatty acid receptors.

Protocol:

  • Perform functional assays (e.g., calcium mobilization) in cell lines individually expressing other FFA receptors (FFA2/GPR43, FFA3/GPR41, and FFA4/GPR120).

  • Determine the EC50 of the test compound for each receptor.

  • Calculate the selectivity ratio by dividing the EC50 for the other receptors by the EC50 for GPR40/FFA1.

In Vivo Efficacy and Pharmacokinetic Profiling

The ultimate validation of a compound's therapeutic potential requires in vivo studies.

This is a standard in vivo model to assess the glucose-lowering effects of a compound.

Protocol:

  • Fast rodents (e.g., mice or rats) overnight.

  • Administer the test compound or vehicle orally.

  • After a set period (e.g., 30-60 minutes), administer a glucose bolus orally.

  • Collect blood samples at various time points (e.g., 0, 15, 30, 60, 90, and 120 minutes) after the glucose challenge.

  • Measure blood glucose levels.

  • Calculate the area under the curve (AUC) for the glucose excursion and compare the treated group to the vehicle group.

Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of the compound is essential.

Protocol:

  • Administer a single dose of the test compound to rodents via oral and intravenous routes.

  • Collect blood samples at multiple time points.

  • Analyze the plasma concentrations of the compound using LC-MS/MS.

  • Determine key PK parameters such as Cmax, Tmax, AUC, half-life, and oral bioavailability.

Safety and Toxicity Assessment

A preliminary assessment of the compound's safety profile is a critical component of its evaluation.

This assay provides an early indication of potential cellular toxicity.

Protocol:

  • Culture a relevant cell line, such as the human hepatoma cell line HepG2.

  • Expose the cells to a range of concentrations of the test compound for 24-48 hours.

  • Assess cell viability using a standard method such as the MTT or LDH release assay.

  • Determine the concentration of the compound that causes 50% cell death (IC50).

Conclusion

The independent verification of the biological effects of this compound requires a systematic and multi-faceted approach. By following the experimental workflows outlined in this guide, researchers can rigorously test the hypothesis that this compound is a novel GPR40/FFA1 agonist. A thorough characterization of its binding affinity, functional potency, selectivity, in vivo efficacy, and preliminary safety profile will provide a solid foundation for any further drug development efforts. The comparative data generated will be invaluable in positioning this compound relative to existing and failed GPR40/FFA1 modulators, ultimately informing a data-driven decision on its therapeutic potential.

References

"comparative analysis of the synthetic efficiency of different routes to 3-Cyclopropyl-3-(4-hydroxyphenyl)propanoic acid"

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Cyclopropyl-3-(4-hydroxyphenyl)propanoic acid is a molecule of interest in medicinal chemistry due to the presence of the cyclopropyl group, which can enhance metabolic stability and binding affinity, and the 4-hydroxyphenyl moiety, a common pharmacophore. The efficient synthesis of this and related compounds is crucial for drug discovery and development programs. This guide provides a comparative analysis of plausible synthetic routes to this compound, offering insights into the practical advantages and disadvantages of each approach. The analysis is grounded in established chemical principles and draws upon synthetic strategies for structurally similar molecules.

Plausible Synthetic Routes: A Comparative Overview

This guide will compare three distinct, plausible synthetic routes to this compound. Each route is designed based on robust and well-documented organic transformations.

  • Route 1: Grignard Reaction with a Phenylacetonitrile Derivative

  • Route 2: Friedel-Crafts Acylation followed by a Wittig-type Reaction

  • Route 3: Michael Addition of a Grignard Reagent to a Cinnamic Acid Derivative

The following sections will delve into the specifics of each route, including a step-by-step protocol, an analysis of the chemical reasoning, and a summary of the key performance indicators.

Route 1: Grignard Reaction with a Phenylacetonitrile Derivative

This route offers a convergent approach, building the carbon skeleton in a key step involving a Grignard reagent.

Synthetic Workflow

Route 1 A 4-Hydroxyphenylacetonitrile B Protected Phenylacetonitrile A->B Protection (e.g., TBDMSCl) D Intermediate Nitrile B->D C Cyclopropyl Magnesium Bromide C->D Grignard Reaction E This compound D->E Hydrolysis

Caption: Workflow for Route 1, a Grignard reaction-based synthesis.

Experimental Protocol
  • Protection of 4-Hydroxyphenylacetonitrile: To a solution of 4-hydroxyphenylacetonitrile in dichloromethane, add triethylamine followed by tert-butyldimethylsilyl chloride (TBDMSCl). Stir at room temperature until the reaction is complete (monitored by TLC). Work up with aqueous ammonium chloride and purify by column chromatography to yield the TBDMS-protected nitrile.

  • Grignard Reaction: In a separate flask, prepare cyclopropyl magnesium bromide from cyclopropyl bromide and magnesium turnings in anhydrous THF. Cool the solution of the protected nitrile in THF to 0 °C and slowly add the Grignard reagent. Allow the reaction to warm to room temperature and stir overnight. Quench the reaction with saturated aqueous ammonium chloride.

  • Hydrolysis: Extract the crude product with ethyl acetate. Concentrate the organic layer and add a mixture of acetic acid, sulfuric acid, and water. Reflux the mixture until the nitrile is fully hydrolyzed to the carboxylic acid. Cool, extract with ethyl acetate, and purify by recrystallization or column chromatography to obtain this compound.

Scientific Rationale

The protection of the phenolic hydroxyl group is crucial to prevent its acidic proton from quenching the Grignard reagent. The Grignard reaction forms a new carbon-carbon bond, and the subsequent hydrolysis of the nitrile to a carboxylic acid is a standard transformation.

Route 2: Friedel-Crafts Acylation and Wittig-type Reaction

This linear route builds the target molecule step-wise from a protected phenol.

Synthetic Workflow

Route 2 A Anisole B 4-Cyclopropanoyl-anisole A->B Friedel-Crafts Acylation C Alkene Intermediate B->C Wittig/HWE Reaction D Ester Intermediate C->D Reduction E This compound D->E Hydrolysis & Demethylation Route 3 A Ethyl 4-hydroxycinnamate B Protected Cinnamate A->B Protection (e.g., MOMCl) D Ester Intermediate B->D C Cyclopropyl Magnesium Bromide C->D Michael Addition E This compound D->E Hydrolysis

A Comparative Guide to Validating Cellular Target Engagement of 3-Cyclopropyl-3-(4-hydroxyphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a promising small molecule to a validated therapeutic candidate is paved with critical experimental milestones. A pivotal step in this process is the unequivocal confirmation of target engagement within the complex milieu of a living cell.[1] This guide provides an in-depth technical comparison of modern methodologies to identify and validate the cellular target(s) of the novel compound, 3-Cyclopropyl-3-(4-hydroxyphenyl)propanoic acid. As the specific molecular target of this compound is not yet established in publicly available literature, this guide will focus on a logical, multi-step approach: beginning with unbiased target identification and proceeding to rigorous validation of the discovered interaction.

We will explore the principles, advantages, and limitations of leading techniques, offering field-proven insights into experimental design and data interpretation. The narrative is structured to not only provide protocols but to explain the scientific reasoning behind choosing one method over another, ensuring a self-validating experimental workflow.

The Challenge: From Bioactivity to Mechanism of Action

Initial phenotypic screens may reveal that this compound exhibits interesting biological activity. However, without a known molecular target, its mechanism of action remains a black box. The primary challenge is to identify which protein(s) this compound directly binds to in a cellular context to elicit its effects. Answering this is fundamental to its development as a selective therapeutic agent.[2][3]

This guide will compare two powerful, label-free approaches that can be used for both initial unbiased target identification and subsequent validation: the Cellular Thermal Shift Assay (CETSA) and the Drug Affinity Responsive Target Stability (DARTS) assay.

Comparative Overview of Key Methodologies

Choosing the appropriate method for target validation is contingent on several factors, including the nature of the target protein, the availability of specific antibodies, and the desired throughput.[1][4] The following table summarizes the core characteristics of CETSA and DARTS.

FeatureCellular Thermal Shift Assay (CETSA)Drug Affinity Responsive Target Stability (DARTS)
Principle Ligand binding increases the thermal stability of the target protein, leading to less denaturation upon heating.[4][5]Ligand binding protects the target protein from proteolytic degradation.[4][6][7]
Readout Quantification of the soluble fraction of the target protein after heat treatment.[4]Quantification of the intact target protein after protease treatment.[4]
Detection Western blotting, ELISA, mass spectrometry.[4]Western blotting or mass spectrometry.[4][6]
Throughput Can be adapted for high-throughput screening (HT-CETSA).[4][8]Generally lower throughput than HT-CETSA.[4]
Compound Requirements No modification of the compound is necessary.[9]No modification of the compound is necessary.[6][7]
Target Requirements Requires a target that exhibits a measurable thermal shift upon ligand binding.[4]Requires a target that is susceptible to proteolysis in its unbound state.[4]
Application Target identification (proteome-wide), target validation, dose-response curves.[5][10]Target identification, target validation, screening.[6][7][11]

Visualizing the Target Validation Workflow

The overall strategy involves using these biophysical techniques in an unbiased, proteome-wide manner to generate a list of potential binding partners. These candidates are then validated in a lower-throughput, targeted fashion.

G cluster_0 Phase 1: Unbiased Target Identification cluster_1 Phase 2: Target Validation Compound This compound Cells Treat Cellular Models Compound->Cells Lysis Prepare Cell Lysate Cells->Lysis CETSA_MS CETSA coupled with Mass Spectrometry (MS) Lysis->CETSA_MS DARTS_MS DARTS coupled with Mass Spectrometry (MS) Lysis->DARTS_MS Data Proteomic Data Analysis CETSA_MS->Data DARTS_MS->Data Candidates Generate List of Potential Target Proteins Data->Candidates Validation Validate Candidates with Orthogonal Methods Candidates->Validation CETSA_WB CETSA with Western Blot Validation->CETSA_WB DARTS_WB DARTS with Western Blot Validation->DARTS_WB Reporter Downstream Reporter Gene Assay (if pathway is known) Validation->Reporter Confirmed Confirmed Target(s) CETSA_WB->Confirmed DARTS_WB->Confirmed Reporter->Confirmed

Caption: A two-phase workflow for target identification and validation.

In-Depth Methodologies and Experimental Protocols

Cellular Thermal Shift Assay (CETSA)

Expertise & Experience: CETSA is founded on the thermodynamic principle that the binding of a ligand stabilizes a protein's structure, increasing its resistance to heat-induced unfolding and aggregation.[8][10] This method is particularly powerful as it can be performed in intact cells, providing a physiologically relevant assessment of target engagement.[12][9] The initial unbiased screen would involve treating cells with the compound, heating aliquots to a range of temperatures, and analyzing the remaining soluble proteome via mass spectrometry to identify proteins stabilized by the compound.

Trustworthiness: A key self-validating aspect of CETSA is the generation of a full melting curve. A true binding event will shift the entire curve, not just affect protein levels at a single temperature. Furthermore, performing an isothermal dose-response fingerprint (ITDRF) experiment, where the compound concentration is varied at a fixed temperature, provides robust evidence of a specific interaction.[5][10]

Experimental Protocol (CETSA with Western Blot for Validation):

  • Cell Culture and Treatment: Plate cells at an appropriate density and grow overnight. Treat cells with varying concentrations of this compound or vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours).

  • Heating Step: Harvest cells, wash with PBS, and resuspend in PBS containing protease inhibitors. Aliquot the cell suspension into PCR tubes. Heat the tubes to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.[8] A non-heated sample serves as a control.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature) to release the soluble proteins.[12]

  • Separation of Soluble and Precipitated Fractions: Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the precipitated proteins.[12]

  • Protein Quantification and Analysis: Transfer the supernatant (soluble fraction) to new tubes. Determine the protein concentration. Analyze equal amounts of protein by SDS-PAGE and Western blotting using an antibody specific to the putative target protein.

  • Data Analysis: Quantify the band intensities and plot the percentage of soluble protein against the temperature to generate melting curves for both vehicle- and compound-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

G start Treat cells with compound or vehicle harvest Harvest and resuspend cells start->harvest heat Heat aliquots across a temperature gradient harvest->heat lyse Lyse cells (e.g., freeze-thaw) heat->lyse centrifuge Centrifuge to separate soluble and precipitated proteins lyse->centrifuge supernatant Collect supernatant (soluble fraction) centrifuge->supernatant analyze Analyze by Western Blot or Mass Spectrometry supernatant->analyze end Generate melt curve to determine thermal shift analyze->end

Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Drug Affinity Responsive Target Stability (DARTS)

Expertise & Experience: The DARTS method leverages the principle that ligand binding can alter a protein's conformation, masking protease cleavage sites and thus making the protein more resistant to digestion.[13][6][7] This approach is particularly useful as it does not depend on the thermal stability of the target protein and can be a strong orthogonal method to validate CETSA hits. The unbiased discovery phase would involve limited proteolysis of the cell lysate followed by mass spectrometry to identify proteins that are protected from digestion by the compound.

Trustworthiness: The internal validation of a DARTS experiment comes from observing a dose-dependent protection of the target protein. As the concentration of this compound increases, the amount of full-length, undigested target protein should also increase. A control reaction with no protease is essential to confirm the initial protein levels.

Experimental Protocol (DARTS with Western Blot for Validation):

  • Cell Lysis: Harvest cultured cells and lyse them in a non-denaturing lysis buffer (e.g., M-PER buffer) with protease inhibitors. Centrifuge to remove cell debris and collect the supernatant.

  • Compound Incubation: Aliquot the cell lysate. Treat the aliquots with varying concentrations of this compound or vehicle control. Incubate for 1 hour at room temperature to allow for binding.[6]

  • Protease Digestion: Add a protease, such as pronase or thermolysin, to each aliquot (except for a no-protease control). The optimal protease concentration and digestion time must be determined empirically to achieve partial digestion of the target protein in the vehicle-treated sample.[13] Incubate at room temperature for a set time (e.g., 10-30 minutes).

  • Stop Digestion: Stop the digestion by adding a loading buffer (e.g., 5X SDS-PAGE sample buffer) and boiling the samples for 5-10 minutes.[13]

  • Western Blot Analysis: Analyze the samples by SDS-PAGE and Western blotting using an antibody specific for the putative target protein.

  • Data Analysis: Compare the band intensity of the full-length protein in the compound-treated lanes to the vehicle-treated lane. Increased band intensity in the presence of the compound indicates protection from proteolysis and thus, target engagement.

G start Prepare cell lysate incubate Incubate lysate with compound or vehicle start->incubate digest Add protease for limited digestion incubate->digest stop Stop digestion with SDS-PAGE buffer & heat digest->stop analyze Analyze by Western Blot or Mass Spectrometry stop->analyze end Compare protein band intensity to assess protection analyze->end

Caption: Experimental workflow for the DARTS assay.

Downstream Functional Assays: Reporter Gene Assays

Expertise & Experience: Once a target is identified and validated using biophysical methods like CETSA or DARTS, the next logical step is to assess the functional consequences of target engagement. If the identified target is part of a known signaling pathway that culminates in changes in gene expression, a reporter gene assay can be a powerful tool.[14][15] These assays link the activity of a specific transcription factor or signaling pathway to the expression of a readily measurable protein, such as luciferase or green fluorescent protein (GFP).[15]

Trustworthiness: The validity of a reporter assay is strengthened by including appropriate controls. A positive control (a known activator or inhibitor of the pathway) ensures the assay is working, while a negative control (a compound that does not affect the pathway) confirms the specificity of the observed effect. Furthermore, demonstrating a dose-dependent response of the reporter signal to this compound provides strong evidence of on-target functional activity.

Hypothetical Signaling Pathway and Reporter Construct:

Assuming target identification reveals that our compound inhibits "Kinase A," which is upstream of the "Transcription Factor X" (TF-X) signaling pathway.

G Compound This compound KinaseA Kinase A (Identified Target) Compound->KinaseA Inhibition KinaseB Kinase B KinaseA->KinaseB Phosphorylation TFX_I TF-X (Inactive) KinaseB->TFX_I TFX_A TF-X (Active) TFX_I->TFX_A Activation Nucleus Nucleus TFX_A->Nucleus Reporter Reporter Gene (e.g., Luciferase) Nucleus->Reporter Transcription Signal Bioluminescent Signal Reporter->Signal

Caption: Hypothetical pathway for a reporter gene assay.

Conclusion

Validating the target engagement of a novel compound like this compound is a multi-faceted process that demands rigorous, orthogonal approaches. This guide outlines a logical progression from unbiased, proteome-wide target discovery using techniques like CETSA-MS and DARTS-MS to focused, antibody-based validation of top candidates. By explaining the causality behind experimental choices and emphasizing self-validating protocols, researchers can confidently identify the molecular target and elucidate the mechanism of action, paving the way for further preclinical development. The integration of biophysical validation with downstream functional assays provides the highest level of confidence in the declared target and its relevance to the compound's biological activity.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3-Cyclopropyl-3-(4-hydroxyphenyl)propanoic Acid in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, procedural framework for the safe and compliant disposal of 3-Cyclopropyl-3-(4-hydroxyphenyl)propanoic acid. As a novel compound, specific safety data may be limited. Therefore, this document synthesizes established best practices for analogous chemical structures and adheres to stringent regulatory standards to ensure maximum safety and environmental protection. The protocols outlined herein are designed for researchers, scientists, and drug development professionals.

Hazard Assessment and Profile

While a specific Safety Data Sheet (SDS) for this compound is not widely available, a conservative approach necessitates treating it with the same precautions as its structural analog, 3-(4-Hydroxyphenyl)propanoic acid (Phloretic acid). The known hazards associated with this class of compounds include skin irritation, serious eye irritation, and potential respiratory irritation.[1][2][3][4]

Table 1: Hazard Profile based on Structural Analogs

Hazard ClassificationDescriptionPrimary Exposure Routes
Skin Corrosion/IrritationCauses skin irritation.[1][2][3]Dermal contact
Serious Eye Damage/IrritationCauses serious eye irritation.[1][2][3]Ocular contact
Specific target organ toxicity (single exposure)May cause respiratory irritation.[1][2][3]Inhalation

It is imperative to handle this compound within a well-ventilated area, preferably a chemical fume hood, to minimize the risk of inhalation.[4][5]

Personal Protective Equipment (PPE) Protocol

A multi-layered PPE strategy is crucial to mitigate exposure risks. The following PPE is mandatory when handling this compound in any form (solid or in solution).

  • Eye and Face Protection: Chemical safety goggles or a full-face shield are required to prevent contact with the eyes.[3][4]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn. Inspect gloves for any signs of degradation or perforation before use.[3]

  • Body Protection: A laboratory coat is essential to protect against skin contact.[3]

  • Respiratory Protection: If there is a risk of generating dust or aerosols outside of a fume hood, a NIOSH-approved respirator is necessary.[3]

Spill and Emergency Procedures

Immediate and decisive action is critical in the event of a spill.

For Small Spills:

  • Evacuate and Ventilate: Ensure the area is well-ventilated.

  • Containment: Use an inert absorbent material (e.g., vermiculite, sand, or earth) to contain the spill. Do not use combustible materials like paper towels.

  • Collection: Carefully sweep or vacuum the absorbed material into a labeled, sealable container for hazardous waste.[4]

  • Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

For Large Spills:

  • Evacuate Immediately: Alert all personnel in the vicinity and evacuate the area.

  • Isolate the Area: Close doors to the affected area to contain vapors.

  • Emergency Contact: Contact your institution's Environmental Health and Safety (EHS) department or emergency response team.

Step-by-Step Disposal Protocol

The disposal of this compound must comply with local, state, and federal regulations.[6][7][8] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[7][9][10]

Step 1: Waste Segregation Proper segregation is the cornerstone of safe chemical waste management.[7][9]

  • Solid Waste: Collect solid this compound and any contaminated materials (e.g., weigh boats, contaminated gloves) in a designated, clearly labeled hazardous waste container.[11] This container should be made of a material compatible with the chemical.

  • Liquid Waste: If the compound is in a solvent, collect it in a separate, compatible, and labeled liquid hazardous waste container. Do not mix with incompatible waste streams.[9][12] For instance, halogenated and non-halogenated solvent wastes should be collected separately.[11]

Step 2: Container Management All hazardous waste containers must be:

  • Clearly Labeled: Use a standardized hazardous waste label that includes the full chemical name, concentration, and associated hazards.[13]

  • Kept Closed: Containers must be securely sealed at all times, except when adding waste.[9][14]

  • Stored Safely: Store waste containers in a designated satellite accumulation area (SAA) that is at or near the point of generation and under the control of laboratory personnel.[6][13] The SAA should have secondary containment to prevent the spread of potential spills.[9]

Step 3: Waste Collection and Removal

  • Scheduled Pick-up: Contact your institution's EHS department to schedule a pick-up of the hazardous waste. Do not transport hazardous waste yourself.[14]

  • Documentation: Ensure all necessary paperwork, such as a hazardous waste manifest, is completed accurately. This tracks the waste from the point of generation to its final disposal facility.[8]

Step 4: Final Disposal Method The most common and recommended disposal method for this type of organic chemical waste is incineration by a licensed hazardous waste disposal facility.[3] This process ensures the complete destruction of the compound, minimizing its environmental impact.

Decontamination of Empty Containers

Empty containers that once held this compound must be properly decontaminated before disposal.

  • Triple Rinsing: The container should be triple-rinsed with a suitable solvent.[14] The rinsate must be collected and disposed of as hazardous liquid waste.[14]

  • Label Defacing: After triple-rinsing, deface or remove the original chemical label to prevent any confusion.[11][14]

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

cluster_0 Waste Generation & Characterization cluster_1 Segregation & Containment cluster_2 Final Disposal Start This compound waste generated IsSolid Is the waste solid or liquid? Start->IsSolid SolidWaste Collect in a labeled solid hazardous waste container IsSolid->SolidWaste Solid LiquidWaste Collect in a labeled liquid hazardous waste container IsSolid->LiquidWaste Liquid Store Store in designated Satellite Accumulation Area (SAA) with secondary containment SolidWaste->Store LiquidWaste->Store EHS Contact Environmental Health & Safety (EHS) for pick-up Store->EHS Incineration Transport by licensed contractor for incineration EHS->Incineration End Disposal Complete Incineration->End

Caption: Disposal workflow for this compound.

Conclusion

The responsible disposal of this compound is not merely a matter of regulatory compliance but a fundamental aspect of laboratory safety and environmental stewardship. By adhering to the rigorous protocols outlined in this guide, researchers can ensure that their work continues to advance scientific knowledge without compromising the well-being of themselves, their colleagues, or the environment.

References

A Researcher's Guide to the Safe Handling of 3-Cyclopropyl-3-(4-hydroxyphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Laboratory Professionals

As a novel compound, 3-Cyclopropyl-3-(4-hydroxyphenyl)propanoic acid presents a unique combination of chemical functionalities. The presence of a carboxylic acid, a phenol group, and a cyclopropyl ring necessitates a thorough understanding of its potential hazards to ensure safe handling in a laboratory setting. This guide provides a comprehensive overview of the essential personal protective equipment (PPE), operational protocols, and disposal plans to mitigate risks and foster a secure research environment.

Understanding the Hazard Profile

The primary risks associated with handling this compound include:

  • Skin and Eye Irritation: Direct contact can lead to irritation or burns.[1][2]

  • Respiratory Irritation: Inhalation of dust or aerosols may irritate the respiratory tract.[2]

  • Ingestion: Swallowing the compound may be harmful.[3]

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is crucial to minimize exposure to this compound. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryRecommended EquipmentRationale
Eye and Face Protection Chemical safety goggles and a face shieldProtects against splashes and dust.[6]
Skin Protection Nitrile or butyl rubber gloves and a lab coatProvides a barrier against skin contact.[5][6] Gloves should be inspected before use and changed frequently.[6]
Respiratory Protection NIOSH-approved respiratorRecommended when handling powders outside of a fume hood to prevent inhalation of dust.[5][7]

Operational Plan: A Step-by-Step Approach to Safe Handling

Adherence to a strict operational protocol is essential for minimizing exposure and ensuring a safe working environment.

1. Engineering Controls: Containing the Hazard

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[7][8] This is the most critical step in minimizing inhalation exposure.

  • Designated Area: Designate a specific area for handling this compound to prevent cross-contamination.[7]

2. Safe Handling Procedures

  • Preparation: Before beginning work, ensure that all necessary PPE is readily available and in good condition. Have all necessary equipment, such as spatulas and weighing paper, within the fume hood to minimize movement in and out of the containment area.

  • Weighing and Transferring: When weighing the solid compound, do so within the fume hood to contain any dust. Use appropriate tools to handle the material and avoid creating dust.

  • Working with Solutions: When preparing solutions, add the solid to the solvent slowly to avoid splashing. Always add acid to water, not the other way around, to prevent a violent reaction.

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[4] Do not eat, drink, or smoke in laboratory areas.[4][7]

3. Emergency Procedures

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[4]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4] Seek medical attention.

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek medical attention.[9]

  • Spills: For small spills, absorb the material with an inert absorbent such as sand or vermiculite and place it in a sealed container for disposal.[4][10] For larger spills, evacuate the area and contact your institution's environmental health and safety department.[4]

Experimental Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Don PPE: - Goggles & Face Shield - Lab Coat - Nitrile/Butyl Gloves B Verify Fume Hood Functionality A->B C Designate Work Area B->C D Weigh Solid in Fume Hood C->D E Prepare Solution in Fume Hood D->E F Conduct Experiment E->F G Decontaminate Work Surface F->G H Segregate Waste G->H I Dispose of Hazardous Waste H->I

Caption: Workflow for handling this compound.

Disposal Plan: Responsible Waste Management

Proper disposal is a critical component of the chemical lifecycle and is mandated by regulatory bodies.[7]

  • Waste Segregation: All materials contaminated with this compound, including gloves, weighing paper, and contaminated labware, must be considered hazardous waste.[7]

  • Containerization: Collect solid and liquid waste in separate, clearly labeled, and sealed containers.[10] Do not mix with other waste streams unless compatible.[11]

  • Disposal Method: The recommended method for disposing of this type of chemical waste is through incineration by a licensed hazardous waste disposal facility.[10][12] Never dispose of this compound down the drain.[10]

By adhering to these guidelines, researchers can safely handle this compound, minimizing personal exposure and environmental impact.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Cyclopropyl-3-(4-hydroxyphenyl)propanoic acid
Reactant of Route 2
3-Cyclopropyl-3-(4-hydroxyphenyl)propanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.